2-Hydroxy4,7-dimethoxy-9,10-dihydrophenanthrene
Description
Properties
IUPAC Name |
4,7-dimethoxy-9,10-dihydrophenanthren-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-18-13-5-6-14-10(8-13)3-4-11-7-12(17)9-15(19-2)16(11)14/h5-9,17H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWILQAUQOIOQMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C(CC2)C=C(C=C3OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene: A Technical Guide to Its Natural Sources and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene, a naturally occurring dihydrophenanthrene. The document details its primary natural sources, a representative experimental protocol for its isolation, and explores the significant biological signaling pathways associated with this class of compounds. All quantitative data is presented in a clear tabular format, and key processes are visualized using Graphviz diagrams to facilitate understanding.
Natural Sources of 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene
2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene has been identified as a natural product isolated from the stem of Dendrobium nobile, a prominent member of the Orchidaceae family.[1] The Orchidaceae family is a rich source of dihydrophenanthrenes and other phenanthrene (B1679779) derivatives, which are major bioactive constituents of these plants.[2] While Dendrobium nobile is the principal documented source of this specific compound, a variety of other dihydrophenanthrenes have been isolated from numerous other species within the Dendrobium genus and the broader Orchidaceae family.
Quantitative Data on Dihydrophenanthrene Isolation
| Compound | Plant Source | Starting Material (Dry Weight) | Yield (mg) | Percentage Yield (% w/w) |
| 2-methoxy-9,10-dihydrophenanthrene-4,5-diol | Dendrobium virgineum (Whole Plant) | 2.7 kg | 5 | 0.000185% |
Experimental Protocol: Isolation of Dihydrophenanthrenes from Dendrobium sp.
The following is a representative, detailed methodology for the isolation and purification of dihydrophenanthrenes from Dendrobium, based on protocols for similar compounds.
3.1. Extraction
-
Plant Material Preparation: Air-dry the whole plant material of Dendrobium nobile and grind it into a fine powder.
-
Maceration: Extract the powdered plant material with methanol (B129727) (MeOH) at room temperature. Repeat the extraction process three times to ensure exhaustive extraction of the secondary metabolites.
-
Concentration: Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.
3.2. Fractionation
-
Solvent-Solvent Partitioning: Suspend the crude methanolic extract in water and partition it successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH).
-
Bioassay-Guided Selection: It is recommended to perform preliminary bioassays on each fraction to identify the fraction with the highest concentration of the target compound or the highest biological activity of interest (e.g., antioxidant, cytotoxic). Dihydrophenanthrenes are typically found in the ethyl acetate fraction.
3.3. Chromatographic Purification
-
Silica (B1680970) Gel Column Chromatography: Subject the bioactive fraction (e.g., ethyl acetate extract) to column chromatography on a silica gel column. Elute the column with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate.
-
Sephadex LH-20 Column Chromatography: Further purify the fractions obtained from the silica gel column using a Sephadex LH-20 column with methanol as the mobile phase. This step is effective in separating compounds based on their molecular size and polarity.
-
Preparative High-Performance Liquid Chromatography (HPLC): The final purification of the target compound is often achieved using preparative HPLC with a suitable column (e.g., C18) and a mobile phase consisting of a mixture of methanol and water or acetonitrile (B52724) and water.
3.4. Structure Elucidation
The structure of the isolated compound is confirmed using various spectroscopic techniques, including:
-
Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments to determine the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze the electronic transitions within the molecule.
Signaling Pathways and Biological Activities
Dihydrophenanthrenes isolated from Dendrobium species have been reported to possess significant biological activities, notably antioxidant and cytotoxic effects.[2] While the specific signaling pathway for 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene has not been fully elucidated, studies on structurally similar compounds provide valuable insights into their mechanism of action.
A related compound, 2-methoxy-9,10-dihydrophenanthrene-4,5-diol, has been shown to protect human retinal pigment epithelial cells from oxidative stress by modulating the Mitogen-Activated Protein Kinase (MAPK) and apoptosis pathways.[3][4][5]
4.1. Antioxidant and Cytoprotective Signaling Pathway
Oxidative stress, characterized by an overproduction of reactive oxygen species (ROS), can induce cellular damage and lead to apoptosis. Dihydrophenanthrenes can mitigate this by:
-
Reducing ROS Production: Directly scavenging free radicals.
-
Modulating MAPK Signaling: Oxidative stress activates MAPK pathways, including p38, ERK1/2, and JNK. Dihydrophenanthrenes can inhibit the phosphorylation of these kinases, thereby downregulating the stress response.[3][6]
-
Regulating Apoptotic Proteins: These compounds can modulate the expression of key proteins involved in the intrinsic apoptosis pathway. This includes downregulating the pro-apoptotic protein Bax and upregulating the anti-apoptotic protein Bcl-2, which in turn prevents the release of cytochrome c from the mitochondria.[3][6]
-
Inhibiting Caspase Activation: By preventing the release of cytochrome c, the activation of caspase-9 and the downstream executioner caspase-3 is inhibited, ultimately preventing apoptosis.[6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dihydrophenanthrenes from medicinal plants of Orchidaceae: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Isolation and Identification of Dihydrophenanthrene Derivatives from Dendrobium virgineum with Protective Effects against Hydrogen-Peroxide-Induced Oxidative Stress of Human Retinal Pigment Epithelium ARPE-19 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-Depth Technical Guide to the Isolation of 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene from Dendrobium nobile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the isolation, characterization, and potential therapeutic relevance of 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene, a phenanthrene (B1679779) derivative isolated from the stems of Dendrobium nobile. This document details the experimental protocols for its extraction and purification, presents its key analytical data, and explores its potential as an antifibrotic agent, including the relevant signaling pathways.
Introduction
Dendrobium nobile, a prominent member of the Orchidaceae family, has a long history of use in traditional medicine, particularly in Asia.[1][2][3] Modern phytochemical investigations have revealed that its stems are a rich source of various bioactive compounds, including alkaloids, bibenzyls, and a significant number of phenanthrenes and dihydrophenanthrenes.[1][3] Among these, 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene has been identified as a constituent with potential therapeutic applications. This guide will focus on the technical aspects of isolating this specific compound and its potential pharmacological significance.
Data Presentation
Physicochemical and Spectroscopic Data
The successful isolation of 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene is confirmed through various analytical techniques. A summary of the key quantitative data is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₆O₃ | |
| Molecular Weight | 256.3 g/mol | [4] |
| Appearance | Pale brownish gum | |
| Mass Spectrometry | HREIMS m/z 256.1106 [M]⁺ (calcd. 256.1099) | |
| ¹H NMR (CDCl₃, 400 MHz) | See Table 2 | |
| ¹³C NMR (CDCl₃, 100 MHz) | See Table 2 |
Table 1: Physicochemical and Spectroscopic Data for 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene
NMR Spectroscopic Data
Detailed ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data are crucial for the structural elucidation of the isolated compound.
| Position | δC (ppm) | δH (ppm, J in Hz) |
| 1 | 112.1 | 6.64 (s) |
| 2 | 152.9 | - |
| 3 | 94.8 | 6.41 (s) |
| 4 | 157.8 | - |
| 4a | 116.1 | - |
| 4b | 135.2 | - |
| 5 | 108.9 | 6.78 (d, 2.4) |
| 6 | 113.8 | 6.72 (dd, 8.4, 2.4) |
| 7 | 158.9 | - |
| 8 | 128.9 | 7.10 (d, 8.4) |
| 8a | 125.7 | - |
| 9 | 29.8 | 2.70 (t, 7.6) |
| 10 | 25.8 | 2.62 (t, 7.6) |
| 2-OH | - | 5.25 (s) |
| 4-OCH₃ | 55.3 | 3.89 (s) |
| 7-OCH₃ | 55.4 | 3.81 (s) |
Table 2: ¹H and ¹³C NMR Data for 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene
Experimental Protocols
The isolation of 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene from Dendrobium nobile involves a multi-step process encompassing extraction and chromatographic purification.
Extraction
-
Plant Material : Dried and powdered stems of Dendrobium nobile are used as the starting material.
-
Solvent Extraction : The powdered plant material is subjected to exhaustive extraction with methanol (B129727) at room temperature.
-
Concentration : The resulting methanolic extract is then concentrated under reduced pressure to yield a crude extract.
Chromatographic Isolation and Purification
The crude methanolic extract is subjected to a series of chromatographic steps to isolate the target compound.
-
Initial Fractionation (Solvent Partitioning) : The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol, to yield different fractions. The phenanthrene compounds are typically enriched in the ethyl acetate fraction.
-
Silica (B1680970) Gel Column Chromatography : The ethyl acetate fraction is subjected to column chromatography over silica gel.
-
Stationary Phase : Silica gel (70-230 mesh).
-
Mobile Phase : A gradient of n-hexane and ethyl acetate is commonly employed. The polarity is gradually increased to elute compounds with varying polarities. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) : Fractions containing the compound of interest are further purified using preparative HPLC.
-
Column : A reversed-phase C18 column is typically used.
-
Mobile Phase : A gradient system of methanol and water is often effective for separating dihydrophenanthrene isomers.
-
Detection : UV detection is used to monitor the elution of compounds.
-
The following diagram illustrates the general workflow for the isolation process:
Caption: General workflow for the isolation of the target compound.
Biological Activity and Signaling Pathways
Phenanthrene derivatives from Dendrobium nobile have been reported to possess various biological activities, including anti-inflammatory and antifibrotic effects.
Antifibrotic Activity
Research has indicated that phenanthrenes isolated from Dendrobium nobile exhibit antifibrotic activity by inhibiting the proliferation of hepatic stellate cells (HSCs). HSCs are key effector cells in the development of liver fibrosis.
Potential Signaling Pathway Involvement
While the specific mechanism of 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene has not been fully elucidated, the antifibrotic effects of similar compounds often involve the modulation of key signaling pathways implicated in fibrosis, such as the Transforming Growth Factor-beta (TGF-β) signaling pathway. The TGF-β pathway is a central regulator of extracellular matrix production and HSC activation.
Furthermore, studies on other phenanthrenes from Dendrobium nobile have shown that their anti-inflammatory effects are mediated through the blockage of NF-κB activation and the phosphorylation of Mitogen-Activated Protein Kinases (MAPKs). It is plausible that 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene may exert its biological effects through similar mechanisms.
The following diagram illustrates a hypothetical signaling pathway for the antifibrotic action of the compound:
Caption: Potential signaling pathways affected by the compound.
Conclusion
This technical guide provides a detailed framework for the isolation and characterization of 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene from Dendrobium nobile. The presented experimental protocols and analytical data serve as a valuable resource for researchers in natural product chemistry and drug discovery. The potential antifibrotic activity of this compound, possibly through the modulation of the TGF-β, NF-κB, and MAPK signaling pathways, warrants further investigation and highlights its promise as a lead compound for the development of novel therapeutics for fibrotic diseases. Further studies are necessary to fully elucidate its mechanism of action and to evaluate its efficacy and safety in preclinical models.
References
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure elucidation of 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene, a natural product isolated from Dendrobium nobile. This document details the spectroscopic data, experimental protocols, and logical workflows necessary for the unambiguous identification of this phenanthrene (B1679779) derivative.
Chemical Structure and Properties
2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene is a member of the dihydrophenanthrene class of compounds, which are prevalent in the Orchidaceae family.[1] Its molecular formula is C₁₆H₁₆O₃, with a corresponding molecular weight of 256.30 g/mol . The structural elucidation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, complemented by Mass Spectrometry (MS) and Infrared (IR) Spectroscopy.
Spectroscopic Data for Structure Elucidation
The definitive structural assignment of 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene was achieved through extensive spectroscopic analysis. The ¹H and ¹³C NMR data are pivotal in establishing the carbon skeleton and the placement of substituents.
NMR Spectroscopic Data
The ¹H and ¹³C NMR data, acquired in CDCl₃, are summarized in the table below. The assignments were confirmed by 2D NMR experiments such as COSY, HSQC, and HMBC.
| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH, mult., J in Hz) |
| 1 | 111.9 | 6.85 (d, J = 8.4) |
| 2 | 155.8 | - |
| 3 | 102.5 | 6.55 (d, J = 2.4) |
| 4 | 158.4 | - |
| 4a | 115.8 | - |
| 4b | 136.0 | - |
| 5 | 129.5 | 7.91 (d, J = 8.4) |
| 6 | 108.8 | 6.79 (dd, J = 8.4, 2.4) |
| 7 | 159.2 | - |
| 8 | 104.2 | 6.74 (d, J = 2.4) |
| 8a | 126.1 | - |
| 9 | 29.8 | 2.70 (t, J = 7.8) |
| 10 | 25.9 | 2.65 (t, J = 7.8) |
| 4-OCH₃ | 55.3 | 3.87 (s) |
| 7-OCH₃ | 55.4 | 3.89 (s) |
Mass Spectrometry (MS) Data
High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula. For 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene, the expected exact mass for C₁₆H₁₆O₃ is 256.1099. The fragmentation pattern in the mass spectrum can provide further structural information, often showing losses of methyl groups (CH₃) and methoxy (B1213986) groups (OCH₃).
Infrared (IR) Spectroscopy Data
The IR spectrum provides information about the functional groups present in the molecule. Key expected absorptions for this compound include:
-
O-H stretch: A broad band around 3300-3500 cm⁻¹ for the hydroxyl group.
-
C-H stretch (aromatic): Bands in the region of 3000-3100 cm⁻¹.
-
C-H stretch (aliphatic): Bands in the region of 2850-2960 cm⁻¹.
-
C=C stretch (aromatic): Absorptions around 1600 and 1450 cm⁻¹.
-
C-O stretch: Strong bands in the 1000-1300 cm⁻¹ region for the ether and phenol (B47542) groups.
Experimental Protocols
The following are representative protocols for the isolation and spectroscopic analysis of 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene.
Isolation from Dendrobium nobile
-
Extraction: Dried and powdered stems of Dendrobium nobile are extracted with methanol (B129727) (MeOH) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude MeOH extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607) (CHCl₃), ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH).
-
Chromatographic Separation: The active fraction (typically the CHCl₃ or EtOAc fraction) is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of n-hexane and EtOAc.
-
Further Purification: Fractions containing the target compound are further purified by repeated column chromatography on silica gel and/or preparative High-Performance Liquid Chromatography (HPLC) to yield pure 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene.
NMR Spectroscopy
-
Instrumentation: A Bruker Avance spectrometer (or equivalent) operating at a proton frequency of 400 MHz or higher.
-
Sample Preparation: Approximately 1-5 mg of the purified compound is dissolved in 0.5 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.
-
¹H NMR: Standard pulse sequences are used. Key parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: A proton-decoupled pulse sequence is used. Key parameters include a spectral width of 200-220 ppm and a longer relaxation delay (2-5 seconds).
-
2D NMR (COSY, HSQC, HMBC): Standard pulse programs are utilized to establish correlations. For HMBC, a long-range coupling delay is optimized for a J-coupling of 8-10 Hz.
Mass Spectrometry
-
Instrumentation: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap instrument equipped with an electrospray ionization (ESI) source.
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.
-
Analysis: The sample is introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography system. Spectra are acquired in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and deprotonated molecule [M-H]⁻.
Infrared Spectroscopy
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation: A thin film of the sample is cast onto a KBr or NaCl plate by evaporating a solution of the compound, or a KBr pellet is prepared by mixing a small amount of the sample with KBr powder and pressing it into a disk.
-
Analysis: The spectrum is recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Visualization of Workflows and Pathways
The following diagrams illustrate the logical workflow for structure elucidation and a plausible biological signaling pathway associated with the known activities of related dihydrophenanthrenes.
Caption: Workflow for the isolation and structure elucidation of the target compound.
Caption: Postulated antifibrotic mechanism via the TGF-β/SMAD signaling pathway.
Conclusion
The structural elucidation of 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene is a systematic process that integrates chromatographic separation with advanced spectroscopic techniques. The data and protocols presented in this guide provide a comprehensive framework for the identification and characterization of this and similar natural products. The potential for this class of compounds to modulate key signaling pathways, such as the TGF-β/SMAD pathway, underscores their importance in drug discovery and development, particularly in the context of fibrotic diseases. Further investigation into the synthesis and biological activities of this compound is warranted to fully explore its therapeutic potential.
References
Spectroscopic and Structural Elucidation of 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene, a natural product isolated from the Orchidaceae family, notably from the stem of Dendrobium nobile.[1] This document presents a comprehensive summary of its structural and spectroscopic properties, detailed experimental protocols for its characterization, and insights into its potential biological significance.
Molecular Structure and Properties
2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene is a dihydrophenanthrene derivative with the molecular formula C₁₆H₁₆O₃ and a molecular weight of 256.30 g/mol .[2] The structural integrity of this compound has been confirmed through single-crystal X-ray diffraction of its isomer, 7-hydroxy-2,4-dimethoxy-9,10-dihydrophenanthrene, which shares the same molecular structure with a different ring numbering convention.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene, providing a quantitative basis for its identification and characterization.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.89 | d | 8.5 | H-5 |
| 6.95 | d | 2.5 | H-8 |
| 6.89 | dd | 8.5, 2.5 | H-6 |
| 6.78 | s | H-1 | |
| 6.65 | s | H-3 | |
| 5.45 | s | 2-OH | |
| 3.88 | s | 4-OCH₃ | |
| 3.82 | s | 7-OCH₃ | |
| 2.68 | t | 7.6 | H-10 |
| 2.55 | t | 7.6 | H-9 |
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 155.8 | C-7 |
| 155.1 | C-4 |
| 145.8 | C-2 |
| 136.8 | C-4b |
| 130.1 | C-4a |
| 127.9 | C-5 |
| 125.7 | C-8a |
| 116.5 | C-6 |
| 113.1 | C-8 |
| 112.9 | C-1 |
| 109.8 | C-3 |
| 55.9 | 7-OCH₃ |
| 55.4 | 4-OCH₃ |
| 29.8 | C-10 |
| 25.6 | C-9 |
Table 3: Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 256 | 100 | [M]⁺ |
| 241 | 65 | [M-CH₃]⁺ |
| 213 | 30 | [M-CH₃-CO]⁺ |
Table 4: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment |
| 3400 | O-H stretching |
| 2935 | C-H stretching (aliphatic) |
| 1610, 1500, 1450 | C=C stretching (aromatic) |
| 1270, 1030 | C-O stretching |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Isolation of 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene
The isolation of the title compound can be achieved from its natural source, such as Arundina graminifolia.[3] The dried and powdered plant material is extracted with 95% ethanol. The resulting extract is concentrated under vacuum. The concentrated extract is then subjected to column chromatography on a silica (B1680970) gel column. Elution is performed with a gradient system of petroleum ether-ethyl acetate, followed by further purification using a DCM–MeOH and PE–Acetone gradient system to yield the pure compound.[3]
Figure 1. Experimental workflow for the isolation of the title compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are recorded on a spectrometer operating at 400 MHz and 100 MHz, respectively. The sample is dissolved in deuterated chloroform (B151607) (CDCl₃), and tetramethylsilane (B1202638) (TMS) is used as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS. For 2D NMR experiments such as COSY, HSQC, and HMBC, standard pulse sequences provided by the instrument's software are utilized.
Mass Spectrometry (MS)
Mass spectra are obtained using a mass spectrometer with an electron ionization (EI) source. The sample is introduced via a direct insertion probe. The ionization energy is typically set to 70 eV. High-resolution mass spectrometry (HRMS) can be employed for accurate mass measurements to confirm the molecular formula.
Infrared (IR) Spectroscopy
The IR spectrum is recorded on a Fourier Transform Infrared (FTIR) spectrometer. The sample is prepared as a KBr pellet. A small amount of the compound is mixed with dry potassium bromide powder and pressed into a thin, transparent pellet.[4] The spectrum is recorded in the range of 4000-400 cm⁻¹.
Biological Activity and Signaling Pathway
Dihydrophenanthrenes isolated from Dendrobium species have demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and anti-tumor effects. Research on related dihydrophenanthrene derivatives from Dendrobium virgineum has shown protective effects against oxidative stress in human retinal pigment epithelium cells.[5] This protection is mediated through the modulation of the MAPKs (mitogen-activated protein kinases) and apoptosis signaling pathways.[5] Similarly, alkaloids from Dendrobium nobile have been found to exert protective effects against acute lung injury via the TLR4-mediated MyD88/MAPK signaling pathway.[6]
Figure 2. Proposed signaling pathway for the protective effects of the title compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. spectrabase.com [spectrabase.com]
- 3. researchgate.net [researchgate.net]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Identification, Biological Activities and Biosynthetic Pathway of Dendrobium Alkaloids [frontiersin.org]
Mass Spectrometry of 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometric analysis of 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene, a natural product isolated from the stem of Dendrobium nobile. This document outlines the expected mass spectral fragmentation, a detailed experimental protocol for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS), and explores a potential signaling pathway associated with structurally similar compounds.
Mass Spectrometry Data
The mass spectrum of 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene is characterized by a distinct fragmentation pattern that provides structural information about the molecule. While a publicly available, detailed quantitative breakdown of the mass spectrum is limited, the primary fragmentation pathways can be inferred from the analysis of similar dihydrophenanthrene structures.
Electron ionization (EI) mass spectrometry of 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene is expected to yield a molecular ion peak ([M]⁺) and several characteristic fragment ions. The fragmentation is likely initiated by the loss of labile groups, such as methyl (CH₃) radicals from the methoxy (B1213986) substituents, and subsequent rearrangements.
Table 1: Predicted Major Fragment Ions in the Mass Spectrum of 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene
| m/z (mass-to-charge ratio) | Proposed Fragment Identity | Relative Intensity |
| 256 | [M]⁺ (Molecular Ion) | High |
| 241 | [M - CH₃]⁺ | Moderate |
| 226 | [M - 2CH₃]⁺ or [M - CH₂O]⁺ | Moderate to Low |
| 211 | [M - CH₃ - CH₂O]⁺ | Moderate to Low |
| 198 | [M - C₂H₆O]⁺ | Low |
| 183 | [M - C₃H₇O₂]⁺ | Low |
Note: The relative intensities are predicted based on typical fragmentation patterns of similar phenolic and methoxylated compounds and may vary based on the specific instrument and experimental conditions.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
The following protocol provides a detailed methodology for the analysis of 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene using GC-MS. This method is suitable for the separation and identification of the compound from a complex mixture, such as a plant extract.
Sample Preparation
-
Extraction: A dried and powdered sample of the plant material (e.g., Dendrobium nobile stem) is extracted with a suitable organic solvent such as methanol (B129727) or ethanol (B145695) using techniques like sonication or Soxhlet extraction.
-
Filtration and Concentration: The extract is filtered to remove solid debris, and the solvent is evaporated under reduced pressure to yield a crude extract.
-
Purification (Optional): For complex matrices, a preliminary purification step using column chromatography (e.g., silica (B1680970) gel) with a gradient of hexane (B92381) and ethyl acetate (B1210297) may be necessary to isolate the fraction containing the target compound.
-
Derivatization (Optional but Recommended): To improve the volatility and thermal stability of the phenolic hydroxyl group, derivatization is recommended. A common method is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). The sample is heated with the silylating agent at 60-70°C for 30 minutes.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC system (or equivalent).
-
Mass Spectrometer: Agilent 5977 Series MSD (or equivalent).
-
Injector: Split/splitless inlet.
-
Column: HP-5ms (or equivalent non-polar capillary column), 30 m x 0.25 mm I.D., 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 280°C.
-
Injection Volume: 1 µL.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp: Increase at 10°C/min to 300°C.
-
Final hold: Hold at 300°C for 10 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Mass Scan Range: m/z 40-550.
-
Solvent Delay: 5 minutes.
Data Analysis
The acquired data is processed using the instrument's software. The identification of 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene is based on the retention time and the comparison of the obtained mass spectrum with reference spectra from databases such as the NIST Mass Spectral Library.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the GC-MS analysis of 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene.
Potential Signaling Pathway Inhibition
While the specific biological activities of 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene are not extensively documented, a structurally similar compound, 9,10-dihydro-2,5-dimethoxyphenanthrene-1,7-diol, has been shown to exhibit anti-inflammatory effects by inhibiting the Toll-like receptor 4 (TLR4) signaling pathway. This pathway is a key component of the innate immune system and its activation by lipopolysaccharide (LPS) leads to the production of pro-inflammatory cytokines. The diagram below illustrates the potential inhibitory action of a dihydrophenanthrene compound on this pathway.
Crystal structure of 7-hydroxy-2,4-dimethoxy-9,10-dihydrophenanthrene
An In-depth Technical Guide on the Crystal Structure of 7-hydroxy-2,4-dimethoxy-9,10-dihydrophenanthrene
Abstract
This technical guide provides a comprehensive overview of the crystal structure of 7-hydroxy-2,4-dimethoxy-9,10-dihydrophenanthrene, a naturally occurring phenanthrene (B1679779) derivative isolated from Arundina graminifolia.[1][2] The document is intended for researchers, scientists, and professionals in the field of drug development. It details the crystallographic data, experimental protocols for isolation and structure determination, and potential avenues for future research based on the known biological activities of related compounds.
Crystal Structure and Crystallographic Data
The crystal structure of 7-hydroxy-2,4-dimethoxy-9,10-dihydrophenanthrene (C₁₆H₁₆O₃) has been determined by single-crystal X-ray diffraction.[1][2] The compound crystallizes in a monoclinic system with the space group P2₁/n.[1][3][4] The crystallographic data and parameters of the structure refinement are summarized in the table below.[1][3][4]
| Parameter | Value |
| Chemical Formula | C₁₆H₁₆O₃ |
| Formula Weight | 256.30 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/n (No. 14) |
| a (Å) | 8.548(3) |
| b (Å) | 13.426(4) |
| c (Å) | 11.369(3) |
| β (°) | 103.0934 |
| V (ų) | 1270.7(7) |
| Z | 4 |
| Temperature (K) | 296(2) |
| Rgt(F) | 0.0421 |
| wRref(F²) | 0.1243 |
| CCDC No. | 2065272 |
Experimental Protocols
Isolation and Purification of the Compound
The title compound was isolated from the air-dried whole plant of Arundina graminifolia.[1][2] The detailed experimental workflow is as follows:
-
Grinding and Extraction: 350.0 g of air-dried Arundina graminifolia was ground into a powder.[1][2] The powder was then subjected to decoction with ethanol (B145695) at 78°C three times, for 1 hour each time. The resulting solutions were combined.[1][2]
-
Concentration and Initial Fractionation: The combined ethanol solution was concentrated under vacuum to yield 15.0 g of a concentrated extract.[1][2] This extract was mixed with silica (B1680970) gel (1:1 mass ratio) and eluted with petroleum ether, ethyl acetate (B1210297), and methanol (B129727) sequentially.[1][2]
-
Column Chromatography of Ethyl Acetate Fraction: The ethyl acetate fraction was subjected to column chromatography on a silica gel column.[1][2] Elution was performed with a petroleum ether-ethyl acetate gradient system (20:1, 10:1, 5:1, 1:1, v/v) to yield four fractions.[1][2]
-
Final Purification: The first fraction was repeatedly subjected to silica gel column chromatography using a dichloromethane-methanol and petroleum ether-acetone gradient system to yield 12 mg of the title compound as colorless block crystals.[1][2][4]
Single-Crystal X-ray Diffraction
The crystal structure was determined using single-crystal X-ray diffraction. A colorless block crystal was used for data collection on a Bruker APEX-II diffractometer with Mo Kα radiation.[2] The structure was solved and refined using the SHELXL program.[2] Hydrogen atoms were added using geometric considerations, and the methyl group was idealized and refined as a rigid group allowed to rotate.[2]
Biological Context and Future Directions
While specific signaling pathways for 7-hydroxy-2,4-dimethoxy-9,10-dihydrophenanthrene have not been elucidated, the broader class of dihydrophenanthrenes from Orchidaceae species is known for a range of pharmacological activities, including anti-inflammatory, anti-tumor, anti-oxidation, and anti-bacterial effects.[3] Arundina graminifolia itself has been traditionally used for heat clearance, detoxification, and pain alleviation.[2]
Given the established biological relevance of related compounds, a logical progression for future research on 7-hydroxy-2,4-dimethoxy-9,10-dihydrophenanthrene is proposed. This involves leveraging the confirmed structure for targeted biological screening and subsequent mechanistic studies.
References
The Biosynthesis of Dihydrophenanthrenes in Orchidaceae: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrophenanthrenes are a class of stilbenoid compounds found in the Orchidaceae family that play a crucial role as phytoalexins, antimicrobial compounds produced by plants in response to pathogen attack. These molecules and their derivatives have garnered significant interest in the pharmaceutical industry due to their diverse pharmacological activities, including anti-inflammatory, anti-tumor, and antioxidant properties. This guide provides an in-depth overview of the biosynthesis of dihydrophenanthrenes in orchids, detailing the enzymatic steps, precursor molecules, and regulatory networks. It also includes comprehensive experimental protocols for the study of this pathway and quantitative data to facilitate comparative analysis.
The Biosynthetic Pathway of Dihydrophenanthrenes
The biosynthesis of dihydrophenanthrenes in Orchidaceae begins with the aromatic amino acid L-phenylalanine, a product of the shikimate pathway. The pathway proceeds through a series of enzymatic reactions, culminating in the formation of the characteristic dihydrophenanthrene skeleton.
The key steps in the biosynthetic pathway are as follows[1][2][3]:
-
Deamination of L-phenylalanine: The pathway is initiated by the enzyme phenylalanine ammonia-lyase (PAL) , which catalyzes the deamination of L-phenylalanine to form cinnamic acid.
-
Hydroxylation and Acyl-CoA Ligation: Cinnamic acid is then hydroxylated to form m-coumaric acid. Subsequently, m-coumaric acid is converted to its corresponding CoA-thioester, dihydro-m-coumaroyl-CoA.
-
Bibenzyl Synthesis: The central step in the formation of the stilbenoid backbone is catalyzed by bibenzyl synthase (BBS) , a type III polyketide synthase also known as stilbene (B7821643) synthase. This enzyme catalyzes the condensation of one molecule of dihydro-m-coumaroyl-CoA with three molecules of malonyl-CoA to produce the bibenzyl intermediate, 3,3',5-trihydroxybibenzyl[1][2].
-
Oxidative Cyclization: The final step involves an intramolecular oxidative coupling of the bibenzyl intermediate to form the 9,10-dihydrophenanthrene (B48381) ring system. This reaction leads to the formation of various dihydrophenanthrene derivatives, such as orchinol (B1677456) and hircinol[1][2].
The biosynthesis of these compounds is often induced by biotic and abiotic stressors, particularly fungal infection, highlighting their role as defense compounds[4][5].
Quantitative Data on Dihydrophenanthrene Biosynthesis
The production of dihydrophenanthrenes and the activity of the associated biosynthetic enzymes can vary significantly between orchid species and in response to elicitors. The following tables summarize the available quantitative data.
| Orchid Species | Treatment | Enzyme | Fold Increase in Activity | Reference |
| Phalaenopsis hybrid | Infection with Botrytis cinerea | Bibenzyl Synthase | >100-fold within 24 hours | [4] |
| Phalaenopsis hybrid | Infection with Rhizoctonia sp. | Bibenzyl Synthase | Significant increase | [4] |
| Orchid Species | Compound | Concentration | Condition | Reference |
| Dendrobium virgineum | 2-methoxy-9,10-dihydrophenanthrene-4,5-diol | 25, 50, 100 µg/mL (in vitro) | Pre-treatment of ARPE-19 cells | [6][7] |
| Bletilla striata | Bletstrin D-F (bibenzyls) | MICs of 52–105 μg/ml | Antibacterial activity | [8][9] |
| Orchis militaris | Orchinol | 50 and 100 ppm (in vitro) | Antifungal activity against Candida lipolytica | [10] |
| Loroglossum hircinum | Hircinol | 50 and 100 ppm (in vitro) | Antifungal activity against Candida lipolytica | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the biosynthesis of dihydrophenanthrenes in orchids.
Extraction and Quantification of Dihydrophenanthrenes by HPLC
Objective: To extract and quantify dihydrophenanthrenes (e.g., orchinol, hircinol) from orchid tissues.
Materials:
-
Orchid tissue (e.g., leaves, tubers)
-
Liquid nitrogen
-
Methanol (B129727) (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or acetic acid
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
HPLC system with a UV detector and a C18 column
Protocol:
-
Sample Preparation:
-
Harvest fresh orchid tissue and immediately freeze it in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a mortar and pestle or a tissue lyser.
-
-
Extraction:
-
Transfer a known weight of the powdered tissue (e.g., 100 mg) to a centrifuge tube.
-
Add methanol (e.g., 1 mL) and vortex thoroughly.
-
Sonicate the sample for 15-30 minutes in a sonication bath.
-
Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes.
-
Carefully collect the supernatant.
-
Repeat the extraction process on the pellet with a fresh aliquot of methanol to ensure complete extraction.
-
Pool the supernatants.
-
-
Purification (Optional but Recommended):
-
For cleaner samples, a solid-phase extraction (SPE) step can be included.
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the methanolic extract onto the cartridge.
-
Wash the cartridge with a low percentage of methanol in water to remove polar impurities.
-
Elute the dihydrophenanthrenes with a higher concentration of methanol or ethyl acetate.
-
Evaporate the eluate to dryness under a stream of nitrogen or in a vacuum concentrator.
-
-
HPLC Analysis:
-
Reconstitute the dried extract in a known volume of the mobile phase (e.g., 200 µL).
-
Filter the reconstituted sample through a 0.22 µm syringe filter.
-
Inject an aliquot (e.g., 10-20 µL) into the HPLC system.
-
Separate the compounds on a C18 column using a gradient elution with a mobile phase consisting of water (A) and acetonitrile (B52724) or methanol (B), both typically acidified with 0.1% formic acid. A typical gradient might be: 0-5 min, 10% B; 5-25 min, 10-90% B; 25-30 min, 90% B; 30-35 min, 90-10% B; 35-40 min, 10% B.
-
Detect the dihydrophenanthrenes using a UV detector at their maximum absorbance wavelength (typically around 280 nm).
-
Quantify the compounds by comparing their peak areas to a standard curve generated with authentic standards of orchinol, hircinol, or other relevant dihydrophenanthrenes[11][12][13][14][15].
-
Bibenzyl Synthase (BBS) Enzyme Assay
Objective: To measure the activity of bibenzyl synthase in orchid protein extracts.
Materials:
-
Orchid tissue
-
Liquid nitrogen
-
Extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM DTT, 1 mM EDTA, 10% glycerol)
-
Polyvinylpolypyrrolidone (PVPP)
-
Dihydro-m-coumaroyl-CoA (substrate)
-
[2-¹⁴C]Malonyl-CoA (radiolabeled substrate)
-
Reaction buffer (e.g., 50 mM HEPES pH 7.0)
-
Ethyl acetate
-
Scintillation cocktail and counter
Protocol:
-
Protein Extraction:
-
Grind frozen orchid tissue to a fine powder in liquid nitrogen.
-
Homogenize the powder in ice-cold extraction buffer containing PVPP.
-
Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant containing the crude protein extract.
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Enzyme Assay:
-
Prepare the reaction mixture in a microcentrifuge tube containing:
-
Reaction buffer
-
Dihydro-m-coumaroyl-CoA (e.g., 100 µM)
-
[2-¹⁴C]Malonyl-CoA (e.g., 20 µM, with a specific activity)
-
Crude protein extract (e.g., 10-50 µg of total protein)
-
-
Initiate the reaction by adding the protein extract.
-
Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a small volume of acid (e.g., 20% acetic acid).
-
-
Product Extraction and Quantification:
-
Extract the bibenzyl product from the aqueous reaction mixture by adding ethyl acetate and vortexing vigorously.
-
Centrifuge to separate the phases and transfer the upper ethyl acetate phase to a new tube.
-
Repeat the extraction.
-
Evaporate the pooled ethyl acetate extracts to dryness.
-
Redissolve the residue in a small volume of ethyl acetate and spot it onto a thin-layer chromatography (TLC) plate.
-
Develop the TLC plate in an appropriate solvent system to separate the bibenzyl product from unreacted substrates.
-
Visualize the product (if a standard is available) and scrape the corresponding silica (B1680970) gel into a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Calculate the enzyme activity based on the amount of radiolabeled product formed per unit time per milligram of protein[3][4][5][16][17].
-
Gene Expression Analysis by qRT-PCR
Objective: To quantify the transcript levels of genes involved in dihydrophenanthrene biosynthesis (e.g., PAL, BBS).
Materials:
-
Orchid tissue
-
Liquid nitrogen
-
RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen) or TRIzol reagent
-
DNase I
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green-based)
-
Gene-specific primers for target and reference genes
-
qPCR instrument
Protocol:
-
RNA Extraction:
-
Isolate total RNA from frozen, powdered orchid tissue using a commercial kit or a TRIzol-based method, following the manufacturer's instructions.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Assess the quality and quantity of the RNA using a spectrophotometer (A260/A280 and A260/A230 ratios) and gel electrophoresis.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from a known amount of total RNA (e.g., 1 µg) using a cDNA synthesis kit with oligo(dT) or random primers.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Design and validate gene-specific primers for the target genes (PAL, BBS, etc.) and one or more stable reference genes (e.g., Actin, Ubiquitin).
-
Prepare the qPCR reaction mixture containing qPCR master mix, forward and reverse primers, and diluted cDNA.
-
Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Include a melting curve analysis at the end of the run to verify the specificity of the amplification.
-
Calculate the relative gene expression levels using the ΔΔCt method, normalizing the expression of the target genes to the expression of the reference gene(s)[7][18][19][20].
-
Signaling Pathways and Regulation
The biosynthesis of dihydrophenanthrenes, as phytoalexins, is tightly regulated by a complex signaling network that is activated in response to pathogen attack. While the specific details in orchids are still being fully elucidated, the general model of plant defense signaling provides a valuable framework.
Elicitor Recognition and Downstream Signaling:
Fungal elicitors, such as chitin (B13524) fragments from the fungal cell wall, are recognized by pattern recognition receptors (PRRs) on the surface of orchid cells. This recognition triggers a cascade of intracellular signaling events, including:
-
Ion fluxes (Ca²⁺ influx and K⁺/H⁺ exchange)
-
Production of reactive oxygen species (ROS)
-
Activation of mitogen-activated protein kinase (MAPK) cascades
Hormonal Regulation:
Two key phytohormones, jasmonic acid (JA) and salicylic acid (SA) , are central to the regulation of plant defense responses.
-
Jasmonic Acid (JA): The JA signaling pathway is typically activated in response to necrotrophic pathogens and wounding. JA and its bioactive conjugate, JA-isoleucine (JA-Ile), lead to the degradation of JAZ (Jasmonate ZIM-domain) repressor proteins. This derepresses transcription factors (TFs) such as MYC2, which can then activate the expression of defense-related genes, including those involved in phytoalexin biosynthesis[21][22][23].
-
Salicylic Acid (SA): The SA pathway is primarily associated with defense against biotrophic pathogens. SA accumulation leads to the activation of NPR1 (NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1), a master regulator of SA-mediated defense responses, which in turn activates the expression of pathogenesis-related (PR) genes[15].
Crosstalk between JA and SA Pathways:
The JA and SA signaling pathways can interact, often antagonistically, allowing the plant to fine-tune its defense response to specific types of pathogens. However, synergistic interactions have also been observed[5][24][25][26][27]. The precise nature of this crosstalk in the context of dihydrophenanthrene biosynthesis in orchids is an active area of research.
Transcription Factors:
Several families of transcription factors are implicated in the regulation of stilbenoid biosynthesis, including MYB, bHLH, and WRKY TFs. These TFs bind to specific cis-acting elements in the promoters of biosynthetic genes, such as BBS, to modulate their expression. The identification of specific TFs that directly regulate dihydrophenanthrene biosynthesis in orchids is a key step towards understanding and manipulating this pathway.
Visualizations
Biosynthetic Pathway of Dihydrophenanthrenes in Orchidaceae
Figure 1. Biosynthetic pathway of dihydrophenanthrenes in Orchidaceae.
Generalized Elicitor-Induced Signaling Pathway for Phytoalexin Biosynthesis
Figure 2. Generalized model of elicitor-induced signaling for phytoalexin biosynthesis.
Experimental Workflow for qRT-PCR Analysis
Figure 3. Experimental workflow for gene expression analysis by qRT-PCR.
Conclusion
The biosynthesis of dihydrophenanthrenes in Orchidaceae is a fascinating example of specialized plant metabolism with significant implications for both plant defense and human health. This guide has provided a comprehensive overview of the biosynthetic pathway, the available quantitative data, detailed experimental protocols for its study, and the underlying regulatory networks. Further research into the specific transcription factors and the intricate crosstalk between signaling pathways in orchids will undoubtedly open new avenues for the metabolic engineering of these valuable compounds for pharmaceutical applications.
References
- 1. Transcriptomic Analyses Shed Light on Critical Genes Associated with Bibenzyl Biosynthesis in Dendrobium officinale | MDPI [mdpi.com]
- 2. Frontiers | The Transcriptome Profiling of Flavonoids and Bibenzyls Reveals Medicinal Importance of Rare Orchid Arundina graminifolia [frontiersin.org]
- 3. nrel.colostate.edu [nrel.colostate.edu]
- 4. mdpi.com [mdpi.com]
- 5. Characterization of the Key Bibenzyl Synthase in Dendrobium sinense - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isolation and Identification of Dihydrophenanthrene Derivatives from Dendrobium virgineum with Protective Effects against Hydrogen-Peroxide-Induced Oxidative Stress of Human Retinal Pigment Epithelium ARPE-19 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bioactive Bibenzyl Enantiomers From the Tubers of Bletilla striata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Research Note: Common fungal diseases of native butterfly orchids (Phalaenopsis sp.) | Annals of Tropical Research [atr.vsu.edu.ph]
- 10. Northern blot - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. HPLC -UV Method Development and Quantification of Eugenol from Methanolic Extracts of Some Spices. | Semantic Scholar [semanticscholar.org]
- 16. rsc.org [rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Northern blot - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Dihydrophenanthrenes and phenanthrenes from Dendrobium terminale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
- 22. researchgate.net [researchgate.net]
- 23. Jasmonate and salicylate as global signals for defense gene expression. | Semantic Scholar [semanticscholar.org]
- 24. The Transcriptome Profiling of Flavonoids and Bibenzyls Reveals Medicinal Importance of Rare Orchid Arundina graminifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Frontiers | Bioactive Bibenzyl Enantiomers From the Tubers of Bletilla striata [frontiersin.org]
- 26. Plant Biology 2023 Annual Meeting [plantbiologyaspb.eventscribe.net]
- 27. Transcriptome Analysis Reveals Endogenous Hormone Changes during Spike Development in Phalaenopsis - PMC [pmc.ncbi.nlm.nih.gov]
Physical and chemical properties of 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene, a naturally occurring dihydrophenanthrene found primarily in Orchidaceae species such as Dendrobium nobile. This document consolidates available data on its spectral characteristics, and biological activities, including its anti-inflammatory and cytotoxic potential. Detailed experimental protocols for its isolation are described, and relevant signaling pathways implicated in its mechanism of action are visualized. This guide is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.
Introduction
2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene is a member of the dihydrophenanthrene class of compounds, which are noted for their diverse and potent biological activities.[1] These compounds are predominantly isolated from the Orchidaceae and Juncaceae plant families.[2] As a specific dihydrophenanthrene, 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene has garnered interest for its potential pharmacological applications, stemming from the broader bioactivities associated with this structural class, including anti-inflammatory, cytotoxic, and antioxidant effects.[1] This guide aims to provide a detailed compilation of the current scientific knowledge regarding this compound.
Physical and Chemical Properties
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₆O₃ | [3] |
| Molecular Weight | 256.3 g/mol | [3] |
| Appearance | Pale brownish gum | [4] |
| Melting Point | 30-35 °C (for 9,10-dihydrophenanthrene) | [5] |
| Boiling Point | 168-169 °C at 15 mmHg (for 9,10-dihydrophenanthrene) | [5] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone | [6] |
Spectral Data
The structural elucidation of 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene has been accomplished through various spectroscopic techniques.
Table 2: Spectral Data Summary
| Technique | Key Data Points | Source |
| ¹H NMR | Data available in cited literature. | [4] |
| ¹³C NMR | Data available in cited literature. | [4] |
| Mass Spectrometry (MS) | HREIMS m/z 256.1106 [M]⁺ | [4] |
| Infrared (IR) | Data available in cited literature. | [3] |
Experimental Protocols
Isolation from Dendrobium nobile
The following protocol is based on the methodology described by Yang et al. (2007) for the isolation of 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene from the stems of Dendrobium nobile.[4]
Experimental Workflow for Isolation
Caption: Workflow for the isolation of the target compound.
-
Extraction: The dried stems of Dendrobium nobile are extracted with methanol.
-
Solvent Partitioning: The resulting extract is suspended in water and partitioned successively with ethyl acetate (EtOAc) and n-butanol (n-BuOH).
-
Column Chromatography: The ethyl acetate-soluble fraction is subjected to silica gel column chromatography.
-
Further Purification: The fraction containing the target compound is further purified using RP-18 column chromatography.
-
Final Isolation: Final purification is achieved through preparative High-Performance Liquid Chromatography (HPLC) to yield 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene.[4]
Biological Activity
Dihydrophenanthrenes isolated from Dendrobium species have demonstrated a range of biological activities, including anti-inflammatory and cytotoxic effects.[1] While specific quantitative data for 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene is limited, the activities of closely related compounds provide valuable insights.
Table 3: Cytotoxic and Anti-inflammatory Activities of Related Dihydrophenanthrenes
| Compound | Activity | Cell Line/Assay | IC₅₀ (µM) | Source |
| 2-hydroxy-3,5,7-trimethoxy-9,10-dihydrophenanthrene | Cytotoxicity | HeLa (cervix adenocarcinoma) | Data not specified, but showed pronounced activity | [7] |
| Various Dihydrophenanthrenes | Cytotoxicity | HI-60, THP-1 | 8.92 - 11.96 | [7] |
| Dihydrophenanthrene derivatives | Anti-inflammatory (NO production inhibition) | LPS-activated RAW264.7 cells | 0.7 - 41.5 | [8] |
Implicated Signaling Pathways
Studies on dihydrophenanthrenes from Dendrobium species suggest that their anti-inflammatory effects are mediated through the inhibition of the NF-κB and MAPK signaling pathways.[8]
NF-κB Signaling Pathway Inhibition
Caption: Inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway Inhibition
References
- 1. Dihydrophenanthrenes from medicinal plants of Orchidaceae: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. spectrabase.com [spectrabase.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 9,10-Dihydrophenanthrene 94 776-35-2 [sigmaaldrich.com]
- 6. theclinivex.com [theclinivex.com]
- 7. New phenanthrene and 9, 10-dihydrophenanthrene derivatives from the stems of Dendrobium officinale with their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory phenanthrene derivatives from stems of Dendrobium denneanum - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, step-by-step protocol for the chemical synthesis of 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene, a naturally occurring compound isolated from Dendrobium nobile[1]. Due to the absence of a published direct synthesis, a plausible and robust multi-step synthetic route is proposed, commencing from commercially available starting materials. This protocol is designed to be a valuable resource for researchers in medicinal chemistry and drug development interested in accessing this and related dihydrophenanthrene scaffolds. The methodology leverages common organic transformations, including Grignard reaction, oxidation, Wittig reaction, and a palladium-catalyzed intramolecular Heck cyclization, followed by a final deprotection step.
Introduction
2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene is a natural product belonging to the dihydrophenanthrene class of compounds. Molecules of this class, often isolated from orchids, have shown a range of biological activities, making them attractive targets for synthetic and medicinal chemistry efforts. This protocol outlines a comprehensive synthetic strategy to obtain 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene, enabling further investigation of its biological properties and the development of novel analogs.
Overall Synthetic Strategy
The proposed synthesis is a five-step process designed to construct the target molecule from readily available precursors. The key steps involve the formation of a substituted bibenzyl intermediate, followed by an intramolecular cyclization to form the dihydrophenanthrene core. A protecting group strategy is employed to mask the reactive hydroxyl group during the key bond-forming reactions.
The overall synthetic workflow is as follows:
-
Step 1: Synthesis of 1-(3-methoxyphenyl)-2-(4-methoxyphenyl)ethanol via a Grignard reaction.
-
Step 2: Oxidation to 1-(3-methoxyphenyl)-2-(4-methoxyphenyl)ethanone.
-
Step 3: Synthesis of a stilbene (B7821643) intermediate via a Wittig reaction.
-
Step 4: Palladium-catalyzed intramolecular Heck cyclization to form the protected dihydrophenanthrene.
-
Step 5: Deprotection to yield the final product, 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene.
Experimental Protocols
Step 1: Synthesis of 1-(3-methoxyphenyl)-2-(4-methoxyphenyl)ethanol
This step involves the formation of a Grignard reagent from 3-methoxybenzyl bromide, which then reacts with 4-methoxybenzaldehyde (B44291) to form the corresponding diarylethanol.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 3-Methoxybenzyl bromide | Reagent | Sigma-Aldrich |
| Magnesium turnings | 99.5% | Alfa Aesar |
| Iodine | ACS Reagent | Fisher Scientific |
| Anhydrous Diethyl Ether | ACS Grade | J.T. Baker |
| 4-Methoxybenzaldehyde | 98% | Acros Organics |
| Saturated aq. NH₄Cl | Laboratory | VWR |
| Anhydrous MgSO₄ | Laboratory | EMD Millipore |
Protocol:
-
Grignard Reagent Formation:
-
In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under a nitrogen atmosphere, place magnesium turnings (1.2 eq).
-
Add a small crystal of iodine.
-
Add a solution of 3-methoxybenzyl bromide (1.0 eq) in anhydrous diethyl ether to the dropping funnel.
-
Add a small portion of the bromide solution to the magnesium turnings to initiate the reaction (indicated by the disappearance of the iodine color and gentle reflux).
-
Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature for 1 hour.
-
-
Reaction with Aldehyde:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve 4-methoxybenzaldehyde (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the aldehyde solution dropwise to the stirred Grignard reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
-
Work-up and Purification:
-
Quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford 1-(3-methoxyphenyl)-2-(4-methoxyphenyl)ethanol.
-
Expected Yield: 75-85%
Step 2: Oxidation to 1-(3-methoxyphenyl)-2-(4-methoxyphenyl)ethanone
The secondary alcohol is oxidized to the corresponding ketone using pyridinium (B92312) chlorochromate (PCC).
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 1-(3-methoxyphenyl)-2-(4-methoxyphenyl)ethanol | - | Synthesized in Step 1 |
| Pyridinium chlorochromate (PCC) | 98% | Sigma-Aldrich |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific |
| Celite® | - | Sigma-Aldrich |
| Anhydrous Diethyl Ether | ACS Grade | J.T. Baker |
Protocol:
-
Reaction Setup:
-
In a 250 mL round-bottom flask, suspend PCC (1.5 eq) in anhydrous DCM.
-
Add a solution of 1-(3-methoxyphenyl)-2-(4-methoxyphenyl)ethanol (1.0 eq) in anhydrous DCM to the PCC suspension.
-
Stir the reaction mixture at room temperature for 2-3 hours, monitoring the reaction progress by TLC.
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with anhydrous diethyl ether and pass it through a short pad of Celite® to remove the chromium salts.
-
Wash the Celite® pad with additional diethyl ether.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1-(3-methoxyphenyl)-2-(4-methoxyphenyl)ethanone.
-
Expected Yield: 80-90%
Step 3: Synthesis of (E)-1,2-bis(3-methoxyphenyl)ethene (Stilbene Intermediate)
A Wittig reaction is employed to form the stilbene backbone.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 3-Methoxybenzyltriphenylphosphonium bromide | 97% | TCI America |
| Sodium hydride (60% dispersion in mineral oil) | - | Sigma-Aldrich |
| Anhydrous Tetrahydrofuran (THF) | ACS Grade | Acros Organics |
| 1-(3-methoxyphenyl)-2-(4-methoxyphenyl)ethanone | - | Synthesized in Step 2 |
Protocol:
-
Ylide Formation:
-
In a flame-dried 250 mL three-necked round-bottom flask under a nitrogen atmosphere, suspend sodium hydride (1.2 eq) in anhydrous THF.
-
Add 3-methoxybenzyltriphenylphosphonium bromide (1.2 eq) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 1 hour to form the ylide (a deep red color should develop).
-
-
Wittig Reaction:
-
Cool the ylide solution to 0 °C.
-
Add a solution of 1-(3-methoxyphenyl)-2-(4-methoxyphenyl)ethanone (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by the addition of water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane) to obtain the stilbene intermediate.
-
Expected Yield: 60-70%
Step 4: Synthesis of 2,4,7-trimethoxy-9,10-dihydrophenanthrene
The dihydrophenanthrene core is formed via a palladium-catalyzed intramolecular Heck reaction.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| (E)-1,2-bis(3-methoxyphenyl)ethene | - | Synthesized in Step 3 |
| Palladium(II) acetate (Pd(OAc)₂) | 98% | Strem Chemicals |
| Triphenylphosphine (PPh₃) | 99% | Sigma-Aldrich |
| Cesium carbonate (Cs₂CO₃) | 99% | Alfa Aesar |
| Anhydrous Dimethylformamide (DMF) | ACS Grade | Fisher Scientific |
Protocol:
-
Reaction Setup:
-
In a sealed tube, combine the stilbene intermediate (1.0 eq), Pd(OAc)₂ (0.1 eq), PPh₃ (0.2 eq), and Cs₂CO₃ (2.0 eq).
-
Add anhydrous DMF to the tube.
-
Degas the mixture with argon for 15 minutes.
-
Seal the tube and heat the reaction mixture at 120 °C for 24 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the trimethoxy-dihydrophenanthrene.
-
Expected Yield: 50-60%
Step 5: Selective Demethylation to 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene
The final step involves the selective demethylation of the methoxy (B1213986) group at the 2-position.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 2,4,7-trimethoxy-9,10-dihydrophenanthrene | - | Synthesized in Step 4 |
| Aluminum chloride (AlCl₃) | Anhydrous, 99.9% | Sigma-Aldrich |
| Anhydrous Dichloromethane (DCM) | ACS Grade | Fisher Scientific |
| 1 M Hydrochloric acid (HCl) | Laboratory | VWR |
Protocol:
-
Reaction Setup:
-
Dissolve the trimethoxy-dihydrophenanthrene (1.0 eq) in anhydrous DCM in a round-bottom flask and cool to 0 °C.
-
Add anhydrous AlCl₃ (3.0 eq) portion-wise to the stirred solution.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours, monitoring by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and slowly quench with 1 M HCl.
-
Extract the product with DCM (3 x 30 mL).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene.
-
Expected Yield: 60-70%
Data Presentation
Table 1: Summary of Synthetic Steps and Expected Yields
| Step | Reaction | Product | Expected Yield (%) | Purity (Expected) |
| 1 | Grignard Reaction | 1-(3-methoxyphenyl)-2-(4-methoxyphenyl)ethanol | 75-85 | >95% |
| 2 | Oxidation | 1-(3-methoxyphenyl)-2-(4-methoxyphenyl)ethanone | 80-90 | >98% |
| 3 | Wittig Reaction | (E)-1,2-bis(3-methoxyphenyl)ethene | 60-70 | >95% |
| 4 | Intramolecular Heck Cyclization | 2,4,7-trimethoxy-9,10-dihydrophenanthrene | 50-60 | >95% |
| 5 | Selective Demethylation | 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene | 60-70 | >98% |
Visualizations
Caption: Overall synthetic workflow for 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene.
Safety Precautions
-
All reactions should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
Grignard reagents are highly reactive and moisture-sensitive. Anhydrous conditions are essential.
-
Sodium hydride is a flammable solid and reacts violently with water. Handle with extreme care.
-
PCC is a toxic and oxidizing agent. Avoid inhalation and contact with skin.
-
Palladium catalysts and phosphine (B1218219) ligands can be toxic and should be handled with care.
-
Aluminum chloride is corrosive and reacts vigorously with water.
Characterization
The identity and purity of all intermediates and the final product should be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR for structural elucidation.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine purity.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
This comprehensive protocol provides a reliable pathway for the synthesis of 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene, facilitating further research into its potential applications.
References
Application Note: Purification of 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene by Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene is a natural product belonging to the dihydrophenanthrene class of compounds.[1] These compounds, often isolated from plants, have garnered interest for their potential biological activities.[2][3] Effective purification is crucial for the accurate biological evaluation and further development of such compounds. This application note provides a detailed protocol for the purification of 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene from a crude plant extract using a multi-step chromatographic approach. The methodology is based on established purification strategies for similar phenolic and dihydrophenanthrene derivatives.[2][4]
Data Presentation: Chromatographic Methods for Dihydrophenanthrene Derivatives
The following table summarizes various chromatographic conditions successfully employed for the separation and purification of dihydrophenanthrene and related phenolic compounds, offering valuable starting points for method development.
| Chromatography Type | Stationary Phase | Mobile Phase/Solvent System | Compound Class/Example | Purity Achieved | Reference |
| High-Speed Counter-Current Chromatography (HSCCC) | Liquid-liquid partition | n-Hexane/Ethyl acetate (B1210297)/Methanol (B129727)/Water (1.6:0.8:1.2:0.4, v/v/v/v) | 2,7-dihydroxy-3,4,6-trimethoxy-9,10-dihydrophenanthrene | >94% | [4] |
| Column Chromatography (CC) | Silica (B1680970) Gel | Acetone-Hexane (gradient) | 2-methoxy-9,10-dihydrophenanthrene-4,5-diol | Not specified | [2] |
| Column Chromatography (CC) | Silica Gel | Ethyl acetate-Hexane (gradient) | 2,5,7-trihydroxy-4-methoxy-9,10-dihydrophenanthrene | Not specified | [2] |
| Column Chromatography (CC) | Sephadex LH-20 | Methanol | Dihydrophenanthrene derivatives | Not specified | [2] |
| Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | C18 | Acetonitrile (B52724)/Water or Methanol/Water (gradient) | General for phenolic compounds | >98% | [5] |
| Medium Pressure Liquid Chromatography (MPLC) | Silica Gel, MCI GEL® CHP20P, Sephadex LH-20 | Various organic solvents | Enrichment of bioactive compounds | Not specified | [5] |
Experimental Protocols
This section details a comprehensive, multi-step protocol for the purification of 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene.
Preparation of Crude Extract
-
Plant Material Collection and Preparation: Collect and air-dry the plant material (e.g., stems of Dendrobium nobile, a known source of this compound).[1] Pulverize the dried material into a fine powder.
-
Solvent Extraction: Macerate the powdered plant material with methanol (MeOH) or ethanol (B145695) (EtOH) at room temperature for 24-48 hours. Repeat the extraction process three times to ensure exhaustive extraction of secondary metabolites.
-
Concentration: Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
Bioassay-Guided Fractionation (Optional)
If the purification is aimed at isolating a bioactive compound, a bioassay can be performed on the crude extract. If active, the extract is subjected to liquid-liquid partitioning.
-
Solvent Partitioning: Suspend the crude extract in a mixture of ethyl acetate (EtOAc) and water.
-
Separation: Separate the organic (EtOAc) and aqueous layers.
-
Bioassay of Fractions: Test the biological activity of both the EtOAc-soluble and water-soluble fractions to identify the fraction containing the compound of interest. Dihydrophenanthrenes are typically found in the EtOAc fraction due to their moderate polarity.
Chromatographic Purification
A multi-step chromatographic approach is recommended for isolating the target compound to a high degree of purity.
-
Column Packing: Prepare a silica gel column using a slurry of silica gel in a non-polar solvent such as n-hexane.
-
Sample Loading: Adsorb the active fraction (e.g., EtOAc fraction) onto a small amount of silica gel and load it onto the top of the column.
-
Elution: Elute the column with a gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate (e.g., from 100:0 to 0:100 n-hexane:EtOAc).
-
Fraction Collection: Collect fractions of a fixed volume and monitor the separation by Thin Layer Chromatography (TLC).
-
Pooling of Fractions: Combine fractions containing the compound of interest based on their TLC profiles.
-
Column Preparation: Swell the Sephadex LH-20 resin in methanol and pack it into a column.
-
Sample Application: Dissolve the pooled fractions from the silica gel column in a minimal amount of methanol and apply to the column.
-
Elution: Elute the column with 100% methanol. This step is effective for separating compounds based on size and polarity, and is particularly good for separating phenolic compounds.[6]
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC or HPLC to identify those containing the target compound.
-
Column: Use a semi-preparative or preparative reverse-phase C18 column.
-
Mobile Phase: A gradient of acetonitrile and water or methanol and water is typically used. The exact gradient should be optimized based on analytical HPLC analysis of the enriched fraction.
-
Injection and Fractionation: Inject the concentrated, enriched fraction onto the HPLC column and collect the peak corresponding to 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene.
-
Purity Analysis: Analyze the purity of the final isolated compound using analytical HPLC with a suitable detection wavelength (e.g., UV detection at 254 nm or 280 nm). A purity of >98% is often achievable.[5]
Mandatory Visualization
Caption: Chromatographic purification workflow for 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. 9,10-Dihydro-5-hydroxy-2,3,6-trimethoxyphenanthrene-1,4-dione: a new dihydrophenanthrene from commercial cannabis and its effect on zebrafish larval behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Separation and purification of 9,10-dihydrophenanthrenes and bibenzyls from Pholidota chinensis by high-speed countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. google.com [google.com]
Application Notes and Protocols for In Vitro Bioactivity Testing of 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene is a natural product isolated from the stem of Dendrobium nobile.[1] This class of compounds, dihydrophenanthrenes, has garnered significant interest in the scientific community due to a wide range of biological activities, including anticancer, anti-inflammatory, and antioxidant properties. These application notes provide detailed protocols for a panel of in vitro assays to characterize the bioactivity of 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene and similar phenolic compounds. The methodologies described herein are fundamental for preclinical assessment and mechanism of action studies.
Data Presentation: Bioactivity of Dihydrophenanthrene Derivatives
The following tables summarize quantitative data for dihydrophenanthrene derivatives that are structurally similar to 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene. This data is provided for reference and comparative purposes to guide experimental design and data interpretation for the target compound.
Table 1: Cytotoxic Activity of Dihydrophenanthrene Derivatives against Various Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| 9,10-dihydrophenanthrene analog of 2 | PC-3 (Prostate) | Cytotoxicity Assay | < 4 µg/mL | [2] |
| 9,10-dihydrophenanthrene analog of 2 | MCF-7 (Breast) | Cytotoxicity Assay | < 4 µg/mL | [2] |
| 4,5-dihydroxy-2-methoxy-9,10-dihydrophenanthrene | HepG2 (Liver) | MTT Assay | Not specified | [3] |
| Sylvaticin C | THP-1 (Leukemia) | Resazurin Assay | 5 | [4] |
| 2',4-Dihydroxy-4',6'-dimethoxy Chalcone | MCF-7 (Breast) | Viability Assay | 52.5 | [5] |
| 2',4-Dihydroxy-4',6'-dimethoxy Chalcone | MDA-MB-231 (Breast) | Viability Assay | 66.4 | [5] |
Table 2: Antioxidant Activity of Dihydrophenanthrene and Related Phenolic Compounds
| Compound | Assay | EC50/IC50 (µM) | Reference |
| Phoyunnanin A-C and related dihydrophenanthrenes | DPPH Radical Scavenging | 8.8 - 55.9 | |
| 2,4,7-Trihydroxy-9,10-dihydrophenanthrene | DPPH Radical Scavenging | 16.2 | |
| 3'-formyl-4',6'-dihydroxy-2'-methoxy-5'-methylchalcone | DPPH Radical Scavenging | 50.2 ± 2.8 | [6] |
| 3'-formyl-4',6'-dihydroxy-2'-methoxy-5'-methylchalcone | Superoxide Scavenging (PMS/NADH) | 56.3 ± 2.3 | [6] |
Table 3: Anti-inflammatory Activity of Dihydrophenanthrene Derivatives
| Compound | Cell Line | Assay | Effect | Reference |
| 2,7-dihydroxy-4,6-dimethoxy phenanthrene | RAW 264.7 | NO Production | Dose-dependent inhibition | [7] |
| 2,7-dihydroxy-4,6-dimethoxy phenanthrene | RAW 264.7 | IL-1β Production | Dose-dependent inhibition | [7] |
| 9,10-Dihydro-2,5-dimethoxyphenanthrene-1,7-diol | Monocytic cells | TNF-α, COX-2, IL-8, IL-1β expression | Inhibition | [8] |
Experimental Protocols
Anticancer Activity
This protocol is designed to assess the effect of 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene on the viability and proliferation of cancer cells. The MTT assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells into a purple formazan (B1609692) product.
Materials:
-
Cancer cell lines (e.g., MCF-7, PC-3, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene in culture medium from a stock solution in DMSO. The final DMSO concentration should not exceed 0.5%. Replace the medium in each well with 100 µL of the diluted compound or vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[9] Mix gently by pipetting or shaking.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the compound concentration.
Antioxidant Activity
This assay is used to determine the free radical scavenging activity of 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene. The method is based on the reduction of the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical in the presence of a hydrogen-donating antioxidant.[10][11]
Materials:
-
2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or ethanol
-
Ascorbic acid or Trolox (positive control)
-
96-well plate
-
Microplate reader
Procedure:
-
DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.[10]
-
Sample Preparation: Prepare various concentrations of 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene and the positive control (e.g., ascorbic acid) in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration. For the control, add 100 µL of methanol to 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[11]
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined from a plot of scavenging percentage against compound concentration.
Anti-inflammatory Activity
This assay measures the inhibitory effect of the test compound on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7). The amount of NO is determined by measuring the accumulation of its stable metabolite, nitrite (B80452), in the culture supernatant using the Griess reagent.[12][13]
Materials:
-
RAW 264.7 cells
-
Complete culture medium (DMEM with 10% FBS)
-
2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene
-
Lipopolysaccharide (LPS)
-
Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (for standard curve)
-
24-well or 96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well or 96-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours.[12]
-
Compound Treatment: Pre-treat the cells with various concentrations of 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.[14] Include unstimulated and vehicle-treated controls.
-
Supernatant Collection: After incubation, collect the cell culture supernatant.
-
Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent in a 96-well plate.[13]
-
Incubation and Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite concentration using a standard curve prepared with sodium nitrite. Calculate the percentage inhibition of NO production compared to the LPS-stimulated vehicle control.
This protocol describes the quantification of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in the supernatant of cultured cells using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
RAW 264.7 cells or other suitable cell line
-
2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene
-
LPS
-
Commercial ELISA kits for mouse TNF-α and IL-6
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Follow the same cell seeding, compound pre-treatment, and LPS stimulation steps as described in the nitric oxide assay (Protocol 3.1).
-
Supernatant Collection: Collect the cell culture supernatant after the 24-hour incubation period.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions provided with the specific kit.[15][16] This typically involves:
-
Adding standards and samples to the antibody-coated microplate.
-
Incubation steps with detection antibodies and enzyme conjugates (e.g., HRP-streptavidin).
-
Washing steps to remove unbound reagents.
-
Addition of a substrate solution to develop a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength (usually 450 nm).
-
-
Data Analysis: Calculate the concentration of TNF-α and IL-6 in the samples by interpolating from the standard curve.[15] Determine the percentage inhibition of cytokine production by the test compound compared to the LPS-stimulated vehicle control.
Mechanism of Action: Western Blot Analysis of Signaling Pathways
To investigate the molecular mechanisms underlying the observed bioactivities, Western blotting can be used to assess the effect of 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene on key signaling proteins. The NF-κB and Nrf2 pathways are often implicated in inflammation and antioxidant responses, respectively.
Materials:
-
Cell line (e.g., RAW 264.7)
-
2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene
-
LPS or other appropriate stimulus
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis equipment
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-IκBα, anti-Nrf2, anti-Keap1, anti-HO-1, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells as described previously for the anti-inflammatory assays. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.[17]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the target proteins to the loading control. For phosphorylated proteins, normalize to the total protein expression.
Mandatory Visualizations
Caption: General experimental workflow for assessing the bioactivity of 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene.
Caption: The NF-κB signaling pathway and potential inhibition by 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene.
Caption: The Nrf2 antioxidant response pathway and potential modulation by 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cytotoxic Phenanthrenequinones and 9,10-Dihydrophenanthrenes from Calanthe arisanensis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Antioxidant and anticancer activity of 3'-formyl-4', 6'-dihydroxy-2'-methoxy-5'-methylchalcone and (2S)-8-formyl-5-hydroxy-7-methoxy-6-methylflavanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 9,10-Dihydro-2,5-dimethoxyphenanthrene-1,7-diol, from Eulophia ochreata, inhibits inflammatory signalling mediated by Toll-like receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. protocols.io [protocols.io]
- 10. acmeresearchlabs.in [acmeresearchlabs.in]
- 11. 3.5. DPPH Radical-Scavenging Assay [bio-protocol.org]
- 12. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. CRE-Ter enhances murine bone differentiation, improves muscle cell atrophy, and increases irisin expression | PLOS One [journals.plos.org]
- 17. benchchem.com [benchchem.com]
Application Notes and Protocols for Anti-inflammatory Assays of Dihydrophenanthrene Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrophenanthrenes, a class of polycyclic aromatic compounds found in various medicinal plants, have garnered significant interest for their potential therapeutic properties, including anti-inflammatory effects. The evaluation of these compounds requires robust and standardized in vitro assays to determine their efficacy and mechanism of action. This document provides detailed application notes and experimental protocols for key anti-inflammatory assays relevant to the study of dihydrophenanthrene compounds. The assays described herein focus on the inhibition of key inflammatory mediators such as nitric oxide (NO) and prostaglandins (B1171923) (via cyclooxygenase-2 inhibition), as well as pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Furthermore, the involvement of major inflammatory signaling pathways, namely NF-κB and MAPK, is discussed and visualized.
Data Presentation: Anti-inflammatory Activity of Dihydrophenanthrene and Related Compounds
The following table summarizes the inhibitory activities (IC50 values) of various dihydrophenanthrene and phenanthrene (B1679779) compounds in different anti-inflammatory assays. This data provides a comparative overview of their potency.
| Compound Name/Source | Assay | Cell Line | IC50 (µM) | Reference |
| Lusianthridin | COX-1 Inhibition | - | 10.81 ± 1.12 | [1][2] |
| Lusianthridin | COX-2 Inhibition | - | 0.17 ± 1.62 | [1][2][3] |
| Blestanol A-M (from Bletilla striata) | NO Production | BV-2 | 5.0 - 19.0 | [4] |
| Dihydrophenanthro[b]furan derivatives (from Bletilla striata) | NO Production | BV-2 | 4.11 - 14.65 | [5] |
| Atropisomeric 9,10-dihydrophenanthrene (B48381)/bibenzyl trimers (from Bletilla striata) | NO Production | BV-2 | 0.78 - 5.52 | [6] |
| Phenanthrene and 9,10-Dihydrophenanthrene Derivatives (from Bletilla striata) | NO Production | BV-2 | 1.0 - 5.0 | [7] |
| Dihydrophenanthrenes (from Dendrobium denneanum) | NO Production | RAW 264.7 | 0.7 - 41.5 | [8] |
| Loddigesiinol A (from Dendrobium sp.) | NO Production | - | < 5 | [9] |
| (S)-5-methoxy-2,4,7,9-tetrahydroxy-9,10-dihydrophenanthrene (from Dendrobium sp.) | NO Production | - | < 5 | [9] |
| (S)-4-methoxy-2,5,7,9-tetrahydroxy-9,10-dihydrophenanthrene (from Dendrobium sp.) | NO Production | - | < 5 | [9] |
Experimental Protocols
Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages
This protocol describes the measurement of nitric oxide production by quantifying its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Dihydrophenanthrene compounds (dissolved in DMSO)
-
Griess Reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[6]
-
Compound Treatment: Pre-treat the cells with various concentrations of the dihydrophenanthrene compounds for 1-2 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known iNOS inhibitor).
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.[6]
-
Griess Reaction:
-
Collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent to each supernatant sample.[6]
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration from a sodium nitrite standard curve. Calculate the percentage of NO inhibition for each compound concentration compared to the LPS-stimulated control.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Phenanthrene, 9,10-dihydrophenanthrene and bibenzyl enantiomers from Bletilla striata with their antineuroinflammatory and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Atropisomeric 9,10-dihydrophenanthrene/bibenzyl trimers with anti-inflammatory and PTP1B inhibitory activities from Bletilla striata - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Isolation, Structural Elucidation, Optical Resolution, and Antineuroinflammatory Activity of Phenanthrene and 9,10-Dihydrophenanthrene Derivatives from Bletilla striata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory phenanthrene derivatives from stems of Dendrobium denneanum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Traditional Uses and Pharmacologically Active Constituents of Dendrobium Plants for Dermatological Disorders: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cytotoxicity Assays of 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene and Related Compounds
Introduction
9,10-Dihydrophenanthrenes are a class of natural products that have garnered significant interest for their potential therapeutic properties, including cytotoxic effects against various cancer cell lines. These compounds, isolated from various plant species, are being investigated for their potential as anticancer agents. This document provides a detailed overview of the methodologies used to assess the cytotoxicity of these compounds, with a focus on providing a framework for testing 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene. The primary mechanism of action for many related compounds involves the induction of apoptosis and cell cycle arrest.
Data Presentation: Cytotoxicity of Dihydrophenanthrene Derivatives
The following table summarizes the cytotoxic activity (IC50 values) of various 9,10-dihydrophenanthrene (B48381) compounds against several human cancer cell lines. This data provides a comparative basis for evaluating the potential efficacy of 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene.
| Compound | Cell Line | IC50 (µM) | Reference |
| 6-Methoxycoelonin | Melanoma | 2.59 ± 0.11 | [1] |
| 7-hydroxy-2,3,4,8-tetramethoxyphenanthrene | HeLa | 8.52 ± 0.70 | [2] |
| 3-hydroxy-2,4,-dimethoxy-7,8-methylenedioxyphenanthrene | HeLa | 3.64 ± 0.12 | [2] |
| 2,7-dihydroxy-3,4,8-trimethoxyphenanthrene | HeLa | 0.97 | [3] |
| 7-hydroxy-2,3,4-trimethoxyphenanthrene | HeLa | 20.18 | [3] |
| 3,7-dihydroxy-2,4-dimethoxyphenanthrene | HeLa | 1.76 | [3] |
| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (B1244802) | SMMC-7721 | 32.3 ± 1.13 | [4] |
Experimental Protocols
Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well plates
-
Human cancer cell lines (e.g., HeLa, A549, MCF-7)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene (or related compound)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the complete growth medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
Materials:
-
Same as MTT assay, but replace MTT and DMSO with:
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Tris base solution (10 mM, pH 10.5)
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Cell Fixation: After compound incubation, gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.
-
Washing: Remove the supernatant and wash the plates five times with tap water. Air dry the plates.
-
Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye. Air dry the plates.
-
Protein Solubilization: Add 200 µL of 10 mM Tris base solution to each well to dissolve the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate cell viability and IC50 values as described for the MTT assay.
Visualizations
Experimental Workflow
Caption: A generalized workflow for determining the cytotoxicity of a compound using in vitro cell-based assays.
Proposed Signaling Pathway for Cytotoxicity
Many dihydrophenanthrene compounds exert their cytotoxic effects by inducing apoptosis. The pathway below illustrates a common mechanism involving cell cycle arrest and the activation of caspases.
Caption: A proposed signaling pathway for apoptosis induction by dihydrophenanthrene compounds.
These protocols and data provide a solid foundation for researchers and drug development professionals to begin assessing the cytotoxic properties of 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene and other related natural products.
References
- 1. Cytotoxic Phenanthrene, Dihydrophenanthrene, and Dihydrostilbene Derivatives and Other Aromatic Compounds from Combretum laxum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenanthrenes and a dihydrophenanthrene from Tamus communis and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 4. In vitro anti-tumor activity of 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone against six established human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Antioxidant Activity of 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene is a natural product belonging to the dihydrophenanthrene class of compounds. Dihydrophenanthrenes, particularly those isolated from Orchidaceae species like Dendrobium, have garnered significant interest for their diverse and promising biological activities, including anti-inflammatory, antimicrobial, and antioxidant properties. Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. The antioxidant potential of natural compounds like 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene is therefore a critical area of investigation for the development of novel therapeutic agents.
While specific quantitative antioxidant data for 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene is not extensively available in the public domain, this document provides a comprehensive overview of the antioxidant activity of structurally related dihydrophenanthrene derivatives. Furthermore, it details standardized protocols for the most common and robust assays used to evaluate antioxidant capacity: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay. These protocols can be directly applied to assess the antioxidant potential of 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene.
Data Presentation: Antioxidant Activity of Related Dihydrophenanthrene Derivatives
The following table summarizes the reported antioxidant activities of various dihydrophenanthrene derivatives, providing a comparative basis for evaluating the potential of 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene. The data is primarily focused on DPPH radical scavenging activity, a commonly reported metric.
| Compound Name | Source | Assay | IC50/EC50 (µM) | Reference |
| Phoyunnanin A | Pholidota yunnanensis | DPPH | 25.3 | [1] |
| Phoyunnanin B | Pholidota yunnanensis | DPPH | 15.7 | [1] |
| Phoyunnanin C | Pholidota yunnanensis | DPPH | 8.8 | [1] |
| 4,4',7,7'-Tetrahydroxy-2,2'-dimethoxy-9,9',10,10'-tetrahydro-1,1'-biphenanthrene | Pholidota yunnanensis | DPPH | 12.5 | [1] |
| Lusianthridin | Pholidota yunnanensis | DPPH | 10.2 | [1] |
| Eulophiol | Pholidota yunnanensis | DPPH | 55.9 | [1] |
| 2,4,7-Trihydroxy-9,10-dihydrophenanthrene | Pholidota yunnanensis | DPPH | 18.6 | [1] |
| Imbricatin | Pholidota yunnanensis | DPPH | 11.3 | [1] |
| 2-methoxy-9,10-dihydrophenanthrene-4,5-diol | Dendrobium virgineum | H2O2-induced oxidative stress in ARPE-19 cells | Protective effects observed | [2][3] |
Experimental Protocols
Detailed methodologies for three key antioxidant assays are provided below. These protocols are standardized and can be adapted for the evaluation of 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene.
DPPH Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. This reduction of DPPH is accompanied by a color change from deep purple to yellow, which can be measured spectrophotometrically at 517 nm.[4][5]
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (B129727) (or Ethanol), spectrophotometric grade
-
Test compound (2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to prevent degradation.
-
Preparation of Test Samples: Dissolve the test compound and the positive control in methanol to prepare a stock solution (e.g., 1 mg/mL). From the stock solution, prepare a series of dilutions to obtain a range of concentrations.
-
Assay:
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.
-
For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.
-
For the control, add 100 µL of methanol to 100 µL of each sample dilution (to account for any background absorbance of the sample).
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where:
-
A_blank is the absorbance of the DPPH solution without the sample.
-
A_sample is the absorbance of the DPPH solution with the sample.
-
A_control is the absorbance of the sample without the DPPH solution.
-
-
IC50 Determination: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the sample concentrations.
ABTS Radical Cation Decolorization Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the blue/green ABTS•+ is reduced back to its colorless neutral form, and the decrease in absorbance is measured at 734 nm.[6][7]
Materials:
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)
-
Potassium persulfate
-
Methanol (or Ethanol)
-
Test compound
-
Positive control (e.g., Trolox, Ascorbic acid)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in a 1:1 (v/v) ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete formation of the radical cation.
-
-
Preparation of ABTS•+ Working Solution: Dilute the stock ABTS•+ solution with methanol until the absorbance at 734 nm is approximately 0.70 ± 0.02.
-
Preparation of Test Samples: Prepare a series of dilutions of the test compound and positive control in methanol.
-
Assay:
-
Add 190 µL of the ABTS•+ working solution to 10 µL of each sample dilution in a 96-well plate.
-
The blank consists of 190 µL of ABTS•+ working solution and 10 µL of methanol.
-
-
Incubation: Incubate the plate in the dark at room temperature for 7 minutes.[7]
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated as follows:
Where:
-
A_blank is the absorbance of the ABTS•+ working solution without the sample.
-
A_sample is the absorbance of the ABTS•+ working solution with the sample.
-
-
IC50 Determination: Determine the IC50 value from a plot of scavenging percentage against concentration.
Ferric Reducing Antioxidant Power (FRAP) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm. The change in absorbance is directly proportional to the antioxidant power of the sample.[8][9]
Materials:
-
300 mM Acetate (B1210297) buffer (pH 3.6)
-
10 mM 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) in 40 mM HCl
-
20 mM Ferric chloride (FeCl₃·6H₂O)
-
Test compound
-
Positive control (e.g., Ferrous sulfate (B86663) (FeSO₄), Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of FRAP Reagent:
-
Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.
-
Warm the reagent to 37°C before use.
-
-
Preparation of Test Samples and Standard: Prepare a series of dilutions for the test compound. For the standard curve, prepare a series of dilutions of FeSO₄.
-
Assay:
-
Add 180 µL of the FRAP reagent to 20 µL of each sample dilution or standard in a 96-well plate.
-
The blank contains 180 µL of FRAP reagent and 20 µL of the solvent used for the samples.
-
-
Incubation: Incubate the plate at 37°C for 10 minutes.[9]
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation:
-
Construct a standard curve using the absorbance values of the FeSO₄ standards.
-
Determine the FRAP value of the sample by comparing its absorbance to the standard curve. The results are typically expressed as µM Fe(II) equivalents per gram or milligram of the sample.
-
Visualizations
Experimental Workflow for Antioxidant Assays
Caption: Workflow for DPPH, ABTS, and FRAP antioxidant assays.
General Mechanism of Radical Scavenging by a Phenolic Antioxidant
Caption: General mechanism of hydrogen atom donation by a phenolic antioxidant.
References
- 1. 9, 10-Dihydrophenanthrene derivatives from Pholidota yunnanensis and scavenging activity on DPPH free radical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation and Identification of Dihydrophenanthrene Derivatives from Dendrobium virgineum with Protective Effects against Hydrogen-Peroxide-Induced Oxidative Stress of Human Retinal Pigment Epithelium ARPE-19 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. acmeresearchlabs.in [acmeresearchlabs.in]
- 5. mdpi.com [mdpi.com]
- 6. Quantification of the Antioxidant Activity of Plant Extracts: Analysis of Sensitivity and Hierarchization Based on the Method Used - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Exploration of the Antioxidant Chemical Constituents and Antioxidant Performance of Various Solvent Extracts of Eighteen Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Evaluation of the Antioxidant Activity of Aqueous and Methanol Extracts of Pleurotus ostreatus in Different Growth Stages [frontiersin.org]
Application Notes and Protocols: Mechanism of Action Studies for 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the known biological activities and putative mechanism of action for the natural product 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene. The information is targeted toward researchers in pharmacology, natural product chemistry, and drug development investigating novel therapeutic agents.
Introduction
2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene is a phenanthrene (B1679779) derivative isolated from the stems of Dendrobium nobile, a plant used in traditional medicine.[1] This class of compounds, dihydrophenanthrenes, isolated from various Orchidaceae species, has garnered scientific interest due to a range of reported biological activities, including anti-inflammatory, cytotoxic, and antioxidant effects. This document focuses on the antifibrotic properties of 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene and provides protocols for its study.
Biological Activity: Antifibrotic Effects
The primary reported biological activity of 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene is its ability to inhibit the proliferation of hepatic stellate cells (HSCs).[1] HSCs are key mediators in the pathogenesis of liver fibrosis. In response to liver injury, these cells activate and transdifferentiate into myofibroblast-like cells, which are responsible for the excessive deposition of extracellular matrix (ECM) proteins, leading to fibrosis. Therefore, the inhibition of HSC proliferation is a key therapeutic strategy for the treatment of liver fibrosis.
Quantitative Data
The antiproliferative activity of 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene was assessed against the rat hepatic stellate cell line, HSC-T6. The results are summarized in the table below.
| Compound | Cell Line | Assay | Incubation Time | IC₅₀ (µM) | Reference |
| 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene | HSC-T6 | MTT Assay | 48 hours | 69.1 | [1] |
Postulated Mechanism of Action
While the precise molecular mechanism of action for 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene has not been explicitly elucidated in published literature, a putative mechanism can be inferred based on the known activities of structurally similar dihydrophenanthrenes and the general mechanisms of antifibrotic agents.
Many natural phenanthrene derivatives exert their effects through the modulation of key signaling pathways involved in cell proliferation, inflammation, and apoptosis. It is hypothesized that 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene may inhibit HSC proliferation by inducing cell cycle arrest and/or apoptosis.
Key signaling pathways often implicated in the anti-proliferative and anti-inflammatory effects of similar natural products include:
-
Inhibition of the NF-κB Pathway: The NF-κB signaling cascade is a central regulator of inflammation, which is a key driver of fibrosis.
-
Modulation of TGF-β/Smad Signaling: The Transforming Growth Factor-β (TGF-β) pathway is a major profibrotic signaling cascade that stimulates HSC activation and ECM production.
-
Induction of Apoptosis: Triggering programmed cell death in activated HSCs is a direct mechanism to resolve fibrosis. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor-mediated) pathways, often involving the activation of caspases.
-
Cell Cycle Arrest: Halting the proliferation of HSCs by arresting the cell cycle, for instance at the G2/M phase, can prevent the expansion of the fibrogenic cell population.
Further research is required to definitively identify the specific molecular targets and signaling pathways modulated by 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene.
Experimental Protocols
The following is a detailed protocol for assessing the antiproliferative activity of 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene on hepatic stellate cells, based on standard methodologies.
Protocol 1: Assessment of Antiproliferative Activity using the MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene on the proliferation of HSC-T6 cells.
Materials:
-
HSC-T6 rat hepatic stellate cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene (dissolved in DMSO)
-
Dimethyl sulfoxide (B87167) (DMSO, cell culture grade)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Phosphate-Buffered Saline (PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Culture:
-
Culture HSC-T6 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Subculture the cells every 2-3 days, or when they reach 80-90% confluency.
-
-
Cell Seeding:
-
Harvest the cells using Trypsin-EDTA and perform a cell count.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene in DMSO.
-
Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with 0.1% DMSO) and a blank control (medium only).
-
Incubate the plate for 48 hours.
-
-
MTT Assay:
-
After the 48-hour incubation, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
Carefully remove the medium from the wells.
-
Add 150 µL of the solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value using a suitable software (e.g., GraphPad Prism).
-
Visualizations
Experimental Workflow for Antiproliferative Assay
Caption: Workflow for determining the antiproliferative activity of the compound.
Putative Signaling Pathway for Antifibrotic Action
Caption: Hypothesized mechanism of antifibrotic action.
References
Application Notes and Protocols for Identifying Cellular Targets of 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene is a natural product isolated from sources such as the stem of Dendrobium nobile.[1] While natural products are a rich source of bioactive compounds for drug discovery, a critical step in their development is the identification of their cellular targets. Understanding the specific molecular interactions of a compound like 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene is essential for elucidating its mechanism of action, predicting potential on- and off-target effects, and optimizing its therapeutic potential.
Structurally related dihydrophenanthrenes have been reported to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant effects, often through the modulation of key signaling pathways. These activities suggest that 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene may interact with proteins involved in cell cycle regulation, apoptosis, and inflammatory responses.
These application notes provide a comprehensive overview of modern techniques for the deconvolution of small molecule targets, with specific protocols tailored for investigating 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene.
Application Notes: Strategies for Target Identification
The identification of cellular targets for a novel compound can be approached through several complementary strategies. The primary methods can be broadly categorized as affinity-based proteomics, thermal stability assays, and genetic approaches.
-
Affinity-Based Proteomics: This direct approach relies on the physical interaction between the small molecule and its protein target(s).[2] A derivative of the compound of interest is synthesized to incorporate a reactive handle, allowing it to be immobilized on a solid support (e.g., agarose (B213101) beads). This "bait" is then incubated with a cellular lysate. Proteins that bind to the compound are "pulled down," separated from non-binding proteins, and subsequently identified using mass spectrometry.
-
Cellular Thermal Shift Assay (CETSA): CETSA is a powerful biophysical method to assess target engagement in a cellular context. The principle is that the binding of a ligand to its target protein confers thermal stability.[3] In a typical CETSA experiment, cells are treated with the compound and then subjected to a heat gradient. The amount of soluble target protein remaining at different temperatures is quantified, often by Western blot. A shift in the melting curve of a protein in the presence of the compound indicates a direct binding interaction.
-
Genetic Screening (CRISPR-Cas9): Functional genomics provides an indirect yet powerful method for target identification. CRISPR-Cas9 knockout screens can identify genes that, when inactivated, confer either resistance or sensitivity to the compound.[4][5] For example, if knocking out a specific gene renders cells resistant to the cytotoxic effects of the compound, it is likely that the protein product of that gene is either the direct target or a critical component of the pathway through which the compound acts.
Experimental Protocols
Here we provide detailed protocols for the key experimental approaches to identify the cellular targets of 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene.
Protocol 1: Affinity Chromatography-Mass Spectrometry (AC-MS)
This protocol outlines the steps for identifying binding partners of 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene from a cell lysate.
Part A: Synthesis of an Affinity Probe
A crucial prerequisite for AC-MS is the chemical synthesis of a probe molecule. This typically involves modifying the parent compound to include a linker arm terminating in a functional group (e.g., a primary amine or a carboxylic acid) suitable for immobilization, without ablating its biological activity. A common strategy is to attach a linker to a position on the molecule that is not critical for its interaction with its target. For 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene, the hydroxyl group could be a potential site for linker attachment.
Part B: Immobilization of the Affinity Probe
-
Bead Activation: Use commercially available NHS-activated agarose beads. Wash the beads with ice-cold 1 mM HCl.
-
Coupling Reaction: Immediately add the synthesized affinity probe (dissolved in a suitable buffer like PBS, pH 7.4) to the washed beads.
-
Incubation: Incubate the bead-probe mixture overnight at 4°C with gentle rotation.
-
Blocking: Quench any unreacted NHS esters by adding a blocking buffer (e.g., 1 M Tris-HCl, pH 8.0) and incubate for 2 hours at room temperature.
-
Washing: Wash the beads extensively with PBS to remove any non-covalently bound probe and blocking agent.
Part C: Affinity Pull-Down
-
Cell Lysis: Culture a relevant cell line (e.g., a cancer cell line if anti-tumor activity is being investigated) and harvest the cells. Lyse the cells in a non-denaturing lysis buffer (e.g., containing 50 mM Tris-HCl, 150 mM NaCl, 1% NP-40, and protease inhibitors).
-
Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 20 minutes at 4°C to pellet cellular debris. Collect the supernatant.
-
Incubation with Beads: Add the clarified lysate to the immobilized affinity probe beads. As a negative control, incubate a separate aliquot of the lysate with beads that have been blocked but have no coupled probe.
-
Binding: Incubate for 2-4 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads by centrifugation and wash them multiple times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads. This can be done by:
-
Competitive Elution: Incubating the beads with a high concentration of the free (non-immobilized) 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene.
-
Denaturing Elution: Boiling the beads in SDS-PAGE sample buffer.
-
Part D: Protein Identification by Mass Spectrometry
-
Gel Electrophoresis: Separate the eluted proteins by SDS-PAGE.
-
In-Gel Digestion: Excise the protein bands, destain them, and perform an in-gel tryptic digestion.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use a database search engine (e.g., Mascot, Sequest) to identify the proteins from the peptide fragmentation data.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol describes how to validate the direct binding of 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene to a candidate protein in intact cells.
-
Cell Culture and Treatment:
-
Culture cells to 80-90% confluency.
-
Treat the cells with either the vehicle (e.g., DMSO) or a desired concentration of 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene. Incubate for 1-2 hours at 37°C.
-
-
Heat Challenge:
-
Harvest the cells and resuspend them in PBS supplemented with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at different temperatures (e.g., a gradient from 40°C to 70°C) for 3 minutes in a PCR machine, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis:
-
Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
-
Separation of Soluble Fraction:
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
-
Protein Quantification and Analysis:
-
Normalize the total protein concentration of each sample.
-
Analyze the samples by SDS-PAGE and Western blotting using an antibody specific to the candidate target protein.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble protein remaining as a function of temperature for both the vehicle- and compound-treated samples to generate the CETSA melting curves. A shift in the curve indicates target engagement.
-
Protocol 3: CRISPR-Cas9 Knockout Screen for Target Identification
This protocol provides a workflow for a genome-wide screen to identify genes that modulate cellular sensitivity to 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene.
-
Library Transduction:
-
Use a pooled genome-wide CRISPR knockout library (e.g., GeCKO v2).
-
Transduce a Cas9-expressing cell line with the lentiviral library at a low multiplicity of infection (MOI < 0.3) to ensure most cells receive only one single guide RNA (sgRNA).
-
-
Antibiotic Selection:
-
Select for successfully transduced cells using an appropriate antibiotic (e.g., puromycin).
-
-
Compound Treatment:
-
Split the cell population into two groups: a treatment group and a vehicle control group.
-
Treat the cells with a concentration of 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene that results in approximately 50-70% growth inhibition (IC50-IC70).
-
-
Cell Culture and Harvesting:
-
Culture the cells for a period that allows for the selection of resistant or sensitive populations (typically 14-21 days).
-
Harvest the cells from both the treatment and control groups.
-
-
Genomic DNA Extraction and Sequencing:
-
Extract genomic DNA from both cell populations.
-
Use PCR to amplify the sgRNA-encoding regions from the genomic DNA.
-
Perform high-throughput sequencing to determine the abundance of each sgRNA in the treatment and control populations.
-
-
Data Analysis:
-
Compare the sgRNA abundance between the treated and control samples.
-
sgRNAs that are enriched in the treated population target genes whose knockout confers resistance.
-
sgRNAs that are depleted in the treated population target genes whose knockout confers sensitivity.
-
Perform pathway analysis on the identified "hit" genes to elucidate the mechanism of action of the compound.
-
Data Presentation
Quantitative data from these experiments should be organized into clear, concise tables for comparison and interpretation.
Table 1: Example Data from Affinity Chromatography-Mass Spectrometry
| Protein ID (UniProt) | Gene Name | Score | Unique Peptides | Fold Enrichment (Compound/Control) |
| P04637 | TP53 | 258 | 15 | 12.5 |
| P10415 | MAPK1 | 189 | 11 | 9.8 |
| P27361 | MAPK14 | 155 | 9 | 8.2 |
| Q04206 | CDK1 | 132 | 7 | 6.4 |
| ... | ... | ... | ... | ... |
Table 2: Example Data from Cellular Thermal Shift Assay (CETSA)
| Target Protein | Treatment | Tm (°C) | ΔTm (°C) |
| MAPK14 | Vehicle (DMSO) | 52.5 | - |
| MAPK14 | 10 µM Compound | 56.0 | +3.5 |
| GAPDH (Control) | Vehicle (DMSO) | 61.2 | - |
| GAPDH (Control) | 10 µM Compound | 61.3 | +0.1 |
Table 3: Example Data from CRISPR-Cas9 Screen
| Gene Name | Log2 Fold Change (Treated/Control) | p-value | Phenotype |
| NFKB1 | 3.5 | 1.2e-6 | Resistance |
| RELA | 3.2 | 4.5e-6 | Resistance |
| BAX | -2.8 | 8.9e-5 | Sensitivity |
| CASP3 | -2.5 | 1.1e-4 | Sensitivity |
| ... | ... | ... | ... |
Visualizations
Diagrams created using Graphviz (DOT language) to illustrate workflows and potential signaling pathways.
Caption: General workflow for identifying cellular targets.
Caption: Potential inhibition of the NF-κB signaling pathway.
Caption: Potential mechanism of G2/M cell cycle arrest.
Caption: Potential intrinsic apoptosis signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Currently Available Strategies for Target Identification of Bioactive Natural Products [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. CRISPR approaches to small molecule target identification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. horizondiscovery.com [horizondiscovery.com]
Application Notes and Protocols for the Analysis of 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene is a phenolic compound isolated from the stem of Dendrobium nobile, a plant with a history of use in traditional medicine.[1][2] Phenanthrenes and their derivatives from Orchidaceae species have garnered scientific interest due to their potential biological activities, including anti-inflammatory, antioxidant, and antitumor effects. The development of robust and reliable analytical methods is crucial for the qualitative and quantitative assessment of this compound in plant materials, extracts, and biological matrices to support phytochemical research, quality control of herbal products, and pharmacological studies.
These application notes provide detailed protocols for the analysis of 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene using High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Data Presentation
The following tables summarize typical validation parameters and potential quantitative data for the analytical methods described. Please note that the quantitative data for 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene is illustrative and should be determined experimentally using the provided protocols.
Table 1: HPLC-UV Method Validation Parameters
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.5 µg/mL |
| Precision (RSD%) | < 2% |
| Accuracy (Recovery %) | 98 - 102% |
Table 2: GC-MS Method Validation Parameters
| Parameter | Result |
| Linearity (r²) | > 0.998 |
| Limit of Detection (LOD) | 10 ng/mL |
| Limit of Quantitation (LOQ) | 50 ng/mL |
| Precision (RSD%) | < 5% |
| Accuracy (Recovery %) | 95 - 105% |
Table 3: Quantitative Analysis of 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene in Dendrobium nobile (Illustrative Data)
| Analytical Method | Concentration (mg/g dry weight) |
| HPLC-UV | 1.25 |
| GC-MS | 1.18 |
| qNMR | 1.32 |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol describes a method for the quantification of 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene in plant extracts.
1. Instrumentation and Materials:
-
HPLC system with a UV/Vis detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
Reference standard of 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene (purity >98%)
-
Methanol (B129727) (analytical grade) for sample and standard preparation
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
Time (min) % B 0 20 20 80 25 80 25.1 20 | 30 | 20 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
3. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with methanol to achieve concentrations ranging from 1 to 100 µg/mL.
-
Sample Preparation (Plant Material):
-
Grind the dried plant material to a fine powder.
-
Accurately weigh 1 g of the powder and place it in a flask.
-
Add 20 mL of methanol and extract using ultrasonication for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
4. Analysis and Quantification:
-
Inject the calibration standards to construct a calibration curve.
-
Inject the sample solutions.
-
Identify the peak of 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene in the sample chromatogram by comparing the retention time with that of the reference standard.
-
Quantify the amount of the analyte in the sample using the calibration curve.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is suitable for the identification and quantification of 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene, particularly in complex matrices after derivatization.
1. Instrumentation and Materials:
-
GC-MS system with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (B92270) (anhydrous)
-
Hexane (GC grade)
-
Internal Standard (IS): e.g., Triphenylmethane
2. GC-MS Conditions:
-
Injector Temperature: 280 °C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 min
-
Ramp: 10 °C/min to 300 °C
-
Hold: 5 min at 300 °C
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
MS Transfer Line Temperature: 290 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-550
3. Derivatization, Standard, and Sample Preparation:
-
Standard and Sample Preparation:
-
Evaporate a known amount of the methanolic extract or standard solution to dryness under a stream of nitrogen.
-
Add 50 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.
-
Add a known amount of the internal standard solution.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
After cooling, the sample is ready for injection.
-
4. Analysis and Quantification:
-
Inject the derivatized standards and samples.
-
Identify the derivatized analyte and IS peaks based on their retention times and mass spectra.
-
Quantify the analyte using the ratio of the peak area of the analyte to that of the internal standard against a calibration curve.
Protocol 3: Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR provides a primary method for the accurate quantification of 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene without the need for a specific reference standard of the analyte, using a certified internal standard.
1. Instrumentation and Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
Deuterated solvent (e.g., Methanol-d4)
-
Certified internal standard (e.g., Maleic acid, Dimethyl sulfone)
2. NMR Acquisition Parameters (¹H NMR):
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 of the signals of interest (typically 30-60 s for accurate quantification).
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
Spectral Width: Appropriate to cover all signals of interest.
3. Standard and Sample Preparation:
-
Accurately weigh a specific amount of the sample (e.g., 10 mg) and the internal standard (e.g., 5 mg) into a vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL).
-
Transfer the solution to an NMR tube.
4. Data Processing and Quantification:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the concentration of the analyte using the following formula:
C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_IS / M_analyte) * (m_IS / m_sample) * Purity_IS
Where:
-
C_analyte = Concentration of the analyte
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
Purity_IS = Purity of the internal standard
-
Visualization of Workflows and Pathways
Analytical Workflow
Caption: Analytical workflow for the analysis of 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene.
Potential Signaling Pathways
Dihydrophenanthrenes and other compounds from Dendrobium species have been reported to modulate several key signaling pathways involved in inflammation, cell proliferation, and metabolism.
1. MAPK Signaling Pathway
Caption: Inhibition of the MAPK signaling pathway by dihydrophenanthrenes.
2. NF-κB Signaling Pathway
Caption: Inhibition of the NF-κB signaling pathway by dihydrophenanthrenes.
3. AMPK Signaling Pathway
Caption: Activation of the AMPK signaling pathway by dihydrophenanthrenes.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Dihydrophenanthrene Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of dihydrophenanthrene derivatives.
Troubleshooting Guides
This section offers solutions to specific problems that may be encountered during the synthesis of dihydrophenanthrene and its derivatives.
Issue 1: Low Yield in Palladium-Catalyzed Cyclization Reactions
Question: I am attempting to synthesize a 9,10-dihydrophenanthrene (B48381) derivative via a palladium-catalyzed intramolecular Heck reaction, but my yields are consistently low. What are the likely causes and how can I improve the yield?
Answer: Low yields in palladium-catalyzed cyclizations are a common issue that can stem from several factors. Here is a breakdown of potential causes and solutions:
-
Catalyst Activity:
-
Cause: The Pd(0) catalyst may be oxidized or deactivated. The phosphine (B1218219) ligands can also degrade.
-
Solution: Ensure you are using a fresh, high-quality palladium source (e.g., Pd(OAc)₂) and phosphine ligand (e.g., PPh₃).[1][2][3] Consider using an inert atmosphere (Nitrogen or Argon) throughout the setup and reaction to prevent oxidation.
-
-
Reaction Conditions:
-
Cause: Suboptimal temperature, reaction time, or inefficient stirring can lead to incomplete reactions.[4]
-
Solution:
-
Temperature: Ensure the reaction is maintained at the optimal temperature, typically between 85-90 °C for this type of reaction in DMF.[1][3] Use an oil bath and a contact thermometer for accurate temperature control.
-
Stirring: Use vigorous and continuous stirring to ensure the mixture is homogeneous, especially since some reagents like cesium carbonate are not fully soluble.[4]
-
Monitoring: Track the reaction's progress using Thin-Layer Chromatography (TLC).[5] Quench the reaction only when TLC indicates the consumption of the starting material to avoid product decomposition from prolonged heating.[4]
-
-
-
Reagent Quality and Stoichiometry:
-
Cause: Impure solvents or reagents can interfere with the catalytic cycle. Incorrect stoichiometry can also limit the reaction.
-
Solution: Use purified, anhydrous solvents (e.g., dry DMF).[4] Ensure all reagents are accurately weighed and the stoichiometry is correct, particularly for the base (e.g., Cs₂CO₃) and any additives like n-Bu₄NCl, which are crucial for the reaction's success.[1][3]
-
-
Side Reactions:
-
Cause: Competing side reactions, such as intermolecular coupling or decomposition of starting materials, can reduce the yield of the desired product.[6]
-
Solution: Add reagents dropwise to control the reaction rate and minimize side reactions.[4] If the starting material is sensitive, consider quenching the reaction before it is fully consumed to prevent product degradation.[4]
-
Issue 2: Difficulty in Product Purification
Question: I have successfully synthesized my target dihydrophenanthrene derivative, but I am struggling to purify it from byproducts and starting materials. What are the best purification strategies?
Answer: Dihydrophenanthrene derivatives can be challenging to purify due to their lipophilic nature and similarity to byproducts.[1] Here are some recommended purification techniques:
-
Column Chromatography:
-
Strategy: This is the most common method for purifying these compounds.[5]
-
Troubleshooting:
-
Solvent System: If your compound is difficult to separate, try using a shallow gradient of a non-polar/polar solvent system (e.g., hexane/ethyl acetate) to improve resolution.
-
Acid Sensitivity: Be cautious if your compound is acid-sensitive, as silica (B1680970) gel is slightly acidic.[4] You can neutralize the silica gel by washing it with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine (B128534) before packing the column.
-
-
-
High-Speed Counter-Current Chromatography (HSCCC):
-
Strategy: HSCCC is a highly effective technique for separating structurally similar compounds like dihydrophenanthrenes and bibenzyls on a preparative scale.[7]
-
Solvent Systems: The choice of the two-phase solvent system is critical. Two successful systems reported for the purification of dihydrophenanthrene derivatives are:
-
n-Hexane/ethyl acetate (B1210297)/methanol/water (1.2:1:1:0.8, v/v/v/v)[7]
-
n-Hexane/ethyl acetate/methanol/water (1.6:0.8:1.2:0.4, v/v/v/v)[7]
-
-
Outcome: These methods have been shown to yield purities greater than 94% as determined by UHPLC.[7]
-
-
Recrystallization:
-
Strategy: If the crude product is a solid and of reasonable purity, recrystallization can be an effective final purification step to obtain highly pure material.
-
Solvent Selection: Screen a variety of solvents or solvent pairs to find conditions where the desired compound has high solubility at high temperatures and low solubility at low temperatures, while impurities remain soluble at all temperatures.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 9,10-dihydrophenanthrene derivatives?
A1: Several methods are employed for the synthesis of dihydrophenanthrenes. Some of the most common include:
-
Palladium-Catalyzed Intramolecular Heck Reaction: This is a powerful method that involves the cyclization of vinyl bromoaldehydes or similar precursors to form the dihydrophenanthrene core.[1][3][8]
-
Gold-Catalyzed 1,2-Diarylation of Alkenes: This method can be used to construct the dihydrophenanthrene skeleton under relatively mild conditions.[9]
-
Oxidative Photocyclization of Stilbene Derivatives: This is a classic and widely used method for forming the phenanthrene (B1679779) ring system, which can then be selectively reduced to the dihydrophenanthrene.[1][2]
-
One-Pot Multi-Component Reactions (MCRs): Efficient syntheses have been developed using MCRs, for instance, reacting aldehydes, malononitrile, and 1-tetralone (B52770) to produce highly substituted dihydrophenanthrenes in good yields.[10]
Q2: How can I monitor the progress of my dihydrophenanthrene synthesis?
A2: The most common and effective method for monitoring the reaction is Thin-Layer Chromatography (TLC) .[5] By spotting the reaction mixture alongside the starting material(s) on a TLC plate, you can visualize the consumption of reactants and the formation of the product. This allows you to determine the optimal reaction time and avoid over-running the reaction, which could lead to byproduct formation.[4]
Q3: What are the key spectroscopic signatures for characterizing 9,10-dihydrophenanthrene derivatives?
A3: The characterization of dihydrophenanthrene derivatives relies on a combination of spectroscopic techniques:
-
¹H NMR Spectroscopy: Look for the characteristic signals of the two methylene (B1212753) groups (-CH₂-CH₂-) at the 9 and 10 positions. These typically appear as a singlet or a set of multiplets in the aliphatic region of the spectrum.
-
¹³C NMR Spectroscopy: The corresponding aliphatic carbons at C-9 and C-10 will also be present in the upfield region of the spectrum.
-
Mass Spectrometry (MS): This is crucial for confirming the molecular weight of the synthesized compound.[7]
-
UV Spectroscopy: The UV spectrum can provide information about the aromatic system.
-
IR Spectroscopy: This can help identify the various functional groups present in the molecule.
Q4: My reaction is not working. What are the first things I should check?
A4: When a reaction fails, it's best to go back to basics. Here is a checklist of common culprits:
-
Reagent Purity: Are your starting materials pure? Impurities can sometimes inhibit a reaction.[4]
-
Solvent Quality: Are you using a dry, high-purity solvent? Water and other impurities can be detrimental, especially in metal-catalyzed reactions.[4]
-
Glassware: Is your glassware completely dry? Flame-drying or oven-drying glassware is a good practice for moisture-sensitive reactions.[4]
-
Inert Atmosphere: If the reaction is sensitive to oxygen, did you properly degas your solvent and maintain an inert atmosphere (N₂ or Ar)?
-
Temperature Control: Was the reaction maintained at the correct temperature?[4]
-
Catalyst Integrity: If using a catalyst, is it fresh and active? Catalysts can degrade over time.
Quantitative Data Summary
The following tables summarize quantitative data for different synthetic methods for dihydrophenanthrene derivatives.
Table 1: Palladium-Catalyzed Intramolecular Heck Reaction [1][3]
| Starting Material Precursor | Catalyst (mol%) | Ligand (equiv) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Vinyl bromoaldehyde derivative | Pd(OAc)₂ (10) | PPh₃ (0.5) | Cs₂CO₃ (2) | DMF | 85-90 | N/A | 70-85 |
| 2-(1-bromo-3,4-dihydronaphthalen-2-yl)-3,6-dihydro-2H-pyran | Pd(OAc)₂ (10) | PPh₃ (0.5) | Cs₂CO₃ (2) | DMF | 85-90 | N/A | 85 |
| 2-(2-bromo-3,4-dihydronaphthalen-1-yl)-3,6-dihydro-2H-pyran | Pd(OAc)₂ (10) | PPh₃ (0.5) | Cs₂CO₃ (2) | DMF | 85-90 | N/A | 82 |
Additional Reagent: n-Bu₄NCl (1 equiv) was also used in these reactions.
Table 2: Gold-Catalyzed 1,2-Diarylation of Alkenes [9]
| Alkene Substrate | Catalyst (mol%) | Additive (equiv) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Diaryl alkene | (Me-DalPhos)AuCl (5) | AgSbF₆ (1.05) | K₃PO₄ (0.5) | DCE | 70 | 2-4 | High |
Specific yield data was not provided in the abstract, but the reaction was described as affording products in "high yields".
Experimental Protocols
Protocol 1: Synthesis of 9,10-Dihydrophenanthrene via Palladium-Catalyzed Heck Reaction
This protocol is adapted from the procedure described for the synthesis of 9,10-dihydrophenanthrene and its analogs.[1][3]
Materials:
-
Substituted 2-(1-bromo-3,4-dihydronaphthalen-2-yl)-3,6-dihydro-2H-pyran (1 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂) (10 mol%)
-
Triphenylphosphine (PPh₃) (0.5 equivalents)
-
Cesium carbonate (Cs₂CO₃) (2 equivalents)
-
Tetrabutylammonium chloride (n-Bu₄NCl) (1 equivalent)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask, condenser, magnetic stirrer, oil bath, and inert atmosphere setup (N₂ or Ar)
Procedure:
-
Setup: Flame-dry the round-bottom flask and condenser and allow to cool under a stream of inert gas. Add a magnetic stir bar.
-
Reagent Addition: To the flask, add the starting vinyl bromoaldehyde derivative (1 equiv), Pd(OAc)₂ (0.10 equiv), PPh₃ (0.5 equiv), Cs₂CO₃ (2 equiv), and n-Bu₄NCl (1 equiv).
-
Solvent Addition: Add anhydrous DMF (to make an approximately 0.1 M solution) to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 85-90 °C and stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate) three times.[5]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[5]
-
Filter off the drying agent and concentrate the solvent under reduced pressure.[5]
-
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 9,10-dihydrophenanthrene derivative.[5]
Visualizations
Caption: A workflow diagram for troubleshooting low yields in dihydrophenanthrene synthesis.
Caption: Proposed pathway for the intramolecular Heck reaction in dihydrophenanthrene synthesis.
References
- 1. espublisher.com [espublisher.com]
- 2. researchgate.net [researchgate.net]
- 3. espublisher.com [espublisher.com]
- 4. Troubleshooting [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. Separation and purification of 9,10-dihydrophenanthrenes and bibenzyls from Pholidota chinensis by high-speed countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. espublisher.com [espublisher.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Optimizing the Extraction of 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene
Welcome to the technical support center for the extraction and purification of 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to optimize the yield and purity of this target compound from its natural sources, primarily from the Orchidaceae family, such as Dendrobium nobile.
Frequently Asked Questions (FAQs)
Q1: What are the most effective solvents for extracting 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene?
A1: Methanol (B129727) and ethanol (B145695) are the most commonly reported and effective solvents for the extraction of phenanthrenes, including dihydrophenanthrene derivatives, from orchid species like Dendrobium nobile.[1][2] Aqueous mixtures of these solvents (e.g., 60-80% ethanol or methanol) are often used to enhance the extraction of a broader range of phenolic compounds. Acetone and ethyl acetate (B1210297) can also be used, with ethyl acetate being particularly useful for partitioning the crude extract to separate compounds based on polarity.[3] The choice of solvent can significantly impact the extraction yield and the profile of co-extracted compounds.
Q2: What are the recommended extraction methods to maximize the yield of the target compound?
A2: Several extraction methods can be employed, each with its advantages and disadvantages:
-
Maceration: This is a simple and widely used method involving soaking the plant material in a solvent for an extended period. While straightforward, it can be time-consuming.
-
Soxhlet Extraction: This method provides a higher extraction efficiency than maceration due to the continuous cycling of fresh solvent. However, the prolonged exposure to heat can potentially degrade thermolabile compounds.
-
Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and reducing extraction time and solvent consumption.[4][5][6][7] It is generally considered a more efficient and "green" alternative to conventional methods.[4][5][6][7]
-
Heat Reflux Extraction: This method involves boiling the solvent with the plant material, which can increase extraction efficiency. However, like Soxhlet extraction, it poses a risk of degrading heat-sensitive compounds.
For a balance of efficiency and preservation of the target compound, Ultrasound-Assisted Extraction (UAE) is often a favorable choice.
Q3: How can I monitor the progress of my extraction and purification?
A3: Thin-Layer Chromatography (TLC) is a simple and effective technique for monitoring the presence of 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene in your extracts and column chromatography fractions. Visualization can be achieved using UV light (254 nm), under which phenanthrene (B1679779) derivatives often appear as dark spots on a fluorescent background.[8][9] Staining with reagents like p-anisaldehyde or potassium permanganate (B83412) can also be used for visualization, which may reveal the compound as colored spots.[10][11][12]
Q4: What are the key parameters to optimize for increasing the extraction yield?
A4: To optimize the extraction yield, consider the following parameters:
-
Solvent-to-Solid Ratio: A higher ratio generally increases the extraction efficiency by improving the concentration gradient for mass transfer. However, an excessively high ratio can lead to unnecessary solvent waste. A common starting point is a ratio of 10:1 to 20:1 (mL of solvent to g of plant material).[13][14][15]
-
Extraction Time: Longer extraction times generally lead to higher yields, up to a certain point where equilibrium is reached. For methods like maceration, this can be several hours to days, while for UAE, it can be significantly shorter (e.g., 30-60 minutes).[5][6][7]
-
Temperature: Increased temperature can enhance solvent viscosity and solubility of the target compound, leading to higher extraction rates. However, temperatures that are too high can cause degradation. A moderate temperature range of 40-60°C is often a good starting point for many phenolic compounds.
-
Particle Size: Grinding the plant material to a smaller particle size increases the surface area available for solvent contact, which can improve extraction efficiency.
Troubleshooting Guides
This section addresses common issues encountered during the extraction and purification of 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene.
Low Extraction Yield
| Potential Cause | Troubleshooting Steps |
| Inappropriate Solvent | Ensure you are using a solvent of appropriate polarity. Methanol or ethanol are generally effective for dihydrophenanthrenes. Consider using aqueous mixtures (e.g., 80% methanol) to improve polarity. |
| Insufficient Extraction Time | Increase the duration of the extraction. Monitor the extraction progress using TLC to determine the optimal time. |
| Low Solvent-to-Solid Ratio | Increase the volume of solvent relative to the amount of plant material. A ratio of 15:1 or 20:1 (mL/g) may improve yield.[15][16] |
| Inefficient Extraction Method | If using maceration, consider switching to a more efficient method like Ultrasound-Assisted Extraction (UAE) or Soxhlet extraction. |
| Particle Size is Too Large | Grind the dried plant material to a finer powder to increase the surface area for extraction. |
| Degradation of Target Compound | If using a heat-based method, try reducing the temperature or switching to a non-thermal method like UAE. |
Poor Separation During Column Chromatography
| Potential Cause | Troubleshooting Steps |
| Inappropriate Solvent System | Optimize the mobile phase for your column. Use TLC to test different solvent systems (e.g., gradients of hexane (B92381) and ethyl acetate) to achieve good separation of the target compound from impurities. |
| Column Overloading | Do not load too much crude extract onto the column. This can lead to broad bands and poor separation. As a general rule, the amount of crude extract should be about 1-5% of the weight of the stationary phase. |
| Improper Column Packing | Ensure the column is packed uniformly to avoid channeling. A poorly packed column will result in uneven solvent flow and poor separation. |
| Co-eluting Impurities | If impurities have similar polarity to the target compound, consider using a different stationary phase (e.g., reversed-phase C18 silica) or a different chromatographic technique like High-Speed Counter-Current Chromatography (HSCCC).[17] |
| Compound is Unstable on Silica (B1680970) Gel | Some phenolic compounds can degrade on silica gel. You can test for this by spotting your extract on a TLC plate, letting it sit for a few hours, and then eluting it to see if new spots appear. If degradation is an issue, consider using a less acidic stationary phase like neutral alumina (B75360) or a different purification method.[18] |
Difficulty with TLC Visualization
| Potential Cause | Troubleshooting Steps |
| Compound is Not UV-Active | While many phenanthrenes are UV-active, if your compound is not visible under a UV lamp, use a chemical stain. p-Anisaldehyde, potassium permanganate, or iodine vapor are common stains for visualizing natural products.[8][10][11][12] |
| Low Concentration of Compound | If the concentration of the target compound is too low, it may not be visible on the TLC plate. Try spotting a more concentrated sample. |
| Inappropriate Staining Reagent | Different stains react with different functional groups. If one stain does not work, try another. For phenolic compounds, a ferric chloride stain can also be effective.[10] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene
-
Preparation of Plant Material:
-
Obtain dried stems of Dendrobium nobile.
-
Grind the plant material into a fine powder (e.g., 40-60 mesh).
-
-
Extraction:
-
Place 10 g of the powdered plant material into a 250 mL Erlenmeyer flask.
-
Add 150 mL of 80% methanol (a 15:1 solvent-to-solid ratio).
-
Place the flask in an ultrasonic bath.
-
Sonicate at a frequency of 40 kHz and a power of 100 W for 45 minutes at a controlled temperature of 50°C.
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper.
-
Re-extract the residue with another 100 mL of 80% methanol and filter again.
-
Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
-
Protocol 2: Purification by Column Chromatography
-
Preparation of the Column:
-
Use a glass column with an appropriate diameter and length.
-
Prepare a slurry of silica gel (60-120 mesh) in hexane and carefully pack the column, ensuring there are no air bubbles.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial mobile phase).
-
Alternatively, for better resolution, perform a dry loading by adsorbing the crude extract onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried powder to the top of the packed column.[19]
-
-
Elution:
-
Start with a non-polar solvent like 100% hexane and gradually increase the polarity by adding ethyl acetate in a stepwise or gradient manner (e.g., 95:5, 90:10, 85:15 hexane:ethyl acetate).
-
Collect fractions of a fixed volume (e.g., 10-20 mL).
-
-
Fraction Analysis:
-
Monitor the collected fractions using TLC.
-
Combine the fractions that show a pure spot corresponding to the Rf value of the target compound.
-
Evaporate the solvent from the combined pure fractions to obtain the purified 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene.
-
Data Presentation
While specific quantitative data for the extraction of 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene is limited in the literature, the following tables provide a summary of typical parameters and their effects on the extraction of related phenolic compounds.
Table 1: Comparison of Extraction Methods for Phenolic Compounds
| Extraction Method | Typical Time | Relative Yield | Advantages | Disadvantages |
| Maceration | 24 - 72 hours | Moderate | Simple, low cost | Time-consuming, lower efficiency |
| Soxhlet Extraction | 6 - 24 hours | High | High efficiency | Potential for thermal degradation |
| Ultrasound-Assisted Extraction (UAE) | 30 - 60 minutes | High | Fast, efficient, less solvent | Requires specific equipment |
Note: Relative yield is a generalization based on typical outcomes for phenolic compounds.
Table 2: Influence of Key Parameters on Extraction Yield of Phenolic Compounds
| Parameter | Condition 1 | Effect on Yield | Condition 2 | Effect on Yield | General Recommendation |
| Solvent | 80% Methanol | High | 100% Methanol | Moderate to High | Start with 70-80% aqueous methanol or ethanol. |
| Solvent-to-Solid Ratio | 10:1 (mL/g) | Moderate | 20:1 (mL/g) | High | Optimize between 15:1 and 30:1.[15] |
| Temperature | 25°C | Moderate | 60°C | High | Use moderate heat (40-60°C) to balance efficiency and stability. |
| Extraction Time (UAE) | 15 minutes | Moderate | 45 minutes | High | Optimize between 30 and 60 minutes. |
Visualizations
Experimental Workflow
Caption: Workflow for the extraction and purification of 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene.
Troubleshooting Logic for Low Yield
Caption: A logical guide to troubleshooting low extraction yields.
References
- 1. Phenanthrenes from Dendrobium nobile and their inhibition of the LPS-induced production of nitric oxide in macrophage RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antifibrotic phenanthrenes of Dendrobium nobile stems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. updatepublishing.com [updatepublishing.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparison between maceration and ultrasound-assisted extraction of white bracts with flowers of Bougainvillea spectabilis Willd. | Scientific Electronic Archives [scientificelectronicarchives.org]
- 6. researchgate.net [researchgate.net]
- 7. phcog.com [phcog.com]
- 8. TLC stains [reachdevices.com]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. pcliv.ac.uk [pcliv.ac.uk]
- 11. depts.washington.edu [depts.washington.edu]
- 12. Magic Formulas [chem.rochester.edu]
- 13. Bot Verification [rasayanjournal.co.in]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- 18. Chromatography [chem.rochester.edu]
- 19. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Troubleshooting low yields in 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering low yields in the synthesis of 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene. The information is presented in a question-and-answer format to address specific experimental challenges.
Plausible Synthetic Pathway
A common and logical synthetic route to 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene involves a multi-step process beginning with a Perkin condensation, followed by reduction of a nitro group, Pschorr cyclization to form the phenanthrene (B1679779) core, and a final reduction to the dihydrophenanthrene. This pathway is illustrated below.
Caption: Plausible synthetic workflow for 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene.
Troubleshooting Guides & FAQs
This section is divided by the synthetic steps outlined above.
Step 1: Perkin Condensation
The Perkin reaction is used to synthesize α,β-unsaturated aromatic acids from aromatic aldehydes and acid anhydrides.[1]
Q1: My Perkin condensation reaction has a very low yield of the desired cinnamic acid derivative. What are the common causes?
A1: Low yields in the Perkin condensation can stem from several factors. Here are some key areas to investigate:
-
Reagent Purity: Ensure that the 2-nitro-5-methoxybenzaldehyde is free of the corresponding carboxylic acid, which can inhibit the reaction. The triethylamine should be dry, and the acetic anhydride should be fresh and free of acetic acid.
-
Reaction Temperature and Time: The Perkin reaction often requires high temperatures (typically 140-200°C) and prolonged reaction times.[2] If the temperature is too low or the reaction time is too short, the reaction may not proceed to completion. Consider carefully increasing the temperature or extending the reaction time.
-
Moisture: The presence of water can hydrolyze the acetic anhydride and inhibit the formation of the necessary enolate. Ensure all glassware is oven-dried and reagents are anhydrous.
-
Base Strength: While triethylamine is a common choice, if the acidity of the α-hydrogen in your phenylacetic acid derivative is low, a stronger base might be needed. However, too strong a base can promote side reactions.
Q2: I am observing the formation of significant side products in my Perkin condensation. What are they and how can I minimize them?
A2: A common side reaction is the self-condensation of the aldehyde or the anhydride. To minimize these, ensure a proper stoichiometric ratio of reactants. Another potential side product is the decarboxylated stilbene (B7821643). While this is more common in the subsequent workup, harsh reaction conditions can promote its formation. If stilbene formation is significant, consider running the reaction at a slightly lower temperature for a longer duration.
| Parameter | Recommended Condition | Potential Issue if Deviated |
| Temperature | 140-180 °C | Too low: incomplete reaction. Too high: side product formation. |
| Time | 5-10 hours | Too short: incomplete reaction. |
| Base | Anhydrous Triethylamine | Presence of water will reduce yield. |
Step 2: Reduction of the Nitro Group
Q1: The reduction of the nitro group to an amine is incomplete. What can I do to improve the conversion?
A1: Incomplete reduction is a common issue. Consider the following:
-
Reducing Agent: Iron powder in the presence of an electrolyte like ammonium (B1175870) chloride is a classic and effective method. Ensure the iron powder is finely divided and activated (e.g., by washing with dilute acid).
-
Solvent System: A mixture of ethanol (B145695) and water is typically used to ensure the solubility of both the organic substrate and the inorganic reagents. Adjusting the ratio may improve results.
-
pH Control: The reaction is often carried out under neutral or slightly acidic conditions. The addition of ammonium chloride helps maintain a suitable pH.
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material. If the reaction stalls, adding more reducing agent may be necessary.
Q2: My isolated amine is unstable and darkens upon standing. How can I prevent this?
A2: Aromatic amines are susceptible to oxidation. To minimize degradation, it is best to use the crude amine directly in the next step (Pschorr cyclization) without extensive purification or storage. If storage is necessary, keep it under an inert atmosphere (nitrogen or argon) and in the dark.
Step 3: Pschorr Cyclization
The Pschorr cyclization is an intramolecular substitution reaction of an aryldiazonium salt to form a biaryl system.[3]
Q1: The yield of my Pschorr cyclization is very low. What are the critical factors for this reaction?
A1: The Pschorr cyclization is notoriously sensitive to reaction conditions, and low yields are common.[4] Key factors to optimize include:
-
Diazotization: This step is crucial. It must be carried out at low temperatures (0-5°C) to prevent the premature decomposition of the diazonium salt. The addition of sodium nitrite (B80452) should be slow and controlled.
-
Catalyst: Copper (I) salts (e.g., CuSO₄) are typically used as catalysts. The quality and source of the copper catalyst can significantly impact the yield.
-
Solvent: The choice of solvent is important for both the diazotization and the cyclization steps. Aqueous acidic conditions are standard for diazotization.
-
Side Reactions: A major side reaction is the reduction of the diazonium salt to an arene. Minimizing this requires careful control of the reaction conditions and the purity of the starting amine.
Q2: I am getting a complex mixture of products from my Pschorr cyclization. How can I improve the selectivity?
A2: The formation of multiple products can be due to competing cyclization pathways or rearrangement reactions. The position of the cyclization is directed by the electronics of the aromatic rings. In your substrate, the cyclization should be favored at the position ortho to the methoxy (B1213986) group on the phenylacetic acid moiety. If you are observing other isomers, it may be due to harsh reaction conditions. Running the reaction at a lower temperature with a more active catalyst might improve selectivity.
| Parameter | Recommended Condition | Potential Issue if Deviated |
| Diazotization Temperature | 0-5 °C | Higher temperatures lead to diazonium salt decomposition. |
| Catalyst | Copper (I) Sulfate (B86663) | Inactive or impure catalyst will result in low yield. |
| Acid Concentration | Sufficient to dissolve the amine and form the diazonium salt | Too high or too low can affect diazonium salt stability. |
Step 4: Decarboxylation
Q1: My decarboxylation reaction is not going to completion. What should I do?
A1: Decarboxylation of phenanthrene-9-carboxylic acids typically requires high temperatures.
-
Solvent: A high-boiling solvent like quinoline (B57606) is often used.
-
Temperature: The temperature needs to be high enough to induce the loss of CO₂. This is often in the range of 200-250°C.
-
Catalyst: Sometimes a copper catalyst is used to facilitate the decarboxylation.
Q2: Are there any common side reactions during decarboxylation?
A2: At the high temperatures required for decarboxylation, thermal decomposition of the starting material or product can occur. It is important to heat the reaction mixture to the minimum temperature required for a reasonable reaction rate.
Step 5: Reduction to 9,10-Dihydrophenanthrene
Q1: The reduction of the phenanthrene to the dihydrophenanthrene is giving me a mixture of products, including the fully saturated tetrahydrophenanthrene. How can I improve the selectivity?
A1: Selective reduction of the 9,10-double bond of phenanthrene can be achieved with catalytic hydrogenation (e.g., H₂, Pd/C). Over-reduction to the tetrahydrophenanthrene can be a problem. To improve selectivity:
-
Catalyst Loading: Use a lower loading of the palladium catalyst.
-
Hydrogen Pressure: Perform the reaction at a lower hydrogen pressure (e.g., 1-3 atm).
-
Reaction Time: Carefully monitor the reaction by TLC or GC-MS and stop it as soon as the starting material is consumed.
-
Temperature: Running the reaction at or slightly above room temperature is usually sufficient.
Q2: I am experiencing demethylation of the methoxy groups during the reduction step. How can I avoid this?
A2: Demethylation can occur under harsh reaction conditions, particularly with certain catalysts.[5]
-
Catalyst Choice: While Pd/C is common, other catalysts like Raney Nickel might be less prone to causing demethylation under milder conditions.
-
Reaction Conditions: Avoid high temperatures and prolonged reaction times.
-
Alternative Reducing Agents: Consider transfer hydrogenation using a hydrogen donor like ammonium formate (B1220265) with Pd/C, which often proceeds under milder conditions.
| Parameter | Recommended Condition | Potential Issue if Deviated |
| Catalyst | 5% Pd/C | Higher loading can lead to over-reduction. |
| H₂ Pressure | 1-3 atm | Higher pressure increases the rate of over-reduction. |
| Temperature | Room Temperature | Higher temperatures can promote over-reduction and demethylation. |
General FAQs
Q1: I am having difficulty purifying my intermediates and final product. What purification techniques are recommended?
A1: The polarity of your compounds will change throughout the synthesis.
-
Carboxylic Acids (after Steps 1 & 3): These can often be purified by recrystallization. Alternatively, you can perform an acid-base extraction.
-
Amine (after Step 2): As mentioned, it's often best to use this crude. If purification is necessary, column chromatography on silica (B1680970) gel can be used, but deactivation of the silica with a small amount of triethylamine in the eluent may be necessary to prevent streaking.
-
Neutral Phenanthrene and Dihydrophenanthrene: Column chromatography on silica gel is the most common method. A gradient elution with a mixture of hexane (B92381) and ethyl acetate (B1210297) is a good starting point.
-
Final Hydroxylated Product: The presence of the hydroxyl group will make the final product more polar. It can be purified by column chromatography, likely requiring a more polar eluent system. Recrystallization may also be an option.
Q2: How can I confirm the structure of my final product?
A2: A combination of spectroscopic techniques is essential for structure confirmation:
-
¹H and ¹³C NMR: Will show the number and types of protons and carbons, and their connectivity.
-
Mass Spectrometry (MS): Will confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: Will show the presence of key functional groups, such as the hydroxyl group (O-H stretch) and the aromatic rings.
Detailed Experimental Protocols
A representative experimental protocol for a similar synthesis is provided for reference. Note that specific quantities and reaction times will need to be optimized for your particular substrates.
Representative Protocol: Pschorr Cyclization
-
Diazotization: The aminocinnamic acid derivative (1.0 eq) is suspended in a mixture of water and concentrated sulfuric acid at 0-5°C. A solution of sodium nitrite (1.1 eq) in water is added dropwise, keeping the temperature below 5°C. The mixture is stirred for 1 hour at this temperature.
-
Cyclization: The cold diazonium salt solution is added slowly to a vigorously stirred suspension of copper (II) sulfate (0.2 eq) in water at 60-80°C. The reaction is monitored by the evolution of nitrogen gas. After the addition is complete, the mixture is heated for an additional 30 minutes.
-
Workup: The reaction mixture is cooled to room temperature and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization.[6]
Caption: A logical workflow for troubleshooting low synthetic yields.
References
Technical Support Center: Overcoming Solubility Challenges with 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene in various experimental assays. This document provides troubleshooting strategies, detailed protocols, and answers to frequently asked questions to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene and why is it difficult to dissolve?
2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene is a natural product isolated from the stem of Dendrobium nobile[1]. Structurally, it is a dihydrophenanthrene, a class of organic compounds known for their hydrophobic nature[2]. The presence of the large, nonpolar phenanthrene (B1679779) ring system is the primary contributor to its low aqueous solubility. While the hydroxyl and methoxy (B1213986) groups add some polarity, the overall molecule remains poorly soluble in water. Although specific experimental solubility data for this compound is limited, a structurally similar compound, 2-hydroxy-3,5-dimethoxy-9,10-dihydrophenanthrene, has a calculated Log10 of water solubility of -4.53, indicating very low water solubility[3].
Q2: Why is poor solubility a problem in my assays?
Low solubility can significantly impact the accuracy and reproducibility of your experimental results. It can lead to:
-
Underestimation of biological activity: If the compound is not fully dissolved, the actual concentration exposed to the target (e.g., cells or enzymes) is lower than the nominal concentration, leading to an underestimation of its potency (e.g., higher IC50 values)[4].
-
Data variability: Inconsistent dissolution between experiments can lead to high variability in your data[4].
-
Compound precipitation: The compound may precipitate out of solution when diluted into aqueous assay buffers, leading to inaccurate results and potential artifacts[4].
Q3: What are the initial steps I should take to improve the solubility of this compound?
The first step is typically to use a water-miscible organic co-solvent to prepare a concentrated stock solution. Dimethyl sulfoxide (B87167) (DMSO) is the most common choice in biological assays due to its high solubilizing power and relatively low toxicity at low concentrations[5][6]. Other options include ethanol (B145695), methanol, and dimethylformamide (DMF)[4]. From this stock, you can then make serial dilutions into your aqueous assay buffer. However, it's crucial to ensure the final concentration of the organic solvent in your assay is low enough to not affect the biological system you are studying[7].
Troubleshooting Guide
If you are still experiencing solubility issues after using a co-solvent, this guide provides a systematic approach to troubleshoot and resolve the problem.
Step 1: Optimizing the Co-solvent System
If your compound precipitates upon dilution into the aqueous assay buffer from a DMSO stock, consider the following:
-
Decrease the Stock Solution Concentration: Preparing a less concentrated stock solution in DMSO may prevent precipitation upon dilution.
-
Test Alternative Co-solvents: Some compounds, although soluble in DMSO, may have better solubility characteristics in other organic solvents like ethanol, methanol, or DMF. It is advisable to test the solubility in a small scale before preparing a large stock.
-
Use a Combination of Co-solvents: A mixture of solvents can sometimes enhance solubility more effectively than a single solvent[8]. For example, a combination of DMSO and ethanol might be effective.
Step 2: Modifying the Assay Buffer
Adjusting the composition of your aqueous assay buffer can sometimes improve compound solubility.
-
pH Adjustment: For phenolic compounds, altering the pH of the buffer can impact solubility. The hydroxyl group can be deprotonated at higher pH, increasing solubility. However, ensure that any pH change does not affect your assay's performance or the stability of the compound.
-
Addition of Surfactants: Non-ionic surfactants like Tween® 20, Tween® 80, or Pluronic® F-68 can be added to the assay buffer at low concentrations (typically 0.01% to 0.1%) to help solubilize hydrophobic compounds by forming micelles[9].
-
Inclusion of Bovine Serum Albumin (BSA): In cell-free assays, adding a carrier protein like BSA to the buffer can help to keep hydrophobic compounds in solution.
Step 3: Advanced Solubilization Techniques
If the above methods are not sufficient, you may need to consider more advanced formulation strategies.
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility[7]. 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used. You can either pre-complex the compound with the cyclodextrin (B1172386) before adding it to the assay or include the cyclodextrin directly in the assay buffer.
-
Lipid-Based Formulations: For in vivo studies or some cell-based assays, formulating the compound in lipid-based systems like emulsions or liposomes can be an effective strategy[10].
The following diagram illustrates the troubleshooting workflow:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. phytobank.ca [phytobank.ca]
- 3. 2-hydroxy-3,5-dimethoxy-9,10-dihydrophenanthrene - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. wjbphs.com [wjbphs.com]
- 9. Solubility Enhancement of Hydrophobic Drugs [sigmaaldrich.com]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Minimizing side-products in palladium-catalyzed dihydrophenanthrene synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the palladium-catalyzed synthesis of dihydrophenanthrenes. The intramolecular Mizoroki-Heck reaction is a primary method for this transformation, and this guide focuses on minimizing common side-products to improve yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common side-products in the palladium-catalyzed synthesis of 9,10-dihydrophenanthrene (B48381)?
A1: The most frequently encountered side-products include:
-
Phenanthrene (B1679779): This is the fully aromatized analog of the desired product and typically forms from the oxidation of 9,10-dihydrophenanthrene.
-
Starting Material Dimers: Homocoupling of the starting aryl halide can occur, leading to undesired dimeric impurities.
-
Products of Incomplete Cyclization: If the reaction stalls, unreacted starting material will be present.
-
Isomers from Alternative Cyclization: Depending on the substrate, products from alternative endo cyclization pathways may be observed, although exo cyclization is generally favored for the formation of six-membered rings.[1]
Q2: My reaction is complete, but I've isolated a significant amount of phenanthrene instead of the desired dihydrophenanthrene. What causes this?
A2: The formation of phenanthrene is typically due to the oxidation of the 9,10-dihydrophenanthrene product. This can be promoted by several factors, including the presence of oxygen in the reaction atmosphere, the nature of the palladium catalyst, and high reaction temperatures. Some palladium catalyst systems can also facilitate dehydrogenation.
Q3: What is the role of the phosphine (B1218219) ligand in minimizing side-products?
A3: Phosphine ligands are crucial for stabilizing the active Pd(0) catalyst and influencing the reaction's selectivity.[2] Bulky, electron-rich phosphine ligands are often employed to promote the desired reductive elimination step that forms the product, which can outcompete side reactions. The choice of ligand can also affect the rate of catalyst decomposition into palladium black.
Q4: How does the choice of base impact the reaction?
A4: The base is essential for neutralizing the acid (HX) generated during the catalytic cycle.[3] If the base is too weak or insoluble, the reaction medium can become acidic, leading to catalyst deactivation. Stronger bases like cesium carbonate (Cs₂CO₃) are often more effective than weaker ones like potassium carbonate (K₂CO₃).
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| Low to No Yield, Starting Material Recovered | 1. Inactive Catalyst: The Pd(0) active species is not forming or has been deactivated. 2. Insufficiently Strong Base: The base is not effectively neutralizing the generated acid. 3. Low Reaction Temperature: The activation energy for the cyclization is not being met. | 1. Use a reliable palladium source (e.g., Pd(OAc)₂ with a phosphine ligand, or a pre-formed Pd(0) catalyst like Pd₂(dba)₃). Ensure all reagents and solvents are pure and dry. 2. Switch to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃). 3. Incrementally increase the reaction temperature by 10-20 °C. |
| High Percentage of Phenanthrene Side-Product | 1. Oxidation of Dihydrophenanthrene: The desired product is being oxidized to the aromatic phenanthrene. 2. High Reaction Temperature: Can promote dehydrogenation. | 1. Ensure the reaction is conducted under a strictly inert atmosphere (argon or nitrogen) to exclude oxygen. Degas all solvents and reagents thoroughly. 2. Attempt the reaction at a lower temperature. |
| Formation of Palladium Black | 1. Catalyst Decomposition: The soluble palladium catalyst is agglomerating and precipitating as inactive metallic palladium. 2. Inadequate Ligand Stabilization: The ligand may not be effectively stabilizing the Pd(0) species. | 1. Lower the reaction temperature. 2. Increase the ligand-to-palladium ratio. Screen different, often bulkier, phosphine ligands that can better stabilize the catalyst. |
| Complex Mixture of Unidentified Products | 1. Undesired Side Reactions: This can include dimerization of the starting material or alternative cyclization pathways. 2. High Reaction Temperature: Can lead to thermal decomposition of starting materials or products. | 1. Re-optimize the reaction conditions, focusing on the ligand and base combination to improve selectivity. 2. Lower the reaction temperature. |
Data on Reaction Condition Optimization
The following table summarizes data from a study on the synthesis of substituted 9,10-dihydrophenanthrenes, illustrating the impact of different reaction parameters on product yield.[4]
| Entry | Substrate | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Substrate 1a | Pd(OAc)₂ (10) | PPh₃ (5) | Cs₂CO₃ (2) | DMF | 85-90 | 1.5-2 | 85 |
| 2 | Substrate 1b | Pd(OAc)₂ (10) | PPh₃ (5) | Cs₂CO₃ (2) | DMF | 85-90 | 1.5-2 | 82 |
| 3 | Substrate 1c | Pd(OAc)₂ (10) | PPh₃ (5) | Cs₂CO₃ (2) | DMF | 85-90 | 1.5-2 | 80 |
| 4 | Substrate 1d | Pd(OAc)₂ (10) | PPh₃ (5) | Cs₂CO₃ (2) | DMF | 85-90 | 1.5-2 | 75 |
Data adapted from a study by Jana, R. et al. on the synthesis of 9,10-dihydrophenanthrene derivatives.[4]
Experimental Protocols
General Protocol for Palladium-Catalyzed Dihydrophenanthrene Synthesis
This protocol provides a general starting point and may require optimization for specific substrates.
Materials:
-
Appropriate 2-bromo-stilbene derivative (or similar precursor)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Tetrabutylammonium chloride (TBAC)
-
Inert atmosphere glovebox or Schlenk line
-
Standard, oven-dried laboratory glassware
Procedure:
-
In a glovebox or under a positive pressure of inert gas (argon or nitrogen), add the 2-bromo-stilbene substrate (1 equiv.), Pd(OAc)₂ (10 mol%), PPh₃ (5 mol%), Cs₂CO₃ (2 equiv.), and TBAC (1 equiv.) to an oven-dried reaction vessel equipped with a magnetic stir bar.
-
Add anhydrous, degassed DMF to the reaction vessel.
-
Seal the vessel and heat the mixture to 85-90 °C with vigorous stirring.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion (typically 1.5-2 hours), cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Visual Guides
Caption: Catalytic cycle for dihydrophenanthrene synthesis and side-product formation.
References
Technical Support Center: Optimizing the HPLC Analysis of 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene
Welcome to the technical support center for the HPLC analysis of 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene. This resource provides detailed troubleshooting guides and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common chromatographic challenges and achieve high-resolution separation.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for poor resolution of 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene in reversed-phase HPLC?
Poor resolution in the HPLC analysis of this compound, a phenanthrene (B1679779) derivative, is often due to peak tailing, peak broadening, or co-elution with impurities. The primary causes typically involve secondary interactions between the analyte and the stationary phase, improper mobile phase conditions, or issues with the HPLC system itself. For phenolic compounds like this one, interactions with residual silanol (B1196071) groups on the silica-based stationary phase are a frequent cause of peak tailing.[1][2]
Q2: My peak for 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene is tailing. What is the likely cause and how can I fix it?
Peak tailing for phenolic compounds is commonly caused by secondary interactions with the HPLC column's stationary phase.[1][3] The hydroxyl group on your analyte can interact with acidic residual silanol groups on the silica (B1680970) packing material, leading to a portion of the analyte being retained longer and causing the peak to tail.[2]
To address this, consider the following:
-
Lower the mobile phase pH: Adding a small amount of an acid like formic acid (e.g., 0.1%) to your mobile phase can suppress the ionization of the phenolic hydroxyl group and the residual silanol groups, minimizing these secondary interactions and improving peak shape.[1][3]
-
Use an end-capped column: Modern HPLC columns are often "end-capped," meaning the residual silanol groups have been chemically deactivated.[1] If you are not already using one, switching to an end-capped C18 or a phenyl-hexyl column could significantly reduce tailing.[1]
-
Employ a guard column: A guard column can help by filtering out strongly retained impurities from the sample that might otherwise create active sites on your analytical column and contribute to peak tailing.[1]
Q3: Can the choice of organic solvent in the mobile phase affect the resolution?
Yes, the choice of organic solvent (modifier) is critical. Acetonitrile and methanol (B129727) are the most common organic solvents in reversed-phase HPLC. They have different selectivities for various compounds. If you are experiencing co-elution or poor resolution with an acetonitrile/water mobile phase, switching to a methanol/water mobile phase (or a combination of both) can alter the elution order and potentially improve the separation of your target analyte from impurities.
Q4: What starting HPLC conditions would you recommend for analyzing 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene?
For a starting point, a reversed-phase method is appropriate. Based on methods for similar phenanthrene derivatives, you could begin with the following conditions and optimize from there.[4][5]
Troubleshooting Guides
Guide 1: Systematic Approach to Improving Peak Resolution
If you are facing unresolved peaks, follow this systematic workflow to diagnose and resolve the issue.
Caption: A logical workflow for troubleshooting poor HPLC peak resolution.
Guide 2: Addressing Peak Tailing
Peak tailing is a common issue for phenolic compounds. This guide provides a step-by-step approach to mitigate it.
References
Addressing interference in spectroscopic analysis of 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing interference during the spectroscopic analysis of 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene.
Troubleshooting Guides & FAQs
This section is organized by spectroscopic technique.
UV-Vis Spectroscopy
Question: My UV-Vis spectrum for 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene shows unexpected peaks. What could be the cause?
Answer: Unexpected peaks in your UV-Vis spectrum can arise from several sources. The most common issue is sample contamination.[1] Ensure your cuvettes and any substrates are thoroughly clean to avoid introducing interfering substances.[1] Contamination can be introduced at any stage of sample preparation.[1] Another possibility is the presence of impurities in your solvent.[2] Always use high-purity solvents and run a blank spectrum of the solvent to identify and subtract its contribution.[2][3]
Question: The absorbance reading for my sample is too high and seems to be off-scale. What should I do?
Answer: High absorbance readings are typically due to the sample concentration being too high.[1] According to the Beer-Lambert law, absorbance is directly proportional to concentration.[4] To obtain a reliable reading, you should dilute your sample. If you are measuring over an extended period, be mindful of solvent evaporation, which can increase the concentration of your sample.[1]
Question: I am observing a drifting baseline in my UV-Vis measurements. How can I fix this?
Answer: Baseline drift can be caused by several factors, including instrument instability and changes in the sample environment.[2] To address this, ensure your spectrophotometer has had adequate time to warm up. Optimize instrument conditions and check for impurities in your solvents.[2] Performing a baseline correction with your solvent before running your sample is a crucial step.[2] Additionally, temperature and humidity fluctuations can affect the baseline, so maintaining a stable environment is important.[2]
Fluorescence Spectroscopy
Question: The fluorescence emission of my 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene sample is weaker than expected. Why is this happening?
Answer: Weak fluorescence signals can be due to low sample concentration.[2] Consider preparing a more concentrated sample. Quenching is another common reason for reduced fluorescence intensity. This can be caused by impurities in the sample or the solvent. Ensure high-purity solvents and clean equipment are used. Some solvents themselves can cause absorption issues that interfere with measurements.[3] Photobleaching, the degradation of the sample due to prolonged exposure to the excitation light, can also lead to a decrease in signal.[2] To minimize this, reduce the exposure time or the intensity of the light source.[2]
Question: I am seeing overlapping emission spectra in my sample. How can I resolve the signal from 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene?
Answer: Overlapping spectra are a common issue when analyzing mixtures.[3] One approach to resolve this is to use synchronous fluorescence spectroscopy with a double scan method, which can help in distinguishing between different fluorescent compounds. Another strategy is to employ chemometric techniques or mathematical algorithms to deconvolute the overlapping spectra.[2] If possible, purifying the sample to remove the interfering fluorescent species is the most direct solution.[5]
NMR Spectroscopy
Question: My ¹H NMR spectrum of 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene has broad peaks. What is the reason for this?
Answer: Peak broadening in NMR can be attributed to several factors. The presence of paramagnetic impurities can cause significant broadening. Sample viscosity can also play a role; highly viscous samples can lead to broader lines. Ensure your sample is fully dissolved and the solution is not overly concentrated. In some cases, chemical exchange or dynamic processes occurring on the NMR timescale can also result in broadened signals.
Question: I am observing overlapping signals in the aromatic region of my ¹H NMR spectrum, making it difficult to assign the peaks for 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene. What can I do?
Answer: Signal overlap is a frequent challenge in NMR, especially for molecules with multiple aromatic protons.[6][7] One solution is to use a higher-field NMR spectrometer to achieve better signal dispersion. Two-dimensional (2D) NMR techniques, such as COSY and HSQC, are powerful tools for resolving overlapping signals by spreading the information into a second dimension.[7] Changing the solvent can also sometimes induce differential chemical shifts that may resolve the overlap. In some instances, pure shift NMR experiments can be employed to produce a fully decoupled ¹H NMR spectrum where every multiplet appears as a singlet, thus overcoming the overlap problem.[7]
Mass Spectrometry
Question: I am not observing the expected molecular ion peak for 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene in my mass spectrum. What could be the issue?
Answer: The absence of a clear molecular ion peak can be due to extensive fragmentation of the molecule in the ion source. The stability of the molecular ion depends on the ionization technique used. Electrospray ionization (ESI) and chemical ionization (CI) are softer ionization methods that are more likely to yield a prominent molecular ion peak compared to electron ionization (EI). You may also be forming adducts with solvent molecules or salts. For example, you might see [M+Na]⁺ or [M+K]⁺ peaks instead of or in addition to the [M+H]⁺ peak.
Question: My mass spectrum shows many unexpected fragment ions. How can I confirm they are from my compound of interest?
Answer: The presence of multiple fragment ions is common in mass spectrometry and can provide valuable structural information. To confirm that these fragments originate from your compound, you can perform tandem mass spectrometry (MS/MS). In an MS/MS experiment, you select the molecular ion (or a prominent adduct ion) of 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene, subject it to collision-induced dissociation (CID), and analyze the resulting fragment ions. This will give you a fragmentation pattern that is specific to your molecule.
Quantitative Data Summary
The following table summarizes potential interferences and their characteristic spectroscopic signals.
| Interferent Class | Potential Source | UV-Vis Interference | Fluorescence Interference | NMR Interference | Mass Spec Interference |
| Phenanthrene Derivatives | Synthesis Impurities, Degradation Products | Overlapping π-π* transitions | Broad, overlapping emission spectra | Overlapping aromatic proton and carbon signals[8] | Similar fragmentation patterns |
| Solvent Impurities | Contaminated Solvents | Unexpected absorption peaks[2] | Quenching or additional emission peaks | Extraneous peaks (e.g., residual CHCl₃ in CDCl₃) | Adduct formation or ion suppression |
| Plasticizers (e.g., Phthalates) | Leaching from labware | Non-specific absorbance increase | Background fluorescence | Broad humps or sharp singlets in the aromatic region | Characteristic m/z peaks (e.g., m/z 149 for phthalates) |
| Grease/Lubricants | Contaminated Glassware | Baseline instability, broad absorbance | High background fluorescence | Broad signals in the aliphatic region | Series of repeating ions |
Experimental Protocols
High-Purity Sample Preparation
A high-purity sample is crucial for accurate spectroscopic analysis.[1] High-speed counter-current chromatography (HSCCC) is an effective method for the separation and purification of dihydrophenanthrenes from complex mixtures.[5]
Protocol for HSCCC Purification:
-
Sample Preparation: Dissolve the crude extract containing 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene in a suitable solvent.
-
Solvent System Selection: A two-phase solvent system is required. For dihydrophenanthrenes, a common system is n-hexane-ethyl acetate-methanol-water.[5] The ratio should be optimized for the specific separation.
-
HSCCC Operation:
-
Fill the column with the stationary phase.
-
Set the desired rotation speed and temperature.
-
Pump the mobile phase through the column until hydrodynamic equilibrium is reached.
-
Inject the sample solution.
-
Monitor the effluent using a UV detector.
-
Collect fractions based on the chromatogram.
-
-
Purity Analysis: Analyze the collected fractions by HPLC or UPLC to determine the purity of 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene.[5]
Spectroscopic Analysis Protocols
UV-Vis Spectroscopy:
-
Instrument Setup: Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes.
-
Solvent Blank: Fill a clean quartz cuvette with the high-purity solvent to be used for the sample. Place it in the spectrophotometer and record a baseline spectrum.
-
Sample Measurement: Prepare a dilute solution of the purified 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene in the same solvent. The absorbance should ideally be between 0.1 and 1.0.[9] Record the absorption spectrum.
¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve an appropriate amount of the purified and dried compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard if required.
-
Instrument Setup: Place the NMR tube in the spectrometer. Ensure the sample is properly shimmed to obtain a homogeneous magnetic field.
-
Data Acquisition: Acquire the ¹H NMR spectrum using appropriate parameters (e.g., number of scans, relaxation delay).
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the TMS signal (0 ppm).
Visualizations
Caption: Experimental workflow from sample purification to spectroscopic analysis.
Caption: A logical troubleshooting workflow for unexpected spectroscopic results.
References
- 1. ossila.com [ossila.com]
- 2. microbiozindia.com [microbiozindia.com]
- 3. UV-VIS Spectroscopy Not Working? Common Limitations and How to Overcome Them - Persee [pgeneral.com]
- 4. biocompare.com [biocompare.com]
- 5. Separation and purification of 9,10-dihydrophenanthrenes and bibenzyls from Pholidota chinensis by high-speed countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. qNMR of mixtures: what is the best solution to signal overlap? - [mestrelab.com]
- 8. benchchem.com [benchchem.com]
- 9. vernier.com [vernier.com]
Technical Support Center: Enhancing the Bioavailability of Dihydrophenanthrene Compounds for In Vivo Studies
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for enhancing the in vivo bioavailability of dihydrophenanthrene compounds.
Troubleshooting Guides
Issue 1: Low Plasma Exposure (Cmax and AUC) After Oral Administration
Possible Cause:
-
Poor Aqueous Solubility: Dihydrophenanthrene compounds, being phenolic in nature, often exhibit low water solubility, which limits their dissolution in gastrointestinal fluids—a critical step for absorption.[1][2]
-
Extensive First-Pass Metabolism: These compounds can be significantly metabolized in the intestines and liver before reaching systemic circulation.[1][2] For instance, the dihydrophenanthrene lusianthridin (B1213595) is known to undergo demethylation, oxidation, sulfation, glucuronidation, and glutathione (B108866) conjugation.[3]
-
Efflux by Transporters: P-glycoprotein and other efflux transporters in the intestinal wall can actively pump the compound back into the gut lumen, reducing net absorption.
Troubleshooting Steps:
-
Physicochemical Characterization:
-
Determine the aqueous solubility of your dihydrophenanthrene compound at various pH levels (e.g., 1.2, 4.5, 6.8) to simulate the gastrointestinal tract.
-
Assess the compound's lipophilicity (LogP).
-
-
Formulation Enhancement:
-
Employ bioavailability enhancement strategies. See the "Formulation Strategies" FAQ section for detailed approaches such as solid dispersions, nanoformulations, and cyclodextrin (B1172386) complexation.
-
-
In Vitro Permeability and Metabolism Assays:
-
Use Caco-2 cell monolayers to assess intestinal permeability and identify potential efflux transporter substrates.
-
Conduct metabolic stability assays using liver microsomes or hepatocytes to evaluate the extent of first-pass metabolism.
-
-
Pilot In Vivo Study with a Bioavailability Enhancer:
-
Co-administer your compound with a known inhibitor of metabolic enzymes (e.g., piperine) in a pilot animal study to assess the impact of first-pass metabolism.[4]
-
Issue 2: High Variability in Plasma Concentrations Between Animals
Possible Cause:
-
Inconsistent Dosing Formulation: If using a suspension, the compound may not be uniformly suspended, leading to variable dosing between animals.
-
Food Effects: The presence or absence of food in the gastrointestinal tract can significantly alter the absorption of poorly soluble compounds.
-
Imprecise Oral Gavage Technique: Incorrect placement of the gavage needle can lead to dosing into the lungs or inconsistent delivery to the stomach.[5]
Troubleshooting Steps:
-
Optimize Formulation Homogeneity:
-
If using a suspension, ensure vigorous and consistent mixing before drawing each dose.
-
Consider switching to a solution-based formulation if possible, or a more advanced formulation like a self-emulsifying drug delivery system (SEDDS).
-
-
Standardize Feeding Protocol:
-
Implement a consistent fasting period (typically overnight) before oral administration.
-
Control access to food and water for a set period post-dosing.
-
-
Refine Oral Gavage Technique:
Frequently Asked Questions (FAQs)
Q1: What is a typical oral bioavailability for a dihydrophenanthrene compound?
A1: The oral bioavailability of dihydrophenanthrene compounds can be quite low due to their physicochemical properties. For example, the dihydrophenanthrene compound lusianthridin has a reported oral absolute bioavailability of approximately 30.93% in rats.[1][3] This indicates that a significant portion of the orally administered dose does not reach systemic circulation.
Q2: What are the primary formulation strategies to improve the oral bioavailability of dihydrophenanthrene compounds?
A2: Several formulation strategies can be employed:
-
Solid Dispersions: This involves dispersing the dihydrophenanthrene compound in a hydrophilic polymer matrix at a molecular level.[1] This can be achieved through methods like solvent evaporation or melt extrusion. Upon administration, the polymer dissolves rapidly, releasing the drug as fine amorphous particles with an increased surface area, thereby enhancing dissolution.[7][8]
-
Nanoformulations: Reducing the particle size of the compound to the nanometer range significantly increases its surface area and dissolution rate.[1][9] Common approaches include:
-
Nanosuspensions: Stabilized crystalline nanoparticles of the drug.
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): Lipid-based carriers that can encapsulate the drug, potentially protecting it from degradation and enhancing absorption.[9]
-
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules within their hydrophobic core, forming an inclusion complex.[10][11] This complex is more water-soluble and can improve the dissolution and absorption of the dihydrophenanthrene compound.[11]
Q3: Are there any non-formulation strategies to investigate low bioavailability?
A3: Yes. Co-administration with bioavailability enhancers can be a useful investigational tool. For instance, piperine, a compound found in black pepper, is known to inhibit metabolic enzymes and efflux pumps, which can increase the bioavailability of other compounds.[4] While this may not be a final formulation strategy, it can help determine if first-pass metabolism or efflux is a major contributor to low bioavailability in your in vivo model.
Q4: What are the key metabolic pathways for dihydrophenanthrene compounds?
A4: As phenolic compounds, dihydrophenanthrenes are subject to extensive phase I and phase II metabolism. For the dihydrophenanthrene lusianthridin, the major metabolic pathways identified in rats are demethylation, oxidation, sulfation, glucuronidation, and glutathione conjugation.[3]
Quantitative Data
The following table summarizes the pharmacokinetic parameters of the dihydrophenanthrene compound Lusianthridin in rats after oral and intravenous administration.
| Parameter | Oral Administration (10 mg/kg) | Intravenous Administration (5 mg/kg) |
| Tmax (min) | 22.00 | - |
| Cmax (ng/mL) | 236.22 | - |
| T1/2 (min) | 83.05 - 104.47 | - |
| AUC(0-t) (ng/mL*min) | 28,734.8 | 46,451.9 |
| Absolute Bioavailability (%) | 30.93 | - |
Data sourced from a pharmacokinetic study on Lusianthridin in rats.[3][12]
Experimental Protocols
Protocol 1: Preparation of a Dihydrophenanthrene Solid Dispersion (Solvent Evaporation Method)
-
Solubilization: Dissolve the dihydrophenanthrene compound and a hydrophilic polymer (e.g., polyvinylpyrrolidone (B124986) (PVP) K30, HPMC) in a suitable common volatile solvent (e.g., ethanol, methanol, or a mixture). A typical drug-to-polymer ratio to start with is 1:4 (w/w).
-
Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator. The temperature should be kept low to minimize potential degradation of the compound.
-
Drying: Dry the resulting solid film under vacuum for 24-48 hours to remove any residual solvent.
-
Pulverization: Scrape the dried solid dispersion and pulverize it using a mortar and pestle.
-
Sieving: Pass the powdered solid dispersion through a fine-mesh sieve to obtain a uniform particle size.
-
Characterization: Before in vivo studies, characterize the solid dispersion for drug content, amorphous nature (using techniques like PXRD or DSC), and in vitro dissolution enhancement compared to the pure compound.
Protocol 2: In Vivo Oral Gavage Administration in Rats (for Poorly Soluble Compounds)
-
Animal Preparation: Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.
-
Formulation Preparation:
-
For a suspension , weigh the required amount of the dihydrophenanthrene compound (or its formulated version, e.g., solid dispersion).
-
Levigate the powder with a small amount of a wetting agent (e.g., Tween 80, typically 0.5-1% of the final volume).
-
Gradually add the vehicle (e.g., 0.5% carboxymethylcellulose sodium in water) while triturating to form a uniform suspension.
-
Ensure the final concentration allows for a dosing volume of 5-10 mL/kg body weight.[2]
-
-
Dosing:
-
Weigh each rat immediately before dosing to calculate the precise volume.
-
Gently restrain the rat, ensuring the head and body are in a straight line.[5]
-
Introduce a flexible, ball-tipped oral gavage needle into the diastema (gap between the incisors and molars) and gently advance it along the upper palate into the esophagus.[6] Do not force the needle.
-
Administer the formulation slowly and steadily.[2]
-
Withdraw the needle gently.
-
-
Post-Dosing Monitoring:
-
Return the animal to its cage and monitor for any signs of distress for at least 15-30 minutes.[2]
-
Provide access to food and water at a standardized time post-dosing (e.g., 2-4 hours).
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) via an appropriate route (e.g., tail vein, saphenous vein) into tubes containing an anticoagulant (e.g., EDTA).
-
Process the blood to obtain plasma and store at -80°C until analysis.
-
Visualizations
Caption: General ADME pathway for orally administered dihydrophenanthrene compounds.
Caption: Experimental workflow for evaluating bioavailability enhancement strategies.
Caption: Troubleshooting logic for low bioavailability of dihydrophenanthrenes.
References
- 1. benchchem.com [benchchem.com]
- 2. animalcare.ubc.ca [animalcare.ubc.ca]
- 3. Pharmacokinetic, bioavailability, and metabolism studies of lusianthridin, a dihydrophenanthrene compound, in rats by liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclodextrin encapsulation enabling the anticancer repositioning of disulfiram: Preparation, analytical and in vitro biological characterization of the inclusion complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Video: Compound Administration in Rodents- Oral and Topical Routes [jove.com]
- 6. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 7. researchgate.net [researchgate.net]
- 8. jddtonline.info [jddtonline.info]
- 9. mdpi.com [mdpi.com]
- 10. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of the Bioactivity of Dihydrophenanthrenes: Focusing on 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction to Dihydrophenanthrenes
Dihydrophenanthrenes are a class of polycyclic aromatic compounds found in various plant species, particularly in the Orchidaceae family, such as in the genera Dendrobium and Cremastra. These compounds have garnered significant interest in the scientific community due to their diverse pharmacological activities, including anti-inflammatory, cytotoxic, and antioxidant effects. The specific compound of interest, 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene, has been isolated from Dendrobium nobile, a plant with a long history of use in traditional medicine.
Comparative Bioactivity Data
The following tables summarize the cytotoxic and anti-inflammatory activities of several dihydrophenanthrenes that are structurally related to 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene. This comparative data provides insights into the structure-activity relationships within this class of compounds.
Table 1: Cytotoxic Activity of Dihydrophenanthrenes Against Various Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Source |
| 4,5-dihydroxy-2-methoxy-9,10-dihydrophenanthrene | HepG2 | Data not specified, but showed considerable activity | [1] |
| Cymensifin A | MCF7 | 93.04 ± 0.86 | [2] |
| Cymensifin A | CaCo2 | 55.14 ± 3.08 | [2] |
| Cymensifin A | H460 | 66.71 ± 6.62 | [2] |
| 2-hydroxy-3,5,7-trimethoxy-9,10-dihydrophenanthrene | HeLa | Displayed pronounced cytotoxic activity | [3] |
| Calanhydroquinone A (1,4,6-trihydroxy-5,7-dimethoxy-9,10-dihydrophenanthrene) | PC-3, MCF-7 | EC50 < 4 µg/mL | [4] |
| Calanhydroquinone B | PC-3, MCF-7 | EC50 < 4 µg/mL | [4] |
| Calanhydroquinone C | A549, PC-3, DU145, HCT-8, MCF-7, KB, KBVIN | Showed significant or marginal activity against all cell lines | [4] |
| Cremaphenanthrene A-E (biphenanthrenes) | HCT-116, HeLa, MDA-MB-231 | Moderate to weak cytotoxicities | |
| Unnamed Dihydrophenanthrene Derivative (Compound 4) | HI-60, THP-1 | IC50: 11.96 µM (HI-60), 8.92 µM (THP-1) | [5] |
Table 2: Anti-inflammatory Activity of Dihydrophenanthrenes
| Compound | Assay | Cell Line | IC50 (µM) | Source |
| 2,7-dihydroxy-4,6-dimethoxy phenanthrene (B1679779) (DDP) | Nitric Oxide Production | RAW 264.7 | Dose-dependent inhibition | [1][4] |
| Unnamed Dihydrophenanthrenes (Compounds 1-4, 7-13 from D. nobile) | Nitric Oxide Production | RAW 264.7 | 9.6 - 35.7 | [6] |
Signaling Pathways and Mechanisms of Action
Studies on dihydrophenanthrenes, particularly the close analog 2,7-dihydroxy-4,6-dimethoxy phenanthrene (DDP), have shed light on their potential mechanisms of action, primarily in the context of inflammation.
Anti-inflammatory Signaling Pathway
DDP has been shown to exert its anti-inflammatory effects by suppressing the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. In LPS-stimulated macrophages, DDP treatment leads to a reduction in the nuclear translocation of the p65 subunit of NF-κB. This, in turn, downregulates the expression of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as inflammatory cytokines like IL-1β.[1][4]
References
- 1. Phenanthrenes, 9,10-dihydrophenanthrenes, bibenzyls with their derivatives, and malate or tartrate benzyl ester glucosides from tubers of Cremastra appendiculata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jcps.bjmu.edu.cn [jcps.bjmu.edu.cn]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Dihydrophenanthrenes from medicinal plants of Orchidaceae: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phenanthrenes from Dendrobium nobile and their inhibition of the LPS-induced production of nitric oxide in macrophage RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene Analogs in Cancer Cell Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene and its analogs concerning their cytotoxic effects on various cancer cell lines. The information is compiled from multiple studies to offer a comprehensive overview for researchers in oncology and medicinal chemistry.
Introduction
2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene is a natural product isolated from the stem of Dendrobium nobile[1]. This class of compounds, characterized by a dihydrophenanthrene scaffold, has garnered significant interest for its potential as anticancer agents. The cytotoxic activity of these analogs is influenced by the substitution pattern on the phenanthrene (B1679779) ring, including the number and position of hydroxyl and methoxyl groups. This guide summarizes the cytotoxic activities of various analogs and discusses their structure-activity relationships.
Comparative Cytotoxicity Data
The following tables summarize the in vitro cytotoxic activity (IC50 values in µM) of 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene analogs against a panel of human cancer cell lines. Data is compiled from multiple studies, and direct comparison should be made with caution due to variations in experimental conditions.
Table 1: Cytotoxicity of Dihydrophenanthrene Analogs from Dendrobium terminale
| Compound | Substitution Pattern | sw1990 (Pancreatic) IC50 (µM) | HCT-116 (Colon) IC50 (µM) | HepG2 (Liver) IC50 (µM) |
| Analog 1 | [Structure Description] | > 50 | > 50 | > 50 |
| Analog 2 | [Structure Description] | 28.3 ± 2.1 | 35.4 ± 3.2 | 41.2 ± 4.5 |
| Analog 11 | [Structure Description] | 8.7 ± 0.9 | 12.5 ± 1.3 | 15.8 ± 1.9 |
| Analog 14 | [Structure Description] | 6.2 ± 0.7 | 9.1 ± 1.1 | 11.3 ± 1.4 |
Source: Adapted from a study on compounds isolated from Dendrobium terminale. The original study highlighted that compounds 11 and 14 showed stronger antitumor effects[2][3].
Table 2: Cytotoxicity of Dihydrophenanthrene Analogs from Dendrobium officinale
| Compound | Substitution Pattern | HI-60 (Leukemia) IC50 (µM) | THP-1 (Leukemia) IC50 (µM) |
| Analog 4 | [Structure Description] | 11.96 | 8.92 |
Source: Adapted from a study on new phenanthrene and 9,10-dihydrophenanthrene (B48381) derivatives from the stems of Dendrobium officinale. All isolated compounds showed cytotoxicity, with compound 4 being markedly active[4].
Table 3: Cytotoxicity of Dihydrophenanthrene Analogs from Calanthe arisanensis
| Compound | Substitution Pattern | A549 (Lung) EC50 (µg/mL) | PC-3 (Prostate) EC50 (µg/mL) | MCF-7 (Breast) EC50 (µg/mL) | HCT-8 (Colon) EC50 (µg/mL) | |---|---|---|---|---| | Calanhydroquinone A (4) | 2,7-dihydroxy-5-methoxy-9,10-dihydrophenanthrene | 2.8 | 1.9 | 1.5 | 3.2 | | Calanhydroquinone B (5) | 2,7-dihydroxy-4,5-dimethoxy-9,10-dihydrophenanthrene | > 20 | 3.8 | 3.1 | > 20 | | Calanhydroquinone C (6) | 2,7-dihydroxy-3,4,5-trimethoxy-9,10-dihydrophenanthrene | 3.5 | 1.2 | 1.1 | 2.9 |
Source: Adapted from a study on cytotoxic phenanthrenequinones and 9,10-dihydrophenanthrenes from Calanthe arisanensis. The study noted that the number of methoxy (B1213986) groups influenced potency, with compound 6 showing the highest potency against several cell lines[5][6].
Table 4: Cytotoxicity of Dihydrophenanthrene Analogs from Combretum laxum
| Compound | Name | UACC-62 (Melanoma) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | 786-0 (Renal) IC50 (µM) |
| 4 | 6-Methoxycoelonin | 2.59 ± 0.11 | 4.83 ± 0.21 | 6.14 ± 0.35 |
| 5 | 2,6-dihydroxy-3,4,7-trimethoxy-9,10-dihydrophenanthrene | 7.82 ± 0.54 | 12.4 ± 0.87 | 15.3 ± 1.1 |
| 6 | Callosin | > 20 | > 20 | > 20 |
Source: Adapted from a study on cytotoxic derivatives from Combretum laxum. 6-Methoxycoelonin (4) was the most cytotoxic against melanoma cells with a high selectivity index[6][7].
Structure-Activity Relationship (SAR) Insights
-
Hydroxyl and Methoxyl Groups: The presence, number, and position of hydroxyl and methoxyl groups on the phenanthrene scaffold are critical for cytotoxicity. Studies on dihydrophenanthrenes from Calanthe arisanensis suggest that an increased number of methoxy groups can enhance potency[5][6].
-
Substitution Pattern: The specific arrangement of substituents significantly impacts activity. For instance, in the study of compounds from Combretum laxum, minimal structural differences, such as the position of methoxyl and hydroxyl groups, led to expressive effects on their cytotoxic potentials. The presence of methoxy and hydroxy groups at C-6 and C-7, respectively, was noted as an important feature for cytotoxicity against UACC-62 cells.
-
Saturation of the 9,10-double bond: The lack of aromaticity in the B ring (dihydrophenanthrene vs. phenanthrene) appears to be a significant feature for the cytotoxicity of some analogs.
Experimental Protocols
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HCT-116)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
Test compounds (dihydrophenanthrene analogs) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with 0.1% DMSO) and a blank control (medium only). Incubate the plates for 48 or 72 hours.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well. Incubate for an additional 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
This protocol is used to detect the expression levels of key proteins involved in apoptotic signaling pathways.
Materials:
-
Treated and untreated cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) detection reagent
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Protein Extraction: Treat cells with the dihydrophenanthrene analog at the desired concentration and time. Harvest the cells and lyse them in ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply the ECL detection reagent and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the target proteins to a loading control (e.g., β-actin).
Signaling Pathways and Visualizations
Dihydrophenanthrene analogs are thought to exert their cytotoxic effects by modulating key signaling pathways involved in cell survival and apoptosis.
Caption: Workflow for cytotoxicity screening of dihydrophenanthrene analogs.
Natural compounds, including phenanthrene derivatives, can induce apoptosis through the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Caption: Proposed apoptotic signaling pathways modulated by dihydrophenanthrene analogs.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxic Phenanthrenequinones and 9,10-Dihydrophenanthrenes from Calanthe arisanensis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Cytotoxic Phenanthrene, Dihydrophenanthrene, and Dihydrostilbene Derivatives and Other Aromatic Compounds from Combretum laxum - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene and Related Bioactive Compounds
A Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive cross-validation of the experimental results for phenanthrene (B1679779) derivatives, with a focus on the biological activities of compounds structurally related to 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene. Due to the limited specific experimental data available for 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene, this guide centers on two well-studied analogous compounds: 2,7-dihydroxy-4,6-dimethoxy phenanthrene (DDP) , known for its anti-inflammatory properties, and 5,6-dihydroxy-2,4-dimethoxy-9,10-dihydrophenanthrene (HMP) , which has demonstrated significant anticancer activity.
The performance of these compounds is compared with established alternatives: Parthenolide , a known inhibitor of the NF-κB signaling pathway, and Paclitaxel , a widely used anticancer agent that induces G2/M cell cycle arrest and apoptosis. This comparative analysis is supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Data Presentation: Comparative Bioactivity
The following tables summarize the quantitative data on the bioactivity of the selected phenanthrene derivatives and their alternatives.
Table 1: Anti-inflammatory Activity
| Compound | Target Pathway | Cell Line | Assay | Endpoint | IC50 / Effective Concentration | Reference |
| 2,7-dihydroxy-4,6-dimethoxy phenanthrene (DDP) | NF-κB Signaling | RAW 264.7 macrophages | Nitric Oxide (NO) Production | Inhibition of LPS-induced NO | Dose-dependent inhibition (specific IC50 not provided) | [1] |
| iNOS and COX-2 Expression | Inhibition of LPS-induced expression | Significant suppression at tested concentrations | [1] | |||
| Parthenolide | NF-κB Signaling | Various | IκB Kinase (IKK) Activity | Inhibition of IKK | ~5 µM | [2][3] |
| Gastric cancer cell lines | Cell Growth | Inhibition of proliferation | Significant inhibition | [4] |
Table 2: Anticancer Activity
| Compound | Target Pathway | Cell Line | Assay | Endpoint | IC50 / Effective Concentration | Reference |
| 5,6-dihydroxy-2,4-dimethoxy-9,10-dihydrophenanthrene (HMP) | G2/M Cell Cycle Arrest & Apoptosis | A549 (Human Lung Carcinoma) | Sulforhodamine B (SRB) Assay | Cytotoxicity | Strong antiproliferative and cytotoxic activities (specific IC50 not provided) | [5] |
| Flow Cytometry | G2/M phase arrest | Halted the cell cycle in G2/M phase | [5] | |||
| Caspase-3 Activity Assay | Induction of apoptosis | Increased caspase-3 activity | [5] | |||
| Paclitaxel | G2/M Cell Cycle Arrest & Apoptosis | BCap37 (Human Breast Cancer), KB (Human Epidermoid Carcinoma) | Flow Cytometry | G2/M phase arrest and apoptosis | Induces G2/M arrest and apoptosis | [6] |
| Various cancer cell lines | Cytotoxicity | Inhibition of cell proliferation | Varies depending on cell line | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard laboratory procedures and can be adapted for specific experimental conditions.
Cell Viability and Cytotoxicity Assays
a) MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
-
Protocol:
-
Seed cells in a 96-well plate at a desired density and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[8][9][10][11][12]
-
b) Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.
-
Protocol:
-
Seed cells in a 96-well plate and treat with the test compound as described for the MTT assay.
-
After treatment, fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Wash the plates five times with water and air dry.
-
Stain the cells with 0.4% SRB solution for 30 minutes at room temperature.
-
Wash the plates with 1% acetic acid to remove unbound dye and air dry.
-
Solubilize the bound dye with 10 mM Tris base solution.
-
Anti-inflammatory Assays
a) Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the production of nitric oxide, a key inflammatory mediator.
-
Protocol:
-
Seed RAW 264.7 macrophages in a 96-well plate.
-
Pre-treat the cells with the test compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent and incubate for 10 minutes.
-
Measure the absorbance at 540 nm.
-
b) Western Blot for iNOS and COX-2 Expression
This technique is used to detect the levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key pro-inflammatory enzymes.
-
Protocol:
-
Treat cells as described for the NO production assay.
-
Lyse the cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.[17][18][19][20][21]
-
Cell Cycle and Apoptosis Assays
a) Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle.
-
Protocol:
-
Treat cells with the test compound for the desired time.
-
Harvest the cells and fix them in cold 70% ethanol.
-
Wash the cells and resuspend them in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubate for 30 minutes in the dark.
-
b) Apoptosis Assay by Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Protocol:
-
Treat cells with the test compound.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate for 15 minutes in the dark at room temperature.
-
c) Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
-
Protocol:
Mandatory Visualization
Signaling Pathways
Caption: NF-κB signaling pathway and points of inhibition.
Caption: Induction of G2/M arrest and apoptosis.
Experimental Workflows
Caption: General workflow for cytotoxicity assays.
Caption: Workflow for apoptosis analysis via flow cytometry.
References
- 1. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Parthenolide, an NF-κB inhibitor, suppresses tumor growth and enhances response to chemotherapy in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caspase3 assay [assay-protocol.com]
- 6. Paclitaxel-induced apoptosis may occur without a prior G2/M-phase arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Applicability of drug response metrics for cancer studies using biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SE [thermofisher.com]
- 12. MTT (Assay protocol [protocols.io]
- 13. benchchem.com [benchchem.com]
- 14. zellx.de [zellx.de]
- 15. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. SRB assay for measuring target cell killing [protocols.io]
- 17. Western blot analysis of COX-2 and iNOS [bio-protocol.org]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Inhibition of inducible nitric oxide synthase and cyclooxygenase-2 in lipopolysaccharide-stimulated RAW264.7 cells by carboxybutyrylated glucosamine takes place via down-regulation of mitogen-activated protein kinase-mediated nuclear factor-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ucl.ac.uk [ucl.ac.uk]
- 25. cancer.wisc.edu [cancer.wisc.edu]
- 26. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 27. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 28. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 29. ucl.ac.uk [ucl.ac.uk]
- 30. kumc.edu [kumc.edu]
- 31. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 32. mpbio.com [mpbio.com]
- 33. biogot.com [biogot.com]
- 34. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Analysis of the Antioxidant Potential of Phenanthrenes and Dihydrophenanthrenes
For researchers, scientists, and drug development professionals, understanding the nuances of antioxidant activity is paramount in the quest for novel therapeutic agents. This guide provides a comprehensive comparative study of the antioxidant potential of two closely related classes of phenolic compounds: phenanthrenes and dihydrophenanthrenes. By presenting supporting experimental data, detailed methodologies, and visual representations of key biological pathways, this document aims to facilitate a deeper understanding of their structure-activity relationships and therapeutic promise.
Phenanthrenes and their partially saturated derivatives, dihydrophenanthrenes, are naturally occurring aromatic compounds found in various plant families, notably Orchidaceae.[1] Their structural similarities and differences give rise to a fascinating array of biological activities, with their antioxidant capacity being of significant interest. The antioxidant activity of these compounds is largely attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals, a property significantly influenced by the number and position of hydroxyl groups on their aromatic rings.[2][3]
Comparative Antioxidant Activity: A Quantitative Overview
The antioxidant potential of phenanthrenes and dihydrophenanthrenes has been evaluated using various in vitro assays, with the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays being the most common. The half-maximal inhibitory concentration (IC50) is a standard measure of the effectiveness of a compound in inhibiting a biological or biochemical function. A lower IC50 value indicates a higher antioxidant potency.
The following tables summarize the available quantitative data from various studies, comparing the radical scavenging activities of several phenanthrene (B1679779) and dihydrophenanthrene derivatives.
| Phenanthrene Derivative | DPPH IC50 (µM) | ABTS IC50 (µM) | Reference |
| 2,4,6-Trihydroxyphenanthrene | Superior to Resveratrol (B1683913) | Not Reported | [2][3] |
| 3,6-Dihydroxyphenanthrene | Less effective than Resveratrol | Not Reported | [3] |
| 2,3-Dihydroxyphenanthrene | More effective than Resveratrol | Not Reported | [3] |
| 2,3,6,7-Tetrahydroxyphenanthrene | More effective than Resveratrol | Not Reported | [3] |
| Flavanthrinin | Not Reported | Not Reported | [4] |
| Dihydrophenanthrene Derivative | DPPH IC50 (µM) | ABTS IC50 (µM) | Reference |
| Loroglossol | Not Reported | Not Reported | [5] |
| Hircinol | Not Reported | Not Reported | [5] |
| 2-methoxy-9,10-dihydrophenanthrene-4,5-diol (B12414089) | Protective effect against oxidative stress | Not Reported | [6][7] |
| 6-Methoxycoelonin | 17.7 ± 0.3 | Not Reported | [8] |
| Callosin | Marginally inhibitory | Not Reported | [8] |
Note: Direct comparison is challenging due to variations in experimental conditions across different studies. The data presented here is for illustrative purposes to highlight general trends.
From the available data, it is evident that the antioxidant activity of phenanthrenes is highly dependent on the substitution pattern of hydroxyl groups.[2][3] For instance, 2,4,6-trihydroxyphenanthrene demonstrated superior activity compared to resveratrol, a well-known antioxidant.[2][3] This suggests that the rigid, planar structure of the phenanthrene nucleus, combined with an optimal arrangement of hydroxyl groups, enhances its radical scavenging capabilities. Dihydrophenanthrenes also exhibit significant antioxidant and protective effects against oxidative stress.[5][6][7] For example, 2-methoxy-9,10-dihydrophenanthrene-4,5-diol has been shown to protect retinal pigment epithelium cells from hydrogen peroxide-induced oxidative stress.[6][7] The presence of methoxy (B1213986) groups in dihydrophenanthrenes, as seen in compounds isolated from Dendrobium virgineum, also appears to contribute to their protective effects.[9]
Experimental Protocols
To ensure the reproducibility and validity of antioxidant studies, standardized experimental protocols are crucial. Below are detailed methodologies for the most commonly employed in vitro antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.[10] The reduction of the violet DPPH radical to the yellow diphenylpicrylhydrazine is monitored spectrophotometrically.[10]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or Ethanol (B145695) (spectrophotometric grade)
-
Test compounds (phenanthrenes, dihydrophenanthrenes)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.[11] The solution should be freshly prepared and protected from light.
-
Preparation of Test Samples: Dissolve the test compounds and positive control in a suitable solvent to prepare stock solutions.[12] A series of dilutions are then made from the stock solution.[12]
-
Reaction Setup: Add a fixed volume of the test sample dilutions to a 96-well plate or cuvettes.[10] Then, add a fixed volume of the DPPH working solution to each well or cuvette.[10] A blank containing only the solvent and DPPH solution is also prepared.[11]
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a specific period, typically 30 minutes.[10][13]
-
Absorbance Measurement: Measure the absorbance of the solutions at approximately 517 nm using a microplate reader or spectrophotometer.[10][13]
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100[10]
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[13] The decolorization of the blue-green ABTS•+ solution is monitored spectrophotometrically.[14]
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Methanol or Ethanol
-
Test compounds
-
Positive control (e.g., Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[13] Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[13]
-
Preparation of Working Solution: Dilute the ABTS•+ solution with methanol or ethanol to obtain an absorbance of 0.700 ± 0.02 at 734 nm.[13]
-
Reaction Setup: Add a small volume of the test sample dilutions to a fixed volume of the diluted ABTS•+ solution.[13]
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a specific period, typically 30 minutes.[13]
-
Absorbance Measurement: Measure the absorbance of the solutions at 734 nm.[14]
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using a similar formula as for the DPPH assay.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
Cellular Antioxidant Activity (CAA) Assay
This cell-based assay measures the ability of antioxidants to prevent the formation of fluorescent 2',7'-dichlorofluorescein (B58168) (DCF) from the non-fluorescent 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) within cells.[15][16]
Materials:
-
Adherent cells (e.g., HepG2, HeLa)
-
96-well black, clear-bottom cell culture plates
-
DCFH-DA probe
-
Free radical initiator (e.g., AAPH)
-
Test compounds
-
Positive control (e.g., Quercetin)
-
Fluorescent microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate and culture until they reach 90-100% confluence.[15]
-
Cell Treatment: Remove the culture medium and wash the cells. Pre-incubate the cells with the DCFH-DA probe and the test compounds or positive control for a specific period (e.g., 60 minutes at 37°C).[17]
-
Induction of Oxidative Stress: Wash the cells to remove excess probe and compounds. Add the free radical initiator to all wells to induce oxidative stress.[15]
-
Fluorescence Measurement: Immediately begin reading the fluorescence intensity at an excitation wavelength of ~480-485 nm and an emission wavelength of ~530-538 nm, taking readings at regular intervals for up to 60 minutes.[15][18]
-
Data Analysis: The antioxidant activity is determined by comparing the fluorescence in the wells treated with the test compounds to the control wells (cells with probe and initiator but no antioxidant). The results are often expressed as quercetin (B1663063) equivalents (QE).[17]
Signaling Pathways and Experimental Workflows
The antioxidant effects of phenanthrenes and dihydrophenanthrenes are not solely due to direct radical scavenging. They can also modulate intracellular signaling pathways involved in the cellular defense against oxidative stress. One of the most important of these is the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[19][20]
Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation.[21] Upon exposure to oxidative stress or certain phytochemicals, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, leading to their transcription.[21] Studies have suggested that phenanthrenes can modulate the Nrf2/NF-κB signaling pathway to alleviate oxidative damage.[19]
Below are diagrams generated using Graphviz to visualize a typical experimental workflow for antioxidant assays and the Nrf2 signaling pathway.
Figure 1: A generalized experimental workflow for in vitro antioxidant assays.
Figure 2: The Nrf2 signaling pathway and its modulation by phenanthrenes.
Conclusion
Both phenanthrenes and dihydrophenanthrenes represent promising classes of natural compounds with significant antioxidant potential. The structure-activity relationship, particularly the number and position of hydroxyl groups, plays a critical role in their radical scavenging efficacy. While in vitro assays provide valuable initial screening data, further investigations using cell-based models and in vivo studies are necessary to fully elucidate their therapeutic potential. The ability of these compounds to modulate key cellular defense pathways, such as the Nrf2 signaling cascade, highlights their potential for development into novel drugs for the prevention and treatment of diseases associated with oxidative stress. This guide provides a foundational understanding for researchers to build upon in their exploration of these fascinating molecules.
References
- 1. Natural phenanthrenes and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antioxidant activity of hydroxylated phenanthrenes as cis-restricted resveratrol analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Dihydrophenanthrenes from a Sicilian Accession of Himantoglossum robertianum (Loisel.) P. Delforge Showed Antioxidant, Antimicrobial, and Antiproliferative Activities [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Isolation and Identification of Dihydrophenanthrene Derivatives from Dendrobium virgineum with Protective Effects against Hydrogen-Peroxide-Induced Oxidative Stress of Human Retinal Pigment Epithelium ARPE-19 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxic Phenanthrene, Dihydrophenanthrene, and Dihydrostilbene Derivatives and Other Aromatic Compounds from Combretum laxum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dihydrophenanthrenes from medicinal plants of Orchidaceae: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 11. acmeresearchlabs.in [acmeresearchlabs.in]
- 12. benchchem.com [benchchem.com]
- 13. ijpsonline.com [ijpsonline.com]
- 14. 2.17. ABTS Antioxidant Assay [bio-protocol.org]
- 15. kamiyabiomedical.com [kamiyabiomedical.com]
- 16. mdpi.com [mdpi.com]
- 17. bmglabtech.com [bmglabtech.com]
- 18. cellbiolabs.com [cellbiolabs.com]
- 19. Proanthocyanidins mitigate the toxic effects in loach (Misgurnus anguillicaudatus) exposed to phenanthrene via Nrf2/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Phenolic compounds as Nrf2 inhibitors: potential applications in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Nrf2 signaling: An adaptive response pathway for protection against environmental toxic insults - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene: In Vitro Efficacy and a Look at In Vivo Potential
A critical evaluation of the anti-inflammatory and cytotoxic potential of 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene and its analogs, benchmarked against established therapeutic agents, dexamethasone (B1670325) and doxorubicin (B1662922). This guide synthesizes the available preclinical data to offer researchers and drug development professionals a comprehensive overview of its therapeutic promise and limitations.
Introduction
2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene is a natural product isolated from the stem of Dendrobium nobile, a plant with a history of use in traditional medicine.[1] This class of dihydrophenanthrene compounds has garnered scientific interest for its potential pharmacological activities, including anti-inflammatory and cytotoxic effects.[2][3] However, a direct comparison of its efficacy in both laboratory (in vitro) and living organism (in vivo) settings is not well-documented in publicly available literature. This guide aims to bridge this gap by summarizing the existing in vitro data for 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene and its structurally similar analogs. To provide a relevant context for its potential therapeutic applications, its performance is compared with two widely used drugs: the potent anti-inflammatory corticosteroid, dexamethasone, and the frontline chemotherapeutic agent, doxorubicin.
Anti-Inflammatory Efficacy: A Comparative Perspective
Dihydrophenanthrenes have demonstrated notable anti-inflammatory properties in preclinical studies. The primary mechanism often involves the suppression of key inflammatory mediators.
In Vitro Anti-Inflammatory Activity
The in vitro anti-inflammatory activity of dihydrophenanthrene compounds is often assessed by their ability to inhibit the production of inflammatory molecules in cell cultures, typically macrophages stimulated with lipopolysaccharide (LPS). One study has reported that 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene inhibits LPS-induced nitric oxide (NO) production in mouse RAW264.7 macrophage cells.[1] A structurally similar compound, 2,7-dihydroxy-4,6-dimethoxy phenanthrene (B1679779) (DDP), has been shown to decrease the levels of inflammatory mediators in LPS-stimulated Raw 264.7 macrophages by suppressing the NF-κB signaling pathway.[4][5][6]
For comparison, dexamethasone is a well-established anti-inflammatory agent that exerts its effects through multiple mechanisms, including the inhibition of pro-inflammatory transcription factors like NF-κB.[7] Its in vitro potency is well-characterized, with IC50 values for the inhibition of various inflammatory mediators typically in the nanomolar range.[8][9]
| Compound | Cell Line | Stimulant | Inhibited Mediator | IC50 | Reference(s) |
| 2,7-dihydroxy-4,6-dimethoxy phenanthrene (DDP) | RAW 264.7 | LPS | NO, IL-1β | Dose-dependent inhibition | [4] |
| Dexamethasone | THP-1 | TNF-α | MCP-1 | 3 nM | [8] |
| Dexamethasone | THP-1 | TNF-α | IL-1β | 7 nM | [8] |
| Dexamethasone | HRMP | TNF-α | G-CSF, GM-CSF, etc. | 2-6 nM | [8] |
| Dexamethasone | Bovine Glomerular Endothelial Cells | TNF-α | Apoptosis | 0.8 nM | [9] |
Table 1: In Vitro Anti-Inflammatory Efficacy. This table summarizes the half-maximal inhibitory concentration (IC50) values for a dihydrophenanthrene analog and the comparator drug, dexamethasone, in inhibiting the production of key inflammatory mediators in different cell lines.
In Vivo Anti-Inflammatory Potential
Dexamethasone, on the other hand, has been extensively studied in vivo and is used clinically to treat a wide range of inflammatory conditions. In mouse models of inflammation, such as LPS-induced endotoxemia, dexamethasone has been shown to reduce mortality and suppress the production of pro-inflammatory cytokines like TNF-α and IL-6 at various doses.[10][11] However, its efficacy can be dependent on the route of administration.[12] For example, a single intraperitoneal dose of 1 mg/kg dexamethasone was shown to promote wound healing in septic mice.[13]
Cytotoxic Efficacy: A Potential Anticancer Role
Several dihydrophenanthrene derivatives have been investigated for their ability to inhibit the growth of cancer cells, suggesting a potential application in oncology.
In Vitro Cytotoxicity
Studies have demonstrated that various dihydrophenanthrenes exhibit cytotoxic activity against a range of human cancer cell lines.[2][14][15][16][17] For instance, 5,6-dihydroxy-2,4-dimethoxy-9,10-dihydrophenanthrene (HMP) has been shown to have strong antiproliferative and cytotoxic activities in A549 human lung cancer cells.[18] Another study on four 9,10-dihydrophenanthrenes isolated from Pholidota yunnanesis reported considerable cytotoxic activity against HepG2 cells.[14]
Doxorubicin, a widely used anthracycline antibiotic, is a potent cytotoxic agent with a well-established mechanism of action involving DNA intercalation and topoisomerase II inhibition.[19] Its in vitro efficacy is characterized by low micromolar to nanomolar IC50 values across a broad spectrum of cancer cell lines.[20][21][22][23][24]
| Compound | Cell Line(s) | IC50 Range (µM) | Reference(s) |
| 7-hydroxy-2,3,4,8-tetramethoxyphenanthrene | HeLa | 8.52 ± 0.70 | [17] |
| 3-hydroxy-2,4,-dimethoxy-7,8-methylenedioxyphenanthrene | HeLa | 3.64 ± 0.12 | [17] |
| Cymensifin A | MCF7, CaCo2 | < 50 | [16] |
| Doxorubicin | H-460, H1299, H23 (NSCLC) | ~0.1 - 1.0 | |
| Doxorubicin | AMJ13 (Breast Cancer) | 223.6 µg/ml (~0.4 µM) | [20] |
| Doxorubicin | MCF-7, HeLa, HEK293T | 0.5 - 8.14 µg/mL | [21] |
| Doxorubicin | SK-OV-3, HEY A8, A2780 (Ovarian Cancer) | 4.8 - 7.6 nM | [25] |
Table 2: In Vitro Cytotoxic Efficacy. This table presents the IC50 values for various dihydrophenanthrene compounds and the comparator drug, doxorubicin, against different human cancer cell lines.
In Vivo Antitumor Potential
The promising in vitro cytotoxicity of dihydrophenanthrenes suggests they may have antitumor activity in vivo. However, published studies on the in vivo efficacy of 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene or its close analogs in animal tumor models are currently lacking.
In contrast, doxorubicin's in vivo antitumor efficacy is well-established and forms the basis of its clinical use. In xenograft mouse models of various cancers, including non-small cell lung cancer and breast cancer, doxorubicin has been shown to significantly inhibit tumor growth.[26][27] For example, in a breast cancer model, doxorubicin treatment resulted in a significant reduction in tumor size.[27]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental methodologies are crucial.
In Vitro Anti-Inflammatory Assays
Cell Culture and Treatment: RAW 264.7 murine macrophages or human THP-1 monocytes are typically cultured in DMEM or RPMI-1640 medium, respectively, supplemented with 10% fetal bovine serum and antibiotics. For experiments, cells are seeded in multi-well plates and allowed to adhere. Cells are then pre-treated with various concentrations of the test compound (e.g., 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene or dexamethasone) for a specified period (e.g., 1 hour) before stimulation with an inflammatory agent like LPS (e.g., 1 µg/mL) or TNF-α (e.g., 10 ng/mL).
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Production: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent assay.
-
Cytokine Levels (e.g., IL-1β, TNF-α, IL-6): The levels of pro-inflammatory cytokines in the cell culture supernatants are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.
In Vitro Cytotoxicity Assays
Cell Culture: Human cancer cell lines (e.g., HeLa, A549, MCF-7) are maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics.
Cell Viability Assay (MTT Assay): Cells are seeded in 96-well plates and treated with a range of concentrations of the test compound (e.g., dihydrophenanthrenes or doxorubicin) for a defined period (e.g., 24, 48, or 72 hours). Following treatment, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductase convert MTT into formazan (B1609692) crystals, which are then dissolved in a solubilization solution (e.g., DMSO). The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then calculated from the dose-response curve.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental processes, the following diagrams are provided.
Caption: Simplified NF-κB signaling pathway in inflammation.
Caption: Experimental workflow for in vitro cytotoxicity testing.
Conclusion and Future Directions
The available evidence suggests that 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene and its structural analogs possess promising in vitro anti-inflammatory and cytotoxic activities. The anti-inflammatory effects appear to be mediated, at least in part, through the inhibition of the NF-κB signaling pathway, a mechanism shared with the established drug dexamethasone. The cytotoxic potential of these compounds against various cancer cell lines is also noteworthy, although generally less potent than the conventional chemotherapeutic agent doxorubicin in the reported studies.
A significant limitation in the current body of research is the lack of comprehensive in vivo efficacy and safety data for 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene. Therefore, future research should prioritize well-designed animal studies to validate the in vitro findings and to assess the pharmacokinetic and toxicological profiles of this compound. Such studies are essential to determine its true therapeutic potential and to pave the way for potential clinical development as a novel anti-inflammatory or anticancer agent. Researchers in the field are encouraged to conduct head-to-head comparative studies with established drugs to better position these natural products in the therapeutic landscape.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Phenanthrene Dimers: Promising Source of Biologically Active Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. [논문]Anti‑inflammatory and antioxidant effects of 2, 7‑dihydroxy‑4, 6‑dimethoxy phenanthrene isolated from Dioscorea batatas Decne [scienceon.kisti.re.kr]
- 7. benchchem.com [benchchem.com]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. Glucocorticoids potently block tumour necrosis factor-alpha- and lipopolysaccharide-induced apoptotic cell death in bovine glomerular endothelial cells upstream of caspase 3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. atsjournals.org [atsjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Different effects of a perioperative single dose of dexamethasone on wound healing in mice with or without sepsis [frontiersin.org]
- 14. Study on Cytotoxicity of Four 9,10-Dihydrophenanthrenes [journal11.magtechjournal.com]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Phenanthrenes and a dihydrophenanthrene from Tamus communis and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effects of 5,6-Dihydroxy-2,4-Dimethoxy-9,10-Dihydrophenanthrene on G2/M Cell Cycle Arrest and Apoptosis in Human Lung Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Dose Dependent Cytotoxicity Effect of Doxorubicin on Breast Cancer Cell Line (AMJ13) Proliferation: in Vitro Study | Journal of Advanced Veterinary Research [advetresearch.com]
- 21. researchgate.net [researchgate.net]
- 22. Anticancer Potential of Pyridoxine-Based Doxorubicin Derivatives: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. In Vivo and In Vitro Anticancer Activity of Doxorubicin-loaded DNA-AuNP Nanocarrier for the Ovarian Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. mdpi.com [mdpi.com]
Benchmarking 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene Against Known Cytotoxic Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic performance of 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene, also known as Callosin, against established chemotherapeutic agents across a panel of human cancer cell lines. The data presented is compiled from publicly available research to facilitate the evaluation of this natural product's potential in oncology research and drug development.
Comparative Cytotoxicity Analysis
The in vitro cytotoxic activity of 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene (Callosin) was evaluated against five human cancer cell lines: U251 (glioma), PC-3 (prostate), HCT-15 (colon), MCF-7 (breast), and SKM-1 (melanoma). The results, presented as IC50 values (the concentration required to inhibit 50% of cell growth), are benchmarked against standard-of-care chemotherapy drugs for each respective cancer type.
Data Summary Table: IC50 Values (µM) of Callosin and Standard Chemotherapeutic Agents
| Cell Line | Cancer Type | 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene (Callosin) | Standard Inhibitor(s) | IC50 (µM) of Standard Inhibitor(s) |
| U251 | Glioma | >40 | Temozolomide | 240 (at 48h) |
| PC-3 | Prostate | >40 | Cisplatin | 98.21 (as µg/ml) |
| 5-Fluorouracil | 146.1 (as µg/ml) | |||
| Doxorubicin | 38.91 (as µg/ml) | |||
| Docetaxel | 0.000598 | |||
| Irinotecan | 2.1 | |||
| Etoposide | 26.5 | |||
| HCT-15 | Colon | >40 | 5-Fluorouracil | ~5-10 |
| Oxaliplatin | ~0.1-0.5 | |||
| Irinotecan | ~1-5 | |||
| MCF-7 | Breast | >40 | Cisplatin | 2.5 (as µg/ml) |
| Doxorubicin | ~0.04-0.5 | |||
| SKM-1 | Melanoma | >40 | Dacarbazine | ~100-400 |
| Vemurafenib | ~0.03-0.25 |
Note: The IC50 values for standard inhibitors can vary between studies due to different experimental conditions. The values presented here are representative ranges found in the literature. Direct comparison should be made with caution. Callosin was reported to be marginally inhibitory with IC50 values >40 µM for all tested cell lines.
Experimental Protocols
The following is a generalized protocol for determining the cytotoxic activity of a compound using a colorimetric assay such as the MTT or SRB assay.
Cell Viability Assay (MTT/SRB Protocol)
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene) and control inhibitors. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, to allow the compounds to exert their effects.
-
Cell Viability Assessment:
-
For MTT Assay: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals. After a few hours of incubation, a solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
For SRB Assay: Cells are first fixed with trichloroacetic acid (TCA). The fixed cells are then stained with Sulforhodamine B (SRB) dye, which binds to cellular proteins. Unbound dye is washed away, and the protein-bound dye is solubilized with a Tris-based solution.
-
-
Data Acquisition: The absorbance of the colored solution in each well is measured using a microplate reader at a specific wavelength (e.g., ~570 nm for MTT, ~540 nm for SRB).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations
The following diagrams illustrate a typical experimental workflow for assessing cytotoxicity and a key signaling pathway potentially modulated by dihydrophenanthrene compounds.
Caption: Experimental workflow for determining IC50 values.
Caption: Simplified overview of apoptosis signaling pathways.
Replicating published synthesis methods for 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene
This guide provides a comparative analysis of two plausible synthetic methodologies for the preparation of 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene, a naturally occurring dihydrophenanthrene found in the stem of Dendrobium nobile.[1] The presented methods are adaptations of published synthetic strategies for analogous compounds, tailored for the specific synthesis of the target molecule. This document is intended for researchers, scientists, and professionals in drug development seeking to replicate or modify these synthetic pathways.
Introduction
2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene is a molecule of interest due to its presence in medicinal plants. While its specific biological activities are a subject of ongoing research, related dihydrophenanthrenes have demonstrated a range of pharmacological properties. The lack of commercially available, detailed synthetic routes necessitates the adaptation of existing methods for its preparation. This guide compares two potential approaches: a Perkin condensation followed by intramolecular Heck coupling, and a Suzuki coupling-based strategy.
Comparative Data of Synthetic Methods
The following tables summarize the key quantitative and qualitative aspects of the two proposed synthetic routes.
Table 1: Comparison of Reagents and Yields (Projected)
| Parameter | Method 1: Perkin Condensation & Intramolecular Heck Coupling | Method 2: Suzuki Coupling & Intramolecular Heck Coupling |
| Starting Materials | 2-Hydroxy-4-methoxybenzaldehyde (B30951), 3-methoxyphenylacetic acid | 2-Bromo-5-methoxybenzaldehyde (B1267466), (2-hydroxy-4-methoxyphenyl)boronic acid |
| Key Intermediates | Stilbene (B7821643) carboxylic acid, Dibromostilbene (B14081644) | Biaryl aldehyde |
| Overall Yield (Projected) | 25-35% | 30-40% |
| Number of Steps | 5 | 4 |
Table 2: Comparison of Reaction Conditions
| Parameter | Method 1: Perkin Condensation & Intramolecular Heck Coupling | Method 2: Suzuki Coupling & Intramolecular Heck Coupling |
| Key Reaction Temperatures | 140-160°C (Perkin), 100-120°C (Heck) | 80-100°C (Suzuki), 100-120°C (Heck) |
| Catalysts | Acetic anhydride (B1165640), Triethylamine (B128534), Palladium(II) acetate (B1210297) | Palladium(0) catalyst (e.g., Pd(PPh₃)₄), Palladium(II) acetate |
| Solvents | Acetic anhydride, DMF, Acetonitrile | Toluene, Ethanol (B145695), Water, DMF |
| Reaction Times (Total) | 48-72 hours | 36-60 hours |
Experimental Protocols
Method 1: Perkin Condensation and Intramolecular Heck Coupling
This method is adapted from the total synthesis of a similarly substituted dihydrophenanthrene.
Step 1: Synthesis of (E)-2-(2-hydroxy-4-methoxyphenyl)-3-(3-methoxyphenyl)acrylic acid
-
A mixture of 2-hydroxy-4-methoxybenzaldehyde (1.0 eq), 3-methoxyphenylacetic acid (1.2 eq), acetic anhydride (3.0 eq), and triethylamine (1.5 eq) is heated at 140-150°C for 12 hours.
-
The reaction mixture is cooled to room temperature and poured into ice-water.
-
The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to afford the stilbene carboxylic acid.
Step 2: Bromination of the Stilbene Carboxylic Acid
-
To a solution of the stilbene carboxylic acid (1.0 eq) in dichloromethane (B109758) at 0°C, a solution of bromine (2.2 eq) in dichloromethane is added dropwise.
-
The reaction is stirred at room temperature for 4 hours.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.
Step 3: Esterification of the Dibrominated Carboxylic Acid
-
The dibrominated carboxylic acid (1.0 eq) is dissolved in methanol, and a catalytic amount of sulfuric acid is added.
-
The mixture is refluxed for 6 hours.
-
The solvent is evaporated, and the residue is neutralized with a saturated sodium bicarbonate solution and extracted with ethyl acetate. The organic layer is dried over sodium sulfate (B86663) and concentrated.
Step 4: Intramolecular Heck Coupling
-
A mixture of the dibromostilbene ester (1.0 eq), palladium(II) acetate (0.1 eq), triphenylphosphine (B44618) (0.2 eq), and potassium carbonate (2.0 eq) in degassed DMF is heated at 110°C for 24 hours under a nitrogen atmosphere.
-
The reaction mixture is cooled, filtered, and the solvent is evaporated. The residue is purified by column chromatography.
Step 5: Reduction of the Dihydrophenanthrene Ester
-
To a solution of the dihydrophenanthrene ester (1.0 eq) in dry THF, lithium aluminum hydride (2.0 eq) is added portion-wise at 0°C.
-
The reaction is stirred at room temperature for 2 hours and then quenched by the dropwise addition of water.
-
The mixture is filtered, and the filtrate is extracted with ethyl acetate. The organic layer is dried and concentrated to yield the target compound.
Method 2: Suzuki Coupling and Intramolecular Heck Coupling
This approach offers a potentially more convergent synthesis.
Step 1: Suzuki Coupling
-
A mixture of 2-bromo-5-methoxybenzaldehyde (1.0 eq), (2-hydroxy-4-methoxyphenyl)boronic acid (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and potassium carbonate (2.0 eq) in a 3:1:1 mixture of toluene, ethanol, and water is heated at 90°C for 12 hours under a nitrogen atmosphere.
-
The reaction mixture is cooled, and the organic layer is separated, washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Step 2: Wittig Reaction
-
To a suspension of methyltriphenylphosphonium (B96628) bromide (1.2 eq) in dry THF at 0°C, n-butyllithium (1.1 eq) is added dropwise. The mixture is stirred for 1 hour at room temperature.
-
A solution of the biaryl aldehyde (1.0 eq) in dry THF is added, and the reaction is stirred for 12 hours.
-
The reaction is quenched with saturated ammonium (B1175870) chloride solution and extracted with ethyl acetate. The organic layer is dried and concentrated.
Step 3: Intramolecular Heck Coupling
-
The crude product from the Wittig reaction (1.0 eq) is dissolved in acetonitrile. Palladium(II) acetate (0.1 eq), triphenylphosphine (0.2 eq), and silver carbonate (2.0 eq) are added.
-
The mixture is heated at 100°C for 18 hours in a sealed tube.
-
The mixture is cooled, filtered, and the solvent is evaporated. The residue is purified by column chromatography to yield 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene.
Visualizing the Synthetic Workflows
The following diagrams illustrate the logical flow of each synthetic method.
Caption: Workflow for Method 1: Perkin Condensation and Heck Coupling.
Caption: Workflow for Method 2: Suzuki Coupling and Heck Coupling.
Conclusion
Both proposed synthetic routes offer viable pathways to 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene. Method 2, utilizing a Suzuki coupling, may be more efficient due to a shorter reaction sequence and potentially higher overall yield. However, the choice of method will ultimately depend on the availability of starting materials, laboratory capabilities, and the desired scale of the synthesis. The experimental protocols provided are based on established methodologies for similar compounds and may require optimization for the specific target molecule.
References
Validating Cellular Uptake of 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of methodologies for validating the cellular uptake of 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene, a natural product isolated from the stem of Dendrobium nobile[1]. While specific experimental data on the cellular uptake of this compound is limited, this document outlines established techniques that can be employed for its validation and compares them with alternative approaches.
Comparison of Cellular Uptake Validation Methods
The selection of an appropriate method for validating the cellular uptake of a small molecule like 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene is critical for understanding its mechanism of action and potential therapeutic efficacy. Below is a comparison of common techniques.
| Feature | HPLC-MS Based Assay | Cellular Thermal Shift Assay (CETSA) | Fluorescence Microscopy |
| Principle | Direct quantification of the intracellular concentration of the compound using High-Performance Liquid Chromatography coupled with Mass Spectrometry. | Ligand binding to a target protein stabilizes it against heat-induced denaturation. The amount of soluble protein at different temperatures is measured.[2] | Visualization of the compound within the cell, often by tagging it with a fluorescent probe. |
| Quantitative? | Yes, provides accurate intracellular concentrations.[3] | Semi-quantitative, indicates target engagement which implies cellular entry. | Primarily qualitative, can be made semi-quantitative with image analysis.[4] |
| Labeling Required? | No | No | Yes (fluorescent tag) |
| Advantages | High sensitivity and specificity, provides absolute quantification.[3] | Demonstrates target engagement within the cellular environment without modifying the compound.[2] | Provides spatial information on subcellular localization. |
| Limitations | Does not provide information on target engagement. Requires cell lysis.[3] | Indirect measure of uptake, relies on a known intracellular target. | The fluorescent tag can alter the compound's properties and behavior.[5] |
| Throughput | Moderate | High | Low to Moderate |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and accurate interpretation of results.
HPLC-MS Based Quantification of Intracellular Concentration
This protocol is adapted from established methods for determining the cellular bioavailability of small molecules[3].
Objective: To directly measure the amount of 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene that has entered the cells.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., a relevant cancer cell line if investigating anti-cancer properties) at a suitable density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene for different time points.
-
-
Cell Harvesting and Lysis:
-
After incubation, wash the cells thoroughly with ice-cold phosphate-buffered saline (PBS) to remove any compound adhering to the cell surface.
-
Harvest the cells and lyse them using a suitable method (e.g., sonication, freeze-thaw cycles).
-
-
Protein Precipitation and Extraction:
-
Precipitate proteins from the cell lysate using a solvent like acetonitrile.
-
Centrifuge to pellet the precipitated protein and collect the supernatant containing the compound.
-
-
HPLC-MS Analysis:
-
Analyze the supernatant using a validated HPLC-MS method to quantify the concentration of 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene.
-
Generate a standard curve with known concentrations of the compound to ensure accurate quantification.
-
Cellular Thermal Shift Assay (CETSA)
This protocol is based on the principle that ligand binding increases the thermal stability of the target protein[2].
Objective: To indirectly confirm cellular uptake by demonstrating the engagement of 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene with its intracellular target.
Methodology:
-
Cell Treatment:
-
Treat cultured cells with the vehicle control or 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene.
-
-
Heating:
-
Heat the treated cells to a range of temperatures.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
-
Protein Detection:
-
Analyze the amount of the target protein remaining in the soluble fraction using methods like Western blotting or ELISA.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and thus, cellular uptake.
-
Visualizing Experimental Workflows
Potential Signaling Pathway
While the direct signaling pathway of 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene is not yet fully elucidated, related dihydrophenanthrenes have been shown to induce cell cycle arrest and apoptosis in cancer cells[6][7]. For instance, a similar compound, 5,6-dihydroxy-2,4-dimethoxy-9,10-dihydrophenanthrene (HMP), was found to halt the cell cycle at the G2/M phase and induce apoptosis in human lung carcinoma cells[6]. This suggests a potential mechanism involving the modulation of key cell cycle and apoptotic proteins.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A critical analysis of methods used to investigate the cellular uptake and subcellular localization of RNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sensing small molecules may revolutionize drug design | EurekAlert! [eurekalert.org]
- 6. Effects of 5,6-Dihydroxy-2,4-Dimethoxy-9,10-Dihydrophenanthrene on G2/M Cell Cycle Arrest and Apoptosis in Human Lung Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Study on Cytotoxicity of Four 9,10-Dihydrophenanthrenes [journal11.magtechjournal.com]
A Comparative Analysis of the Bioactivity of 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction to 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene
2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene is a natural product isolated from the stem of Dendrobium nobile, a plant used in traditional medicine.[1] Dihydrophenanthrenes, a class of polycyclic aromatic hydrocarbons, have garnered significant interest in the scientific community due to their diverse and potent biological activities, including cytotoxic, anti-inflammatory, and antioxidant properties.[2] This guide focuses on a comparative analysis of these key bioactivities.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative bioactivity data for several dihydrophenanthrene derivatives, providing a basis for comparison with the target compound, 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene.
Table 1: Cytotoxic Activity of Dihydrophenanthrene Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene | - | Data not available | - |
| 2-hydroxy-3,5,7-trimethoxy-9,10-dihydrophenanthrene | HeLa | >20 | [3] |
| 4,5-dihydroxy-2-methoxy-9,10-dihydrophenanthrene | HepG2 | Considerable activity (exact IC50 not specified) | [3] |
| 1,4-dihydroxy-5,6,7-trimethoxy-9,10-dihydrophenanthrene (Calanhydroquinone C) | A549 (Lung) | 2.8 | [4] |
| PC-3 (Prostate) | 1.9 | [4] | |
| HCT-8 (Colon) | 3.5 | [4] | |
| MCF-7 (Breast) | 1.5 | [4] | |
| KB (Nasopharyngeal) | 3.1 | [4] | |
| KBVIN (Vincristine-resistant Nasopharyngeal) | 3.9 | [4] | |
| 4,6-dihydroxy-2,5-dimethoxy-9,10-dihydrophenanthrene (Calanphenanthrene A) | A549, PC-3, HCT-8, MCF-7, KB, KBVIN | >4 | [4] |
Table 2: Anti-inflammatory Activity of Dihydrophenanthrene Derivatives
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
| 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene | - | - | Data not available | - |
| 2,7-dihydroxy-4,6-dimethoxy phenanthrene | NO Production | RAW 264.7 | Not specified, but showed dose-dependent inhibition | [5] |
Table 3: Antioxidant Activity of Dihydrophenanthrene Derivatives
| Compound | Assay | IC50 (µM) | Reference |
| 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene | - | Data not available | - |
| Phoyunnanin A-C and related dihydrophenanthrenes | DPPH Radical Scavenging | 8.8 - 55.9 | [6] |
| 2,7-dihydroxy-4,6-dimethoxy phenanthrene | - | Strong antioxidant (exact IC50 not specified) | [5] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, providing a framework for reproducible research.
Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of the compounds on cancer cell lines and calculate the half-maximal inhibitory concentration (IC50).
-
Cell Lines: Human cancer cell lines (e.g., HeLa, HepG2, A549, MCF-7).
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium.
-
The cells are treated with the different concentrations of the compounds for a specified period (e.g., 48 or 72 hours).
-
After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plates are incubated for a further 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.
-
Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)
-
Objective: To assess the anti-inflammatory potential of the compounds by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Procedure:
-
RAW 264.7 cells are seeded in 96-well plates.
-
The cells are pre-treated with various concentrations of the test compounds for a specific duration (e.g., 1 hour).
-
LPS is then added to the wells to induce an inflammatory response and NO production.
-
After a 24-hour incubation period, the concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
The absorbance is measured at approximately 540 nm.
-
The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control.
-
Antioxidant Assay (DPPH Radical Scavenging)
-
Objective: To evaluate the free radical scavenging activity of the compounds.
-
Reagent: 2,2-diphenyl-1-picrylhydrazyl (DPPH).
-
Procedure:
-
A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.
-
Different concentrations of the test compounds are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (around 517 nm).
-
The percentage of DPPH radical scavenging activity is calculated.
-
The IC50 value is determined as the concentration of the compound that scavenges 50% of the DPPH free radicals.
-
Signaling Pathway Analysis
Dihydrophenanthrene derivatives have been shown to exert their biological effects through the modulation of key signaling pathways involved in cell proliferation, inflammation, and apoptosis. The diagram below illustrates a plausible mechanism of action for these compounds, focusing on the NF-κB and MAPK signaling cascades, which are frequently implicated in their bioactivity.
Caption: Putative signaling pathway modulated by dihydrophenanthrene derivatives.
Experimental Workflow
The following diagram outlines a general workflow for the comprehensive bioactivity screening and analysis of novel dihydrophenanthrene compounds.
Caption: A streamlined workflow for evaluating the bioactivity of dihydrophenanthrenes.
Conclusion
While direct experimental data for 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene remains to be elucidated, the comparative analysis of its structural analogs strongly suggests its potential as a bioactive molecule with cytotoxic, anti-inflammatory, and antioxidant properties. The data presented in this guide, along with the detailed experimental protocols and workflow, provide a solid foundation for researchers to initiate further investigation into this promising natural product and its derivatives. Future studies should focus on obtaining quantitative bioactivity data for the target compound to enable a direct comparison and a more precise understanding of its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dihydrophenanthrenes from medicinal plants of Orchidaceae: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study on Cytotoxicity of Four 9,10-Dihydrophenanthrenes [journal11.magtechjournal.com]
- 4. Cytotoxic Phenanthrenequinones and 9,10-Dihydrophenanthrenes from Calanthe arisanensis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to Handling 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene
For Immediate Implementation: This document provides critical safety and operational protocols for researchers, scientists, and drug development professionals handling 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene. Adherence to these guidelines is essential for ensuring personal safety and minimizing environmental impact.
Due to the absence of a specific Safety Data Sheet (SDS) for 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene, a conservative approach to handling is mandated. This compound is a phenanthrene (B1679779) derivative, and some polycyclic aromatic hydrocarbon (PAH) metabolites have been shown to exhibit toxicity.[1] Therefore, the following procedures are based on best practices for handling similar chemical structures.
Essential Personal Protective Equipment (PPE)
To minimize exposure, the following personal protective equipment is mandatory at all times when handling 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene.
| Protection Type | Required Equipment | Specifications and Best Practices |
| Eye and Face Protection | Chemical safety goggles or a face shield worn over safety glasses. | Must meet ANSI Z87.1 standards. A face shield is required when there is a risk of splashing. |
| Skin Protection | Chemical-resistant gloves (Nitrile recommended).[1] | Disposable nitrile gloves provide good protection.[1] Always inspect gloves for tears or punctures before use and replace them immediately if contaminated. |
| Flame-resistant lab coat.[1] | Should be fully buttoned to provide maximum coverage. | |
| Long pants and closed-toe shoes.[1] | Pants must cover the entire leg, and shoes must fully cover the feet.[1] | |
| Respiratory Protection | NIOSH-approved respirator with an organic vapor cartridge.[1] | To be used in a well-ventilated area, preferably within a certified chemical fume hood.[1] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene is crucial for safety.
1. Preparation:
-
Ensure all required PPE is correctly worn before entering the designated handling area.
-
Verify that an eyewash station and safety shower are readily accessible.
-
Prepare the work surface within a certified chemical fume hood by covering it with absorbent, disposable bench paper.
2. Weighing and Solution Preparation:
-
All handling of the solid compound, including weighing, must be conducted within the chemical fume hood to prevent inhalation of airborne particles.
-
When preparing solutions, slowly add the solvent to the solid to avoid splashing.
-
Keep all containers with the compound sealed when not in immediate use.
-
Clearly label all vessels containing the substance with its full chemical name and any known hazard warnings.
3. Post-Handling and Decontamination:
-
Following the completion of work, decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Remove PPE in the designated area, taking care to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan: Managing Chemical Waste
All materials contaminated with 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene are to be treated as hazardous waste.
-
Waste Collection: Collect all contaminated solid waste, including gloves, bench paper, and pipette tips, in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect liquid waste in a separate, sealed, and appropriately labeled hazardous waste container. Do not pour any waste down the drain.[2]
-
Disposal: Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department, following all local, state, and federal regulations.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
-
Spill: For small spills, if you are trained to do so, contain the spill with an inert absorbent material and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's EHS or emergency response team.[1]
Caption: Workflow for handling 2-Hydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
